molecular formula C18H22ClFN2O3 B10814457 Flurpiridaz CAS No. 863888-33-9

Flurpiridaz

Cat. No.: B10814457
CAS No.: 863888-33-9
M. Wt: 368.8 g/mol
InChI Key: RMXZKEPDYBTFOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flurpiridaz, also known as this compound F-18, is a novel positron emission tomography (PET) radiopharmaceutical tracer developed for myocardial perfusion imaging (MPI). Its primary research application is in the non-invasive evaluation of coronary artery disease (CAD). This compound F-18 is an analog of the insecticide pyridaben and functions as a potent inhibitor of mitochondrial complex 1 (MC-1) in the electron transport chain. It binds with high affinity to MC-1 in cardiomyocytes, and its uptake in the myocardium is proportional to blood flow, allowing for the detection of perfusion defects indicative of ischemia or infarction. Research has demonstrated that this compound F-18 possesses highly favorable imaging properties, including a high first-pass myocardial extraction fraction of approximately 94%, which remains flow-independent, enabling a linear relationship between tracer uptake and myocardial blood flow. Compared to traditional Single Photon Emission Computed Tomography (SPECT) agents, it offers superior image quality, improved diagnostic accuracy for detecting CAD, and a lower effective radiation dose. The fluorine-18 (F-18) radiolabel provides a practical half-life of about 110 minutes, facilitating distribution from regional cyclotrons without an on-site generator. This product is intended for research use only and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863888-33-9

Molecular Formula

C18H22ClFN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3

InChI Key

RMXZKEPDYBTFOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Origin of Product

United States

Foundational & Exploratory

Flurpiridaz F-18: A Deep Dive into its Mechanism of Action in Cardiomyocytes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a promising radiopharmaceutical agent developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Its unique mechanism of action, centered on the specific targeting of a key component of cardiomyocyte mitochondria, offers significant advantages over traditional MPI agents. This technical guide provides a comprehensive overview of the core mechanism of action of this compound F-18 in cardiomyocytes, intended for researchers, scientists, and drug development professionals. The guide summarizes key quantitative data, details experimental methodologies from pivotal studies, and provides visualizations of the underlying biological pathways and experimental workflows.

Core Mechanism of Action: Targeting Mitochondrial Complex I

The primary mechanism of action of this compound F-18 lies in its specific, high-affinity binding to mitochondrial complex I (MC-I) , also known as NADH:ubiquinone oxidoreductase, a critical enzyme in the electron transport chain within cardiomyocytes.[1][2][3] this compound F-18 is a structural analogue of the insecticide pyridaben, a known inhibitor of MC-I.[1][3] This targeted binding is the cornerstone of its efficacy as a cardiac imaging agent.

The high density of mitochondria in the myocardium, necessary to meet the heart's substantial energy demands, makes MC-I an ideal target for a cardiac-specific imaging agent. The retention of this compound F-18 within cardiomyocytes is directly proportional to myocardial blood flow, allowing for the accurate assessment of perfusion.[1] Furthermore, its uptake is dependent on the functional integrity of the mitochondria, meaning it can also serve as an indicator of myocardial viability.

While the precise binding site is still under investigation, evidence suggests that this compound F-18 interacts with the PSST subunit of mitochondrial complex I.[1] This high-affinity binding leads to prolonged retention of the tracer within the myocardial tissue, enabling high-quality PET imaging.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound F-18, facilitating a clear comparison of its properties.

ParameterValueReference
Radionuclide Fluorine-18 (¹⁸F)[4]
Half-life ~110 minutes[4]
First-Pass Myocardial Extraction Fraction >90%[4]
Binding Target Mitochondrial Complex I (NADH:ubiquinone oxidoreductase)[1][2][3]
Proposed Binding Subunit PSST[1]

Signaling Pathway and Experimental Workflow

The interaction of this compound F-18 with cardiomyocytes and its subsequent detection can be visualized through the following diagrams.

cluster_bloodstream Bloodstream cluster_cardiomyocyte Cardiomyocyte cluster_mitochondrion Mitochondrial Matrix This compound F-18 This compound F-18 Plasma Membrane Plasma Membrane This compound F-18->Plasma Membrane Perfusion Dependent Delivery Mitochondrion Mitochondrion Plasma Membrane->Mitochondrion Cellular Uptake MCI Mitochondrial Complex I (MC-I) Mitochondrion->MCI High-Affinity Binding ETC Electron Transport Chain Retention Tracer Retention MCI->Retention Inhibition

Figure 1. Cellular uptake and binding of this compound F-18 in a cardiomyocyte.

The above diagram illustrates the pathway of this compound F-18 from the bloodstream into the cardiomyocyte and its subsequent binding to mitochondrial complex I, leading to its retention.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Start Protocol In Vitro / In Vivo Experiment Start->Protocol Cardiomyocyte Culture Cardiomyocyte Culture Protocol->Cardiomyocyte Culture Animal Model Animal Model (e.g., Mouse, Pig) Protocol->Animal Model Data Data Acquisition Analysis Kinetic Modeling & Image Analysis Data->Analysis Result Analysis->Result Tracer Incubation [18F]this compound Incubation Cardiomyocyte Culture->Tracer Incubation Uptake Measurement Measure Cellular Uptake Tracer Incubation->Uptake Measurement Binding Assay Mitochondrial Binding Assay Tracer Incubation->Binding Assay Uptake Measurement->Data Binding Assay->Data Tracer Injection IV Injection of [18F]this compound Animal Model->Tracer Injection PET Imaging Dynamic PET Imaging Tracer Injection->PET Imaging PET Imaging->Data

Figure 2. General experimental workflow for studying this compound F-18.

This flowchart outlines the typical experimental procedures for evaluating the mechanism and efficacy of this compound F-18, from initial in vitro cell culture experiments to in vivo animal imaging studies.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature.

In Vitro: Cardiomyocyte Uptake Assay

Objective: To quantify the uptake of this compound F-18 into cardiomyocytes.

Methodology:

  • Cell Culture: Culture a suitable cardiomyocyte cell line (e.g., H9c2 or primary neonatal rat ventricular myocytes) to near confluence in appropriate growth medium.

  • Preparation: On the day of the experiment, wash the cells with a pre-warmed buffer (e.g., Tyrode's solution).

  • Incubation: Add this compound F-18 at a known concentration to the cells and incubate for various time points (e.g., 2, 5, 15, 30, and 60 minutes) at 37°C.

  • Termination: At each time point, rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Measurement: Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Data Analysis: Normalize the radioactivity counts to the protein concentration of the cell lysate and express the uptake as a percentage of the administered dose per milligram of protein.

In Vitro: Mitochondrial Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of this compound F-18 to mitochondrial complex I.

Methodology:

  • Mitochondrial Isolation: Isolate mitochondria from cardiac tissue (e.g., bovine heart) using differential centrifugation.

  • Incubation: Incubate the isolated mitochondria with a fixed concentration of radiolabeled this compound F-18 and increasing concentrations of a known MC-I inhibitor (e.g., rotenone (B1679576) or unlabeled pyridaben) as a competitor.

  • Separation: Separate the bound and free radioligand using a rapid filtration technique (e.g., through a glass fiber filter).

  • Measurement: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo: Animal PET Imaging

Objective: To assess the biodistribution, pharmacokinetics, and myocardial uptake of this compound F-18 in a living organism.

Methodology:

  • Animal Model: Use a suitable animal model, such as mice, rats, or pigs.

  • Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

  • Tracer Administration: Administer a bolus injection of this compound F-18 via a tail or ear vein. The injected dose will vary depending on the animal model.

  • PET/CT Imaging: Perform dynamic PET imaging of the thoracic region for a specified duration (e.g., 60-90 minutes) immediately following tracer injection. A CT scan is typically acquired for attenuation correction and anatomical localization.

  • Image Reconstruction and Analysis: Reconstruct the dynamic PET images and draw regions of interest (ROIs) over the myocardium, blood pool, and other relevant organs.

  • Pharmacokinetic Modeling: Generate time-activity curves (TACs) for each ROI and apply appropriate pharmacokinetic models (e.g., a two-tissue compartment model) to quantify tracer uptake, retention, and clearance rates.

Conclusion

This compound F-18 represents a significant advancement in myocardial perfusion imaging, owing to its well-defined mechanism of action centered on the high-affinity binding to mitochondrial complex I in cardiomyocytes. This technical guide has provided a detailed overview of this mechanism, supported by quantitative data and generalized experimental protocols. The unique properties of this compound F-18, including its high extraction fraction and retention, translate into improved image quality and diagnostic accuracy in the clinical setting. Further research to elucidate the precise molecular interactions and downstream effects of its binding will continue to refine our understanding and optimize the application of this valuable diagnostic tool.

References

The Discovery and Development of Flurpiridaz (¹⁸F): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurpiridaz (¹⁸F), a novel fluorine-18 (B77423)–labeled radiopharmaceutical, represents a significant advancement in myocardial perfusion imaging (MPI) for the diagnosis and evaluation of coronary artery disease (CAD). Developed to overcome the limitations of existing single-photon emission computed tomography (SPECT) and positron emission tomography (PET) agents, this compound is a structural analogue of the pesticide pyridaben (B1679940) and functions as a high-affinity inhibitor of mitochondrial complex I (MC-I).[1] Its unique mechanism of action, involving high first-pass extraction and prolonged retention within the mitochondria-rich myocardium, allows for high-resolution imaging and accurate assessment of myocardial blood flow.[2] Extensive preclinical and clinical development, spanning over a decade and involving multiple phase I, II, and III trials, has established its safety, superior image quality, and improved diagnostic accuracy over conventional SPECT imaging.[3][4][5] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical trial history of this compound, complete with detailed experimental methodologies and quantitative data.

Introduction: The Need for a Novel MPI Agent

For decades, MPI has been a cornerstone in the noninvasive diagnosis of CAD, primarily relying on SPECT with tracers like Technetium-99m (⁹⁹ᵐTc)-sestamibi. However, SPECT imaging is often hampered by limitations such as low spatial resolution, soft-tissue attenuation artifacts, and a suboptimal first-pass myocardial extraction, which can compromise diagnostic accuracy, particularly in challenging patient populations like obese individuals or women.[6]

While PET offers superior resolution and the potential for accurate blood flow quantification, existing PET tracers have their own drawbacks. Rubidium-82 (⁸²Rb) has a very short half-life (75 seconds), requiring an expensive on-site generator and precluding exercise stress testing.[7] Other agents like ¹³N-ammonia and ¹⁵O-water necessitate an on-site cyclotron due to their extremely short half-lives.[8]

This clinical need spurred the development of an ¹⁸F-based PET agent. The 110-minute half-life of fluorine-18 is ideal, allowing for centralized cyclotron production, regional distribution as unit doses, and compatibility with standard exercise stress protocols.[4][7] this compound (¹⁸F) was designed to leverage these advantages while incorporating a chemical structure optimized for high and specific myocardial uptake and retention.[6]

Discovery and Mechanism of Action

This compound, with the code designation BMS-747158-02, is a fluorine-18 labeled analogue of pyridaben, a known inhibitor of mitochondrial complex I (MC-I), also known as NADH:ubiquinone oxidoreductase.[2][9][10]

Mechanism of Uptake and Retention: The tracer's efficacy is rooted in its specific, high-affinity binding to MC-I, an enzyme complex highly abundant in the mitochondria of cardiomyocytes.[2][5] The process is as follows:

  • Delivery: Following intravenous injection, this compound is delivered to the myocardium in proportion to regional blood flow.

  • Extraction: It exhibits a high first-pass extraction fraction (approximately 94%) across the myocardial cell membrane.[4][5]

  • Accumulation & Trapping: Once inside the cardiomyocyte, the lipophilic nature of the molecule facilitates its entry into the mitochondria. There, it binds with high affinity to MC-I. This strong binding effectively "traps" the tracer within the mitochondria of viable myocardial cells.[9][10]

  • Signal Generation: The slow washout from the myocardium results in a sustained, high-contrast signal for PET imaging, directly reflecting myocardial perfusion and mitochondrial integrity.[9]

This trapping mechanism, dependent on both blood flow and mitochondrial function, allows for clear differentiation between healthy, ischemic, and infarcted myocardial tissue.[10]

dot

Tracer_Blood This compound (¹⁸F) in Blood Tracer_Intra Intracellular This compound (¹⁸F) Tracer_Blood->Tracer_Intra MCI Mitochondrial Complex I (MC-I) Tracer_Trapped Trapped This compound (¹⁸F) Tracer_Intra->MCI High-affinity binding

Caption: Mechanism of this compound uptake and retention in cardiomyocytes.

Preclinical Development

Preclinical studies in animal models were crucial for establishing the fundamental characteristics of this compound as a viable MPI agent.

Experimental Protocols

In Vitro Binding and Uptake: While specific IC50 values are not publicly detailed, in vitro studies confirmed the high-affinity binding of this compound to MC-I.[11][12]

Animal Biodistribution Studies (Rats):

  • Animal Model: Studies were conducted using healthy rats.

  • Tracer Administration: A known quantity of ¹⁸F-Flurpiridaz was injected intravenously.

  • Tissue Harvesting: At specified time points (e.g., 10 and 60 minutes post-injection), animals were euthanized. Key organs and tissues (heart, lungs, liver, blood, muscle, etc.) were rapidly excised, weighed, and assayed for radioactivity using a gamma counter.

  • Data Analysis: The radioactivity in each organ was decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g).[13]

Myocardial Perfusion Imaging (Mice):

  • Animal Model: Studies utilized mice to assess tracer kinetics.

  • Anesthesia and Preparation: Mice were anesthetized, and body temperature was maintained at 37°C. A tail-vein catheter was placed for tracer injection.

  • Imaging Protocol:

    • Rest Scan: An initial dose of 0.6-3.0 MBq of ¹⁸F-Flurpiridaz was injected, and a dynamic PET scan was acquired for 41 minutes.

    • Stress Scan: Following the rest scan, a bolus of a pharmacological stress agent (e.g., regadenoson, 0.1 µg/g) was administered, followed by a second, higher dose of ¹⁸F-Flurpiridaz (2.2-8.1 MBq) for the stress scan.

  • Kinetic Modeling: Time-activity curves were generated, and data were fitted to a two-tissue compartment model to assess tracer kinetics.[5][8]

Key Preclinical Findings

Preclinical studies demonstrated a highly favorable profile for this compound:

  • High Myocardial Uptake: Significant accumulation in the heart was observed, with minimal uptake in surrounding tissues like the lungs and liver, suggesting excellent heart-to-background ratios.[13]

  • High First-Pass Extraction: The myocardial first-pass extraction fraction was measured to be 0.94, and importantly, it remained high and independent of flow rates.[13][4]

  • Prolonged Retention: The tracer showed slow washout from the myocardium, allowing for a flexible imaging window.[13]

Table 1: Preclinical Biodistribution of ¹⁸F-Flurpiridaz in Rats (%ID/g)

Organ 10 min post-injection 60 min post-injection
Heart 3.1 N/A
Lung 0.3 N/A
Liver 1.0 N/A

Clinical Development

The clinical development of this compound was a multi-phase process managed by Lantheus Medical Imaging and later GE Healthcare, involving hundreds of patients across international sites to rigorously assess its safety and diagnostic efficacy.[5]

Phase I Trials: Safety, Dosimetry, and Biodistribution

Phase I studies in healthy human subjects were designed to establish the safety profile and radiation dosimetry of the tracer.

Experimental Protocol:

  • Subjects: Healthy volunteers were recruited.

  • Dosing: Subjects received a single intravenous bolus of this compound at rest (e.g., 170–244 MBq). In a separate study, subjects received doses at rest and during stress (exercise or adenosine) on different days.[14][15]

  • Imaging: Dynamic PET was performed over the heart, followed by sequential whole-body PET scans for up to 5 hours to determine biodistribution.

  • Dosimetry Calculation: Time-activity curves for source organs were used to calculate radiation absorbed doses using the MIRD (Medical Internal Radiation Dose) schema.[14]

Key Findings:

  • Safety: this compound was found to be safe and well-tolerated with no drug-related serious adverse events.[14][15]

  • Biodistribution: The tracer showed high and sustained uptake in the myocardium. The primary routes of clearance were renal and hepatobiliary.[14]

  • Dosimetry: The critical organ (receiving the highest radiation dose) was identified as the kidneys at rest and the heart wall under stress conditions. The overall effective radiation dose was determined to be clinically acceptable and lower than a standard ⁹⁹ᵐTc-SPECT protocol.[14][16]

Table 2: Estimated Human Radiation Dosimetry from Phase I Trials

Parameter Rest Injection Stress (Adenosine) Stress (Exercise)
Effective Dose (mSv/MBq) 0.019 0.019 0.015
Critical Organ Kidneys Heart Wall Heart Wall
Critical Organ Dose (mSv/MBq) 0.066 N/A N/A

Data sourced from Maddahi et al. (2011) and (2018).[14][15]

Phase II Trials: Establishing Diagnostic Performance

The Phase II trial was a multicenter study designed to directly compare the diagnostic performance of this compound PET with the standard ⁹⁹ᵐTc-SPECT MPI.

Experimental Protocol:

  • Patient Population: 143 patients with known or suspected CAD were enrolled across 21 centers.[3]

  • Imaging Protocol: All patients underwent both rest-stress this compound PET and ⁹⁹ᵐTc-SPECT MPI.

  • Image Analysis: Images were interpreted by three independent, blinded readers who assessed image quality, diagnostic certainty, and the presence of perfusion defects.

  • Gold Standard: For a subset of 86 patients, invasive coronary angiography (ICA) served as the standard of truth, with CAD defined as ≥50% stenosis in a coronary artery.[3]

Key Findings:

  • Superior Image Quality: this compound PET images were rated as "excellent/good" significantly more often than SPECT images for both rest and stress scans (p<0.01).[3]

  • Greater Diagnostic Certainty: Interpretation was "definitely normal/abnormal" in 90.8% of PET cases versus 70.9% for SPECT (p<0.01).[3]

  • Improved Diagnostic Accuracy: this compound PET demonstrated significantly higher sensitivity for detecting CAD compared to SPECT, with comparable specificity. The area under the Receiver Operating Characteristic (ROC) curve was significantly greater for PET.[3]

Table 3: Phase II Diagnostic Performance vs. SPECT (n=86)

Metric This compound PET ⁹⁹ᵐTc-SPECT p-value
Sensitivity 78.8% 61.5% 0.02
Specificity 76.5% 73.5% NS
ROC Area Under Curve 0.82 0.70 0.04

Data sourced from Berman et al. (2013) as cited in NIH.[3]

Phase III Trials: Definitive Efficacy and Safety

Two large-scale, international Phase III trials were conducted to provide definitive evidence of this compound's efficacy and safety for submission to regulatory agencies.

Experimental Protocol:

  • Patient Population: The first trial enrolled 795 patients with known or suspected CAD.[4][16] The second trial (AURORA) enrolled 730 patients with suspected CAD.[17]

  • Study Design: These were prospective, open-label, multicenter studies. Patients underwent a 1-day rest/stress this compound PET scan and a 1- or 2-day rest/stress ⁹⁹ᵐTc-SPECT scan.

  • Gold Standard: Quantitative Coronary Angiography (QCA) was used as the standard of truth, with significant CAD defined as ≥50% stenosis.[1][10]

  • Endpoints: The primary endpoint of the second trial was the diagnostic efficacy (sensitivity and specificity) of this compound PET. The secondary endpoint was the comparison of its diagnostic performance against SPECT.[10]

  • Image Interpretation: Three expert readers, blinded to all clinical and angiographic data, independently interpreted the PET and SPECT images.[16][17]

dot

cluster_workflow Phase III Clinical Trial Workflow cluster_pet This compound PET Arm cluster_spect ⁹⁹ᵐTc-SPECT Arm Enroll Enroll Patients (Suspected CAD) PET_Rest Rest Injection (2.5-3.0 mCi) Enroll->PET_Rest SPECT_Rest Rest Injection (8-12 mCi) Enroll->SPECT_Rest SPECT_Stress Stress Injection (24-36 mCi) Enroll->SPECT_Stress PET_Rest_Img Rest PET Scan PET_Rest->PET_Rest_Img PET_Stress Stress Injection (6.0-9.5 mCi) PET_Rest_Img->PET_Stress ~30-60 min wait PET_Stress_Img Stress PET Scan PET_Stress->PET_Stress_Img QCA Gold Standard: Quantitative Coronary Angiography (QCA) PET_Stress_Img->QCA SPECT_Rest_Img Rest SPECT Scan SPECT_Rest->SPECT_Rest_Img SPECT_Stress_Img Stress SPECT Scan SPECT_Stress->SPECT_Stress_Img SPECT_Stress_Img->QCA Analysis Blinded Read & Statistical Analysis QCA->Analysis

Caption: Generalized workflow for the Phase III clinical trials.

Key Findings: The Phase III trials confirmed the results of the earlier studies on a larger scale.

  • Superior Sensitivity: In both major trials, this compound PET demonstrated significantly higher sensitivity for detecting ≥50% coronary stenosis compared to SPECT.[4][17]

  • Non-inferior/Comparable Specificity: The first trial did not meet its prespecified non-inferiority criterion for specificity, which prompted the second trial.[4] The second AURORA trial successfully demonstrated non-inferior specificity compared to SPECT.[5]

  • Superiority in Subgroups: The diagnostic accuracy of this compound PET was notably superior to SPECT in women and obese patients, who are often challenging to image.[5][17]

  • Lower Radiation Exposure: The total effective radiation dose for a rest/stress this compound PET study was approximately half that of a standard ⁹⁹ᵐTc-SPECT study.[4]

Table 4: Phase III (AURORA Trial) Diagnostic Performance vs. SPECT (n=578)

Metric This compound PET ⁹⁹ᵐTc-SPECT p-value
Sensitivity 80.3% 68.7% 0.0003
Specificity 63.8% 61.7% 0.0004 (for non-inferiority)
ROC Area Under Curve (Overall) 0.80 0.68 <0.001
ROC Area Under Curve (Women) 0.84 0.70 <0.01
ROC Area Under Curve (Obese) 0.79 0.67 <0.001

Data sourced from Maddahi et al. (2023).[17]

Summary and Future Directions

The comprehensive development program for this compound (¹⁸F) has successfully demonstrated its value as a next-generation myocardial perfusion imaging agent. Its discovery was driven by a clear clinical need, and its mechanism of action, targeting mitochondrial complex I, provides a robust method for myocardial trapping and high-quality imaging. Preclinical and extensive multi-phase clinical trials have rigorously established its safety and diagnostic superiority over the long-standing standard of care, SPECT MPI.

With its favorable physical half-life allowing for broad distribution and its proven accuracy, particularly in challenging patient populations, this compound is poised to expand the use of cardiac PET and improve the noninvasive diagnosis of coronary artery disease. Future research will likely focus on optimizing imaging protocols, further exploring its utility in quantitative myocardial blood flow analysis, and integrating it into clinical practice to guide patient management and improve outcomes.

dot

cluster_dev This compound Development Pathway Concept Concept: ¹⁸F-labeled PET agent to overcome SPECT/ ⁸²Rb limitations Discovery Discovery: Pyridaben analogue, high affinity for MC-I Concept->Discovery Rationale Preclinical Preclinical: High myocardial uptake, high extraction fraction Discovery->Preclinical Validation Phase1 Phase I: Established Safety & Dosimetry Preclinical->Phase1 Human Trials Phase2 Phase II: Superior image quality & sensitivity vs. SPECT Phase1->Phase2 Efficacy Testing Phase3 Phase III (AURORA): Confirmed superior diagnostic accuracy Phase2->Phase3 Pivotal Trials Approval Regulatory Approval Phase3->Approval Submission

Caption: Logical progression of this compound from concept to approval.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Flurpiridaz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurpiridaz, a pyridaben (B1679940) analog, is a novel radiopharmaceutical agent designed for myocardial perfusion imaging (MPI) using positron emission tomography (PET). Labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it exhibits high affinity for mitochondrial complex I (MC-I), enabling the visualization and quantification of myocardial blood flow. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed account of its synthesis, including the multi-step preparation of its precursor and the subsequent automated radiolabeling process. Experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

This compound is a derivative of pyridaben, a known inhibitor of mitochondrial complex I. The non-radiolabeled form of this compound has the chemical name 2-tert-butyl-4-chloro-5-[[4-(2-fluoroethoxymethyl)phenyl]methoxy]pyridazin-3-one. The fluorine-18 labeled version, [¹⁸F]this compound, is the active agent in the diagnostic product Flyrcado™.

PropertyValue
IUPAC Name 2-tert-butyl-4-chloro-5-({4-[(2-[¹⁸F]fluoroethoxy)methyl]phenyl}methoxy)pyridazin-3(2H)-one
CAS Number 863887-89-2
Molecular Formula C₁₈H₂₂Cl[¹⁸F]N₂O₃
Molecular Weight Approximately 367.8 g/mol
SMILES String CC(C)(C)N1N=CC(OCC2=CC=C(COCC[18F])C=C2)=C(Cl)C1=O
Mechanism of Action Inhibition of NADH:ubiquinone oxidoreductase (Mitochondrial Complex I)

Synthesis of this compound

The synthesis of [¹⁸F]this compound is a two-stage process involving the multi-step synthesis of a tosylate precursor followed by a rapid, automated radiolabeling step with [¹⁸F]fluoride.

Synthesis of the Tosylate Precursor

The synthesis of the tosylate precursor, 2-(4-((1-tert-Butyl-5-chloro-6-oxo-1,6-dihydropyridazine-4-yloxy)methyl)benzyloxy)ethyl-4-methylbenzensulfonate, is achieved through a multi-step sequence starting from mucochloric acid.[1]

Experimental Protocol: Synthesis of the Tosylate Precursor [1]

  • Step 1: Synthesis of 2-tert-butyl-4,5-dichloropyridazin-3(2H)-one.

    • To a mixture of mucochloric acid (1.18 g, 6.98 mmol) and Na₂CO₃ (0.33 g, 3.11 mmol) in 15 ml of distilled water, add tert-butylhydrazine (B1221602) hydrochloride (0.86 g, 6.90 mmol) in an ice-water bath.

    • Stir the reaction mixture for approximately 4 hours.

    • The resulting white precipitate is filtered, washed with water, and dried under reduced vacuum.

  • Subsequent Steps: The dichloropyridazinone intermediate undergoes a series of reactions, including etherification and tosylation, to yield the final precursor. A detailed, step-by-step protocol for these subsequent transformations can be found in the work by Eryilmaz and Kilbas (2022).[1]

The overall yield for the multi-step synthesis of the precursor is approximately 35%.[1]

Automated Radiosynthesis of [¹⁸F]this compound

The radiolabeling of the tosylate precursor with [¹⁸F]fluoride is performed using an automated synthesis module, such as the Modular Lab-PharmTracer, to ensure a sterile and efficient process.[1]

Experimental Protocol: Automated Radiosynthesis of [¹⁸F]this compound [1]

  • [¹⁸F]Fluoride Trapping: The cyclotron-produced [¹⁸F]fluoride is trapped on a QMA (quaternary methylammonium) anion-exchange cartridge.

  • Elution: The trapped [¹⁸F]fluoride is eluted from the cartridge into the reaction vessel using a solution of a phase-transfer catalyst, such as Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium (B224687) bicarbonate (TBA-HCO₃).

  • Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile (B52724) to ensure anhydrous conditions for the nucleophilic substitution reaction.

  • Radiolabeling Reaction: The tosylate precursor (10 mg) dissolved in anhydrous acetonitrile (2 mL) is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at 95°C for 10 minutes to facilitate the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.

  • Purification: The crude reaction mixture is purified using solid-phase extraction (SPE) cartridges, typically a tC18 Plus Long Cartridge followed by an Alumina N Plus Light Cartridge, to remove unreacted [¹⁸F]fluoride and other impurities. This method avoids the need for preparative HPLC.

  • Formulation: The purified [¹⁸F]this compound is formulated in a solution containing 7-8% ethanol (B145695) and 50 mg/ml of ascorbic acid for stabilization.

Quantitative Data for Automated Synthesis [1]

ParameterValue
Radiochemical Yield 55–65% (decay-corrected)
Radiochemical Purity > 98%
Total Synthesis Time Approximately 50 minutes

Mechanism of Action and Signaling Pathway

This compound functions by inhibiting the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase). This high-affinity binding leads to the accumulation and retention of the radiotracer in metabolically active myocardial cells, which are rich in mitochondria.[2] The inhibition of Complex I disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS).

Mitochondrial Electron Transport Chain Inhibition by this compound cluster_ETC Mitochondrial Electron Transport Chain cluster_Proton_Gradient Proton Pumping & ATP Synthesis cluster_Downstream Downstream Effects of Inhibition NADH NADH Complex_I Complex I (NADH Dehydrogenase) NADH->Complex_I e- NAD NAD+ Complex_I->NAD Q Ubiquinone (Q) Complex_I->Q e- H+_gradient Proton Gradient (Intermembrane Space) Complex_I->H+_gradient H+ ROS Reactive Oxygen Species (ROS) Production ↑ Complex_I->ROS Dysfunctional electron transfer This compound This compound This compound->Complex_I Inhibition QH2 Ubiquinol (QH2) Q->QH2 Complex_III Complex III (Cytochrome c reductase) QH2->Complex_III e- Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_III->H+_gradient H+ Complex_IV Complex IV (Cytochrome c oxidase) Cyt_c->Complex_IV e- H2O H₂O Complex_IV->H2O Complex_IV->H+_gradient H+ O2 O₂ O2->Complex_IV ATP_Synthase ATP Synthase (Complex V) ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase H+_gradient->ATP_Synthase H+ Apoptosis Potential for Apoptosis ROS->Apoptosis

Caption: Inhibition of Mitochondrial Complex I by this compound.

Experimental Workflows

The overall process from precursor synthesis to the final formulated product for injection involves a series of well-defined steps.

This compound Synthesis Workflow cluster_Precursor Precursor Synthesis cluster_Radiosynthesis Automated Radiosynthesis cluster_Purification_QC Purification and Quality Control Start Mucochloric Acid Step1 Reaction with tert-butylhydrazine HCl Start->Step1 Intermediate Dichloropyridazinone Intermediate Step1->Intermediate MultiStep Multi-step Organic Synthesis (Etherification, Tosylation) Intermediate->MultiStep Precursor Tosylate Precursor MultiStep->Precursor Labeling Radiolabeling Reaction (95°C, 10 min) Precursor->Labeling F18_Production [¹⁸F]Fluoride Production (Cyclotron) Trapping QMA Cartridge Trapping F18_Production->Trapping Elution Elution with Phase-Transfer Catalyst Trapping->Elution Drying Azeotropic Drying Elution->Drying Drying->Labeling SPE Solid-Phase Extraction (tC18 & Alumina Cartridges) Labeling->SPE Formulation Formulation with Ethanol & Ascorbic Acid SPE->Formulation QC Quality Control (Radiochemical Purity, etc.) Formulation->QC Final_Product [¹⁸F]this compound for Injection QC->Final_Product

References

Flurpiridaz Binding Affinity for Mitochondrial Complex I: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz, a pyridaben (B1679940) analogue, is a high-affinity inhibitor of mitochondrial complex I (MC-I), also known as NADH:ubiquinone oxidoreductase.[1][2] This specific binding characteristic is the foundation for its use as a positron emission tomography (PET) agent for myocardial perfusion imaging (MPI).[3][4] The radiolabeled form, [¹⁸F]this compound, allows for the non-invasive assessment of coronary artery disease by visualizing myocardial perfusion.[1] Its mechanism of action involves binding to the PSST subunit of mitochondrial complex I in cardiomyocytes, leading to its retention in viable myocardial tissue.[5] This technical guide provides an in-depth overview of the binding affinity of this compound for mitochondrial complex I, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological and experimental pathways.

Quantitative Binding Affinity Data

The binding affinity of this compound and its analogues to mitochondrial complex I has been quantified through in vitro inhibition assays. The most pertinent data is for the non-radioactive fluorine-19 analogue of this compound, which demonstrates potent inhibition of MC-I. For comparative purposes, the inhibitory concentrations of other known complex I inhibitors are also presented.

CompoundIC₅₀ (nmol/L)Test System
This compound (as ¹⁹F-BMS-747158-01)16.6 ± 3.0Bovine Heart Submitochondrial Particles
Rotenone18.2 ± 6.7Bovine Heart Submitochondrial Particles
Pyridaben19.8 ± 2.6Bovine Heart Submitochondrial Particles
Deguelin23.1 ± 1.5Bovine Heart Submitochondrial Particles

Data sourced from Yalamanchili et al., 2007.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by directly interacting with mitochondrial complex I, a critical enzyme in the electron transport chain responsible for oxidative phosphorylation. The following diagram illustrates the position of complex I in the electron transport chain and the inhibitory action of this compound.

G Mechanism of this compound Action on Mitochondrial Complex I cluster_ETC Electron Transport Chain cluster_protons Proton Pumping NADH NADH NAD NAD+ Complex_I Mitochondrial Complex I NADH->Complex_I e⁻ Q Ubiquinone (Q) Complex_I->Q e⁻ H_out Intermembrane Space (H⁺) Complex_I->H_out 4H⁺ QH2 Ubihydroquinone (QH2) Complex_III Complex III QH2->Complex_III e⁻ Cyt_c Cytochrome c Complex_III->Cyt_c e⁻ Complex_III->H_out 4H⁺ Complex_IV Complex IV Cyt_c->Complex_IV e⁻ O2 O₂ Complex_IV->O2 e⁻ Complex_IV->H_out 2H⁺ H2O H₂O This compound This compound This compound->Complex_I Inhibits H_in Mitochondrial Matrix

Caption: this compound inhibits the electron transport chain at Mitochondrial Complex I.

Experimental Protocols

The determination of the binding affinity of this compound to mitochondrial complex I is typically achieved through an in vitro enzyme inhibition assay. The following protocol is a representative methodology based on published studies for assessing the inhibition of NADH:ubiquinone oxidoreductase activity.

Objective:

To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on mitochondrial complex I activity.

Materials:
  • Biological Sample: Isolated bovine heart submitochondrial particles (SMPs) or purified mitochondrial complex I.

  • Substrates:

  • Inhibitor: this compound (non-radioactive form, e.g., ¹⁹F-BMS-747158-01) dissolved in a suitable solvent (e.g., DMSO).

  • Buffer: 20 mM HEPES or Tris-HCl, pH 7.5.

  • Other Reagents:

    • Asolectin (for membrane protein reconstitution/stabilization)

    • DMSO (for inhibitor dilution)

  • Equipment:

    • Spectrophotometer capable of measuring absorbance at 340 nm.

    • Temperature-controlled cuvette holder (e.g., 32°C).

    • Pipettes and general laboratory consumables.

Procedure:
  • Preparation of Reagents:

    • Prepare a stock solution of NADH in the assay buffer.

    • Prepare a stock solution of decylubiquinone in ethanol.

    • Prepare a stock solution of asolectin by sonication in the assay buffer.

    • Prepare serial dilutions of this compound in DMSO.

  • Assay Mixture Preparation:

    • In a spectrophotometer cuvette, prepare the assay mixture containing:

      • Assay buffer (e.g., 20 mM HEPES, pH 7.5)

      • Asolectin (e.g., 0.5 mg/mL)

      • Decylubiquinone (e.g., 100-200 µM)

      • Varying concentrations of this compound (or DMSO for control).

    • Incubate the mixture for a few minutes at the desired temperature (e.g., 32°C).

  • Enzyme Addition and Reaction Initiation:

    • Add the mitochondrial complex I preparation (e.g., 5 µg of protein) to the cuvette and incubate for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding NADH (e.g., 100 µM).

  • Data Acquisition:

    • Immediately monitor the decrease in absorbance at 340 nm over time. This corresponds to the oxidation of NADH to NAD⁺ (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

    • Record the initial rate of the reaction (the linear phase of the absorbance change).

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).

The following diagram outlines the workflow for this experimental protocol.

G Workflow for Mitochondrial Complex I Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_data Data Acquisition & Analysis Reagents Prepare Reagents (Buffer, Substrates, Inhibitor) Assay_Mix Prepare Assay Mixture (Buffer, Asolectin, Decylubiquinone, This compound/DMSO) Reagents->Assay_Mix SMPs Prepare Mitochondrial Complex I Source (e.g., Bovine Heart SMPs) Add_Enzyme Add Mitochondrial Complex I and Incubate SMPs->Add_Enzyme Incubate_1 Pre-incubate at 32°C Assay_Mix->Incubate_1 Incubate_1->Add_Enzyme Initiate Initiate Reaction with NADH Add_Enzyme->Initiate Measure Monitor NADH Oxidation (Absorbance at 340 nm) Initiate->Measure Calculate Calculate Initial Reaction Rates Measure->Calculate Analyze Determine % Inhibition and Plot Dose-Response Curve Calculate->Analyze IC50 Calculate IC₅₀ Value Analyze->IC50

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion

This compound is a potent inhibitor of mitochondrial complex I with a high binding affinity, as demonstrated by its low nanomolar IC₅₀ value. This characteristic is fundamental to its utility as a PET imaging agent for myocardial perfusion. The experimental protocols outlined in this guide provide a framework for the in vitro characterization of this compound and similar compounds targeting mitochondrial complex I. A thorough understanding of its binding affinity and mechanism of action is crucial for researchers and drug development professionals working in the fields of cardiology, medical imaging, and mitochondrial pharmacology.

References

Preclinical Applications of Flurpiridaz F-18 in Cardiac PET Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 (also known as ¹⁸F-BMS-747158-02) is a novel radiopharmaceutical agent developed for myocardial perfusion imaging (MPI) using positron emission tomography (PET).[1] As a structural analog of pyridaben, it functions by binding with high affinity to the mitochondrial complex I (MC-I), an enzyme abundant in the mitochondria-rich tissue of the myocardium.[1][2][3] This mechanism allows for high first-pass extraction and retention in cardiomyocytes, providing excellent image quality for the assessment of coronary artery disease (CAD).[3]

This compound exhibits several advantages over existing PET radiotracers.[4] Its relatively long half-life of approximately 110 minutes facilitates centralized production and distribution, removing the need for an on-site cyclotron, which is a major limitation for tracers like ¹³N-ammonia and ¹⁵O-water.[1][2][4] This extended half-life also makes it compatible with exercise stress testing, a significant advantage over very short-lived agents like Rubidium-82.[1][5] Furthermore, the short positron range of ¹⁸F results in higher resolution images compared to Rb-82.[1][6] Preclinical studies have consistently demonstrated a high myocardial extraction fraction (over 90%), slow clearance, and high myocardium-to-background contrast, making it a promising agent for both qualitative and quantitative assessment of myocardial blood flow (MBF).[6][7][8]

Mechanism of Action and Uptake Pathway

This compound's retention in the heart is directly linked to its interaction with mitochondrial complex I. The tracer rapidly accumulates in cardiomyocytes and binds potently to MC-I, leading to its trapping within the mitochondria. This process is dependent on myocardial perfusion, establishing a near-linear relationship between tracer uptake and blood flow.

cluster_blood Bloodstream cluster_myocyte Cardiomyocyte cluster_mito Mitochondrion Flurpiridaz_blood This compound F-18 Flurpiridaz_cell This compound F-18 Flurpiridaz_blood->Flurpiridaz_cell Perfusion-Dependent Uptake (High Extraction) MCI Mitochondrial Complex I (MC-I) Flurpiridaz_cell->MCI Binding Flurpiridaz_bound Trapped This compound F-18 MCI->Flurpiridaz_bound Potent Inhibition & Retention cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis Fasting Animal Fasting (6-18h) Anesthesia Anesthesia & Catheterization Fasting->Anesthesia Rest_Scan Rest Scan: Inject this compound + Dynamic PET Anesthesia->Rest_Scan Stress_Induction Induce Stress (e.g., Adenosine) Rest_Scan->Stress_Induction Wait for Tracer Decay Stress_Scan Stress Scan: Inject this compound + Dynamic PET Stress_Induction->Stress_Scan Kinetic_Modeling Kinetic Modeling (Compartmental Analysis) Stress_Scan->Kinetic_Modeling SUV Calculate SUV & Myocardial Retention Stress_Scan->SUV MFR Determine MBF & MFR Kinetic_Modeling->MFR SUV->MFR cluster_adv Key Advantages cluster_imp Implications This compound This compound F-18 Long_HL Long Half-Life (~110 min) This compound->Long_HL High_Res High Resolution (Short Positron Range) This compound->High_Res High_Ext High Extraction (>90%) This compound->High_Ext Quant Accurate MBF Quantification This compound->Quant Logistics Centralized Production & Distribution Long_HL->Logistics Exercise Compatible with Exercise Stress Long_HL->Exercise Image_Quality Superior Image Quality vs. SPECT & Rb-82 High_Res->Image_Quality Accuracy Less Roll-off at High Flow; Better Ischemia Detection High_Ext->Accuracy Quant->Accuracy

References

A Technical Guide to the Radiochemistry and Radiolabeling of Flurpiridaz with Fluorine-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the radiochemistry and radiolabeling of Flurpiridaz with Fluorine-18 (B77423) ([¹⁸F]this compound). This compound F-18 is a promising radiopharmaceutical for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI) for the detection of coronary artery disease (CAD).[1][2][3][4][5] This document details the synthesis of the precursor, various radiolabeling methodologies, purification techniques, and quality control procedures, presenting quantitative data in structured tables and illustrating key processes with detailed diagrams.

Introduction to [¹⁸F]this compound

[¹⁸F]this compound is a fluorine-18 labeled analog of the pesticide Pyridaben.[6][7] It functions by binding with high affinity to the mitochondrial complex I (MC-I) in cardiomyocytes.[6][7] This mechanism of action, combined with the favorable physical properties of Fluorine-18 (t½ = 109.8 min), allows for high-quality PET imaging of myocardial perfusion.[7][8] Clinical studies have demonstrated its potential for superior image quality and diagnostic accuracy compared to traditional SPECT agents, particularly in patient populations that are challenging to image, such as obese patients and women.[5][9] The longer half-life of ¹⁸F facilitates centralized production and distribution, making it a viable option for clinical sites without an on-site cyclotron.[7]

Synthesis of the this compound Precursor

The successful radiosynthesis of [¹⁸F]this compound is contingent on the availability of a suitable precursor. The most commonly used precursor is a tosylated derivative of this compound, which allows for nucleophilic substitution with [¹⁸F]fluoride.

One reported method for the synthesis of the precursor starts from mucochloric acid, with a total yield of 35%.[1][2][3][4] An improved and more facile synthesis has also been developed, which avoids the use of hazardous reagents like ethylene (B1197577) oxide and increases the overall chemical yield more than fivefold.[10]

Radiolabeling of this compound with Fluorine-18

The radiolabeling of this compound is typically achieved through a one-step nucleophilic substitution reaction on the tosylated precursor. The process involves the reaction of the precursor with activated [¹⁸F]fluoride.

Automated Synthesis

The radiosynthesis of [¹⁸F]this compound is well-suited for automation, which ensures reproducibility, radiation safety, and compliance with Good Manufacturing Practices (GMP). Several commercially available automated synthesis modules, such as the Modular Lab-PharmTracer (ML-PT), have been successfully employed for the production of [¹⁸F]this compound.[1][2][4]

A key development in this area is a fully automated synthesis method that does not require external preparative High-Performance Liquid Chromatography (HPLC) for purification.[1][2][4] This simplified approach enhances the efficiency and cost-effectiveness of [¹⁸F]this compound production.

Experimental Protocol: Automated Synthesis without HPLC Purification

This protocol is adapted from a method developed for the Modular Lab-PharmTracer (ML-PT) synthesis module.

Materials:

  • Tosylate precursor of this compound

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Tetrabutylammonium bicarbonate (TBA-HCO₃) solution

  • Acetonitrile (B52724) (MeCN)

  • Ethanol (B145695) (EtOH)

  • Water for Injection (WFI)

  • L-ascorbic acid

  • Sep-Pak QMA Cartridge

  • Sep-Pak tC18 Plus Long Cartridge

  • Sep-Pak Alumina N Plus Light Cartridge

  • Sterile filter (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

  • Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reactor vessel using a solution of TBA-HCO₃ in acetonitrile/water.

  • Azeotropic Drying: The [¹⁸F]fluoride/TBA-HCO₃ mixture is dried by azeotropic distillation with acetonitrile under a stream of nitrogen to remove water.

  • Radiolabeling Reaction: The tosylate precursor dissolved in acetonitrile is added to the reactor containing the dried [¹⁸F]TBAF complex. The reaction mixture is heated at a specified temperature for a set duration to facilitate the nucleophilic substitution.

  • Purification:

    • The crude reaction mixture is diluted with water and passed through a tC18 Plus Long Cartridge. This retains the [¹⁸F]this compound while allowing more polar impurities to pass through.

    • The tC18 cartridge is washed with water to remove any remaining polar impurities.

    • The purified [¹⁸F]this compound is eluted from the tC18 cartridge with ethanol.

    • The ethanolic solution is then passed through an Alumina N Plus Light Cartridge for further purification.

  • Formulation: The purified [¹⁸F]this compound solution is diluted with a solution of L-ascorbic acid and WFI to obtain the final injectable product. The final formulation is passed through a sterile filter into a sterile vial.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of [¹⁸F]this compound.

Table 1: Radiosynthesis Parameters and Yields

ParameterValueReference
Radiochemical Yield (decay-corrected)55-65%[1][2][4]
Radiochemical Yield (uncorrected)40%[11]
Synthesis Time (including purification)~50 minutes[11]

Table 2: Quality Control and Product Specifications

ParameterSpecificationReference
Radiochemical Purity> 98%[1][2][4]
Radiochemical Purity (with HPLC)> 97%[11]
StabilityStable for at least 12 hours[1][2][4]
Final Formulation[¹⁸F]this compound in 7-8% ethanol with 50 mg/ml ascorbic acid[1]

Visualizations

Experimental Workflow

The following diagram illustrates the automated synthesis workflow for [¹⁸F]this compound without the need for preparative HPLC purification.

Automated_Synthesis_Workflow Cyclotron [¹⁸F]Fluoride Production (Cyclotron) QMA QMA Cartridge (Trapping) Cyclotron->QMA [¹⁸F]F⁻ in H₂¹⁸O Elution Elution with TBA-HCO₃ QMA->Elution Drying Azeotropic Drying Elution->Drying Precursor Precursor Addition Drying->Precursor Reaction Radiolabeling Reaction Precursor->Reaction tC18 tC18 Cartridge (Purification) Reaction->tC18 Crude Product Alumina Alumina N Cartridge (Purification) tC18->Alumina Semi-purified Formulation Final Formulation Alumina->Formulation Purified Product QC Quality Control Formulation->QC FinalProduct [¹⁸F]this compound QC->FinalProduct

Caption: Automated synthesis workflow for [¹⁸F]this compound.

Mechanism of Action

The following diagram illustrates the proposed mechanism of action of [¹⁸F]this compound at the cellular level.

Mechanism_of_Action cluster_blood Bloodstream cluster_cell Cardiomyocyte cluster_mito Mitochondrion Flurpiridaz_blood [¹⁸F]this compound MCI Mitochondrial Complex I (MC-I) Flurpiridaz_blood->MCI Uptake

Caption: Mechanism of action of [¹⁸F]this compound.

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the final [¹⁸F]this compound product.

  • Radiochemical Purity and Identity: This is typically determined by Radio-HPLC. The retention time of the product peak is compared to that of a non-radioactive this compound standard.

  • Radionuclidic Purity: The identity of the radionuclide is confirmed by measuring the half-life of the final product.

  • Residual Solvents: The levels of residual solvents, such as acetonitrile and ethanol, are determined by gas chromatography (GC) to ensure they are within acceptable limits.

  • pH: The pH of the final product should be within a physiologically acceptable range.

  • Sterility and Endotoxins: The final product must be sterile and tested for bacterial endotoxins to ensure it is safe for intravenous injection.

Conclusion

The radiolabeling of this compound with Fluorine-18 has been well-established, with robust and efficient methods available for its production. The development of fully automated synthesis platforms that do not require HPLC purification represents a significant advancement, making the production of [¹⁸F]this compound more accessible and cost-effective. The high radiochemical yields and purity achievable with these methods, combined with the favorable biological properties of the tracer, position [¹⁸F]this compound as a key radiopharmaceutical for the future of cardiac PET imaging. This guide provides a solid foundation for researchers and professionals involved in the development and implementation of [¹⁸F]this compound for clinical and research applications.

References

In-Vitro Studies of Flurpiridaz Uptake in Myocardial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a promising positron emission tomography (PET) radiotracer for myocardial perfusion imaging (MPI). Its mechanism of action, centered on the specific binding to mitochondrial complex I (MC-I), offers high-quality imaging and accurate assessment of myocardial blood flow. This technical guide provides an in-depth overview of the in-vitro studies that have elucidated the uptake and retention mechanisms of this compound in myocardial cells. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of cardiology, nuclear medicine, and pharmacology.

Mechanism of Action

This compound is a structural analogue of the insecticide pyridaben (B1679940) and functions as a potent inhibitor of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the electron transport chain.[1] In myocardial cells, which are rich in mitochondria to meet their high energy demands, this compound exhibits rapid uptake and prolonged retention. This is attributed to its high affinity and specific binding to MC-I.[2] The tracer's uptake is directly proportional to myocardial blood flow, allowing for the quantitative assessment of perfusion.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vitro studies of this compound (referred to as F-18 BMS-747158-02 in the cited study) in neonatal rat cardiomyocytes and bovine heart submitochondrial particles.[4][5]

Table 1: Inhibition of Mitochondrial Complex I (MC-I) by this compound and Reference Inhibitors [4][5]

CompoundIC50 (nmol/L)
This compound (F-19 BMS-747158-01)16.6 ± 3
Rotenone18.2 ± 6.7
Pyridaben19.8 ± 2.6
Deguelin23.1 ± 1.5
P-070 (inactive pyridaben analog)>4000

Table 2: In-Vitro Uptake and Kinetics of this compound (F-18 BMS-747158-02) in Neonatal Rat Cardiomyocytes [4][5]

ParameterValue
Uptake at 60 minutes10.3% ± 0.7% of incubated drug
Inhibition of Uptake by Rotenone (200 nmol/L)91% ± 2%
Inhibition of Uptake by Deguelin (200 nmol/L)89% ± 3%
Time to half-maximal (t½) uptake~35 seconds
Washout half-life (t½) for efflux>120 minutes

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. While the exact protocols used in the primary literature may have slight variations, these represent standard and reproducible methods for such in-vitro studies.

Isolation and Culture of Neonatal Rat Cardiomyocytes

This protocol is adapted from established methods for the primary culture of neonatal rat cardiomyocytes.[6][7]

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin (0.25%)

  • Collagenase Type II

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll

  • Laminin-coated culture dishes

Procedure:

  • Euthanize neonatal rat pups in accordance with institutional animal care and use committee guidelines.

  • Excise the hearts and place them in ice-cold Ca2+/Mg2+-free HBSS.

  • Trim away atrial and connective tissues, and mince the ventricular tissue into small fragments.

  • Digest the tissue fragments with a solution of trypsin and collagenase in HBSS with gentle agitation at 37°C.

  • After several digestion cycles, pool the cell suspensions and centrifuge to pellet the cells.

  • Resuspend the cell pellet in DMEM with 10% FBS to inactivate the digestive enzymes.

  • Purify the cardiomyocytes from fibroblasts and other cell types using a discontinuous Percoll gradient.

  • Plate the purified cardiomyocytes on laminin-coated culture dishes and incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the cells to attach and form a confluent monolayer before conducting uptake experiments.

In-Vitro Uptake and Inhibition Assay

This protocol describes a typical radiotracer uptake experiment in cultured cardiomyocytes.

Materials:

  • Confluent monolayers of neonatal rat cardiomyocytes

  • This compound F-18 (F-18 BMS-747158-02)

  • Uptake Buffer (e.g., Tyrode's salt solution)

  • Wash Buffer (ice-cold PBS)

  • Mitochondrial Complex I inhibitors (Rotenone, Deguelin)

  • Scintillation counter or gamma counter

Procedure:

  • Wash the cardiomyocyte monolayers with pre-warmed Uptake Buffer.

  • For inhibition studies, pre-incubate the cells with the respective inhibitors (e.g., 200 nmol/L Rotenone) for a specified time.

  • Initiate the uptake by adding the this compound F-18 solution (at a specified concentration and radioactivity) to the cells and incubate for various time points (e.g., up to 60 minutes) at 37°C.

  • To determine uptake kinetics, terminate the uptake at different time intervals (e.g., 0, 15, 30, 60, 120 seconds).

  • Stop the uptake by rapidly aspirating the radioactive medium and washing the cells multiple times with ice-cold Wash Buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

  • Quantify the radioactivity in the cell lysate using a scintillation counter or gamma counter.

  • Determine the protein concentration of the cell lysate to normalize the radioactivity counts.

Mitochondrial Complex I Activity Assay

This protocol outlines a method to determine the inhibitory effect of this compound on MC-I activity using bovine heart submitochondrial particles.[8]

Materials:

  • Bovine heart submitochondrial particles

  • Assay Buffer (e.g., phosphate (B84403) buffer with MgCl2)

  • NADH

  • Decylubiquinone (Coenzyme Q1 analog)

  • This compound (non-radioactive) and other inhibitors

  • Spectrophotometer

Procedure:

  • Prepare bovine heart submitochondrial particles by differential centrifugation of heart homogenate.

  • Incubate the submitochondrial particles with various concentrations of this compound or other inhibitors.

  • Initiate the enzymatic reaction by adding NADH to the mixture.

  • The activity of MC-I is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The IC50 value is calculated by plotting the percentage of inhibition of MC-I activity against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of this compound Uptake

Flurpiridaz_Uptake_Pathway Flurpiridaz_ext This compound F-18 Flurpiridaz_intra Intracellular This compound F-18 Flurpiridaz_ext->Flurpiridaz_intra Membrane Cell Membrane MCI Mitochondrial Complex I (MC-I) Flurpiridaz_intra->MCI Binding Mito_membrane Mitochondrial Membrane Bound_this compound This compound F-18 (Bound)

Caption: Cellular uptake and mitochondrial binding of this compound F-18.

Experimental Workflow for In-Vitro Uptake Assay

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis Isolate Isolate Neonatal Rat Cardiomyocytes Culture Culture Cells to Confluent Monolayer Isolate->Culture PreIncubate Pre-incubate with/without Inhibitors Culture->PreIncubate AddTracer Add this compound F-18 PreIncubate->AddTracer Incubate Incubate at 37°C AddTracer->Incubate Wash Wash with Ice-Cold Buffer Incubate->Wash Lyse Lyse Cells Wash->Lyse Count Quantify Radioactivity Lyse->Count Normalize Normalize to Protein Content Count->Normalize Analyze Analyze Data (Uptake %, Kinetics) Normalize->Analyze

Caption: Workflow for this compound F-18 in-vitro uptake assay.

References

A Technical Guide to the Dosimetry and Radiation Safety Profile of Flurpiridaz F-18

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flurpiridaz F-18 (also known as ¹⁸F-BMS-747158-02 and marketed as FLYRCADO™) is a radioactive diagnostic agent indicated for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI). It is used in adult patients with known or suspected coronary artery disease (CAD) to assess myocardial ischemia and infarction. This technical guide provides an in-depth overview of its dosimetry, biodistribution, and radiation safety profile based on key clinical studies.

Mechanism of Action

This compound F-18 is a structural analog of pyridaben (B1679940) that binds with high affinity to the mitochondrial complex I (MC-1) in cardiomyocytes.[1][2] This interaction leads to rapid uptake by the heart muscle and slow washout, allowing for high-quality imaging.[1]

Radiation Dosimetry

The radiation dosimetry of this compound F-18 has been evaluated in human subjects under both rest and stress (pharmacologic or exercise) conditions. The effective dose, a measure of the overall radiation risk to the body, and the absorbed doses to specific organs have been calculated using standardized methods, such as the OLINDA/EXM (Organ Level INternal Dose Assessment/EXponential Modeling) software.[3][4]

Effective Dose

The mean effective radiation dose is a critical parameter for assessing patient risk. For this compound F-18, the effective dose has been found to be comparable to other F-18 labeled PET tracers like ¹⁸F-FDG.[5] The values vary slightly depending on whether the patient is at rest or undergoing stress.

Table 1: Summary of Effective Dose for this compound F-18

ConditionMean Effective Dose (mSv/MBq)Mean Effective Dose (rem/mCi)Reference
Rest 0.0190.072[4][6]
Exercise Stress 0.0150.054[7][8]
Adenosine (B11128) Stress 0.0190.069[7][8]

For a typical single-day, rest-stress protocol, the total patient exposure is estimated to be acceptable for clinical use. For instance, a rest-stress protocol with a total administered activity of up to 518 MBq would result in an effective radiation dose of approximately 6.4 mSv.[7]

Organ-Specific Absorbed Doses

The biodistribution of this compound F-18 determines which organs receive the highest radiation doses. Following intravenous injection, the tracer distributes throughout the body with primary clearance through the hepatobiliary system and some urinary excretion.[4][6]

Under resting conditions, the kidneys are the critical organ, receiving the highest absorbed dose.[1][4][5][6] However, during both exercise and pharmacologic stress, the heart wall receives the largest mean absorbed dose due to increased myocardial blood flow and tracer uptake.[7][8]

Table 2: Mean Absorbed Radiation Doses for Key Organs (mSv/MBq)

OrganRest InjectionStress (Exercise/Adenosine)Reference
Kidneys 0.066Not specified as critical organ[1][4][6]
Heart Wall 0.048~0.090[4][6][7]
Liver Not specifiedNot specified
Urinary Bladder Lower than ¹⁸F-FDGNot specified[3]

Biodistribution and Pharmacokinetics

Studies in healthy subjects show that this compound F-18 exhibits high and sustained retention in the heart muscle.[4][6] Animal studies confirm a substantial myocardial uptake with favorable heart-to-lung and heart-to-liver ratios, which contributes to excellent image quality.[2][4][9] Mean urinary excretion is relatively low, measured at approximately 4.83% of the injected dose.[4][6]

Experimental Protocols

The dosimetry data presented are derived from phase I, first-in-human clinical trials. The methodologies employed in these key studies are detailed below.

Human Dosimetry Study Protocol

A representative study to determine the dosimetry and biodistribution of this compound F-18 involved the following steps:

  • Subjects: A cohort of 12 healthy adult subjects was recruited for the study.[7][8]

  • Administration: Subjects received an intravenous injection of this compound F-18.

    • Rest Day: An activity of 58.5 to 121 MBq (1.58 to 3.27 mCi) was administered.[7][8]

    • Stress Day: A separate injection of 57 to 171 MBq (1.54 to 4.61 mCi) was administered during either exercise or adenosine-induced stress.[7][8]

  • Imaging: Sequential whole-body PET scans were performed for up to 5 hours post-injection to track the biodistribution of the tracer over time.[7][8]

  • Sampling: Blood samples were collected for up to 8 hours to analyze the pharmacokinetics of the tracer.[7][8]

  • Data Analysis:

    • Regions of interest (ROIs) were drawn on the PET images for identifiable organs.

    • Time-activity curves were generated for each source organ.

    • Residence times were calculated from the integration of these curves.

    • Organ-level radiation dose estimates were calculated for the adult human model using the OLINDA/EXM software, based on the Medical Internal Radiation Dose (MIRD) schema.[3][4]

The following diagram illustrates the general workflow for a human clinical dosimetry study.

G cluster_0 Study Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Dosimetry Calculation Recruitment Subject Recruitment (Healthy Volunteers) Consent Informed Consent and Screening Recruitment->Consent Admin IV Administration of This compound F-18 Consent->Admin Imaging Sequential Whole-Body PET/CT Imaging (e.g., 5 hrs) Admin->Imaging Sampling Blood & Urine Sampling Admin->Sampling ROI Image ROI Analysis (Source Organs) Imaging->ROI TAC Generation of Time-Activity Curves ROI->TAC Residence Calculation of Residence Times TAC->Residence OLINDA Dose Calculation (OLINDA/EXM Software) Residence->OLINDA Results Absorbed Dose (Organ) Effective Dose (Whole Body) OLINDA->Results

Workflow of a Human Dosimetry Study for this compound F-18.

Radiation Safety Profile

The radiation safety profile of this compound F-18 is favorable and supports its clinical use.

Overall Safety and Tolerability

Across multiple clinical studies involving over 2000 subjects, this compound F-18 has been shown to be well tolerated.[7] There have been no drug-related serious adverse events reported in the key dosimetry and safety trials.[4][6][7][8] The most common adverse reactions observed during rest and stress MPI (incidence ≥ 2%) include dyspnea, headache, angina pectoris, chest pain, and flushing.[10]

Radiation Risks and Mitigation

As with any radiopharmaceutical, this compound F-18 contributes to a patient's long-term cumulative radiation exposure, which is associated with an increased risk of cancer.[10] To minimize radiation exposure to both patients and healthcare providers, safe handling procedures are essential. Patients are advised to stay well-hydrated before and after administration and to void frequently to help clear the tracer from the body.[10]

Maximum Administerable Dose

Based on dosimetry calculations, the maximum injected activity that can be administered without exceeding a 10 mSv (1 rem) effective dose is approximately 539 MBq (15 mCi) for an adenosine stress protocol and 685 MBq (19 mCi) for an exercise stress protocol.[7][8][11]

The following diagram illustrates the logical relationship between key factors in radiation safety assessment.

G cluster_input Inputs cluster_calc Calculation cluster_output Safety Profile Outputs cluster_guidance Clinical Guidance Biodist Biodistribution Data (Time-Activity Curves) Dosimetry Dosimetry Modeling (e.g., OLINDA/EXM) Biodist->Dosimetry PK Pharmacokinetics (Blood/Urine Data) PK->Dosimetry OrganDose Organ Absorbed Doses (mGy/MBq) Dosimetry->OrganDose EffectiveDose Effective Dose (mSv/MBq) Dosimetry->EffectiveDose MaxDose Max Administerable Dose Calculation OrganDose->MaxDose RiskAssess Benefit-Risk Assessment EffectiveDose->RiskAssess Protocols Imaging Protocol Optimization EffectiveDose->Protocols MaxDose->Protocols

Logical flow for radiation safety assessment.

Conclusion

This compound F-18 possesses a well-characterized and favorable dosimetry and radiation safety profile. The effective radiation dose is comparable to other commonly used PET agents, and the tracer is well-tolerated by patients. The critical organ for radiation exposure is the kidneys at rest and the heart wall under stress conditions. These findings, based on comprehensive clinical data, establish this compound F-18 as a safe and effective agent for PET myocardial perfusion imaging.

References

Flurpiridaz (¹⁸F): A Technical Guide to its Application as a Biomarker for Mitochondrial Function in Cardiac Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz (¹⁸F) is a novel radiopharmaceutical agent for Positron Emission Tomography (PET) that holds significant promise as a biomarker for mitochondrial function, primarily in the context of myocardial perfusion imaging (MPI).[1][2][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of key quantitative data from clinical studies.

This compound is a fluorine-18 (B77423) labeled analogue of the insecticide pyridaben.[2][4] Its unique mechanism of action, targeting mitochondrial complex I (MC-I), allows for a more direct assessment of myocardial blood flow and tissue viability compared to traditional single-photon emission computed tomography (SPECT) agents.[1][5][6] The favorable physical properties of fluorine-18, including a 109.8-minute half-life and a short positron range, contribute to superior image quality and resolution.[2][5] This guide is intended for researchers, scientists, and drug development professionals interested in leveraging this compound for preclinical and clinical research.

Mechanism of Action: Targeting Mitochondrial Complex I

This compound's utility as a biomarker is rooted in its specific and high-affinity binding to mitochondrial complex I (NADH:ubiquinone oxidoreductase), an essential enzyme in the electron transport chain located in the inner mitochondrial membrane.[1][2][4][7] This complex is abundant in cardiomyocytes, which are rich in mitochondria to meet the high energy demands of the heart.[2][5]

The uptake and retention of this compound in the myocardium are directly proportional to regional blood flow and the density of functional mitochondria.[1][7] In viable myocardial tissue with intact mitochondrial function, this compound is rapidly extracted from the blood and retained, providing a strong and stable PET signal.[1][6] Conversely, in ischemic or infarcted tissue where mitochondrial density and function are compromised, the uptake of this compound is significantly reduced.[1] This direct link to cellular metabolic machinery makes this compound a sensitive marker for myocardial viability.[1]

The following diagram illustrates the mechanism of this compound uptake and retention in a cardiomyocyte.

Flurpiridaz_Mechanism This compound (Blood) This compound (Blood) This compound (Cell) This compound (Cell) This compound (Blood)->this compound (Cell) MC-I Mitochondrial Complex I This compound (Bound) This compound (Bound) This compound (Bound)->MC-I This compound (Cell)->this compound (Bound) High-affinity binding

Mechanism of this compound uptake and binding in a cardiomyocyte.

Quantitative Data from Clinical Trials

Multiple clinical trials have demonstrated the safety and efficacy of this compound PET imaging, often comparing it to the standard-of-care SPECT MPI. The data consistently show superior performance of this compound in terms of image quality, diagnostic certainty, and sensitivity for detecting coronary artery disease (CAD).

Table 1: Comparison of Diagnostic Performance between this compound PET and SPECT MPI
MetricThis compound PETSPECT MPIp-valueStudy Phase
Sensitivity
for ≥50% stenosis78.8%61.5%0.02Phase 2[2][8]
for ≥50% stenosis71.9%53.7%<0.001Phase 3 (First)[2][9]
for ≥50% stenosis80.3%68.7%0.0003Phase 3 (AURORA)[9][10]
Specificity
for ≥50% stenosis76.5%73.5%NSPhase 2[2][8]
for ≥50% stenosis76.2%86.8%NS (non-inferiority not met)Phase 3 (First)[2][9]
for ≥50% stenosis63.8%61.7%0.0004 (non-inferior)Phase 3 (AURORA)[2][10]
Area Under ROC Curve
Overall Population0.820.700.04Phase 2[8]
Overall Population> SPECT<0.001Phase 3 (First)[2]
Overall Population0.800.68<0.001Phase 3 (AURORA)[2][10]
Women> SPECT<0.001Phase 3 (AURORA)[2][10]
Obese Patients> SPECT<0.001Phase 3 (AURORA)[2][10]

NS = Not Significant

Table 2: Image Quality and Diagnostic Certainty
MetricThis compound PETSPECT MPIp-valueStudy Phase
Image Quality (Good or Excellent)
Stress Images99.2%88.5%<0.01Phase 2[8]
Rest Images96.9%66.4%<0.01Phase 2[8]
Diagnostic Certainty
(Definitely Normal/Abnormal)90.8%70.9%<0.01Phase 2[8]

Experimental Protocols

The following sections outline standardized protocols for this compound PET imaging based on procedures followed in major clinical trials.

Radiopharmaceutical Synthesis and Quality Control

The synthesis of [¹⁸F]this compound is typically an automated process.[11] A common method involves the nucleophilic substitution of a tosylate precursor with [¹⁸F]fluoride.[12] The final product is purified using high-performance liquid chromatography (HPLC).[12]

  • Radiochemical Yield: 40-65% (decay uncorrected)[11][12]

  • Radiochemical Purity: >97-98%[11][12]

  • Total Synthesis Time: Approximately 50 minutes[12]

Patient Preparation

Standard MPI patient preparation guidelines should be followed. This typically includes:

  • Fasting for at least 4-6 hours prior to the scan.

  • Abstaining from caffeine (B1668208) for at least 12 hours.

  • Discontinuation of certain medications that may interfere with stress testing, as per institutional guidelines.

Imaging Protocol: Rest-Stress Imaging

A one-day rest/stress protocol is commonly employed.[10][13]

  • Rest Imaging:

    • An intravenous line is placed.

    • A baseline transmission scan for attenuation correction is performed.

    • A dose of 92.5–111 MBq (2.5–3.0 mCi) of this compound is injected intravenously.[13]

    • A rest PET scan is acquired for 10-15 minutes.[2]

  • Stress Imaging:

    • There is a delay between the rest and stress scans to allow for radioactive decay. The interval is typically ≥30 minutes for pharmacological stress and ≥60 minutes for exercise stress.[13]

    • Pharmacological Stress: Agents such as regadenoson, dipyridamole, or adenosine (B11128) are administered.[14] A dose of 222–240.5 MBq (6.0–6.5 mCi) of this compound is injected during peak stress.[13]

    • Exercise Stress: The patient exercises on a treadmill or bicycle to reach at least 85% of their age-predicted maximum heart rate. A dose of 333–351.5 MBq (9.0–9.5 mCi) of this compound is injected at peak exercise.

    • A stress PET scan is acquired for 10-15 minutes following the stress portion of the study.[2]

The following diagram illustrates a typical experimental workflow for a this compound PET clinical study.

Flurpiridaz_Workflow cluster_preparation Patient Preparation cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Informed_Consent Informed Consent Fasting Fasting & Medication Review Informed_Consent->Fasting Rest_Scan Rest Scan (92.5-111 MBq this compound) Fasting->Rest_Scan Delay Delay (≥30-60 min) Rest_Scan->Delay Stress_Test Stress Test (Pharmacological or Exercise) Delay->Stress_Test Stress_Scan Stress Scan (222-351.5 MBq this compound) Stress_Test->Stress_Scan Image_Reconstruction Image Reconstruction & Attenuation Correction Stress_Scan->Image_Reconstruction Image_Interpretation Blinded Image Interpretation (Visual & Quantitative) Image_Reconstruction->Image_Interpretation Statistical_Analysis Statistical Analysis Image_Interpretation->Statistical_Analysis

Generalized experimental workflow for a this compound PET clinical trial.
Image Analysis

  • Visual Interpretation: Images are typically interpreted by expert readers blinded to clinical data.[8][10] A 17-segment model of the left ventricle is commonly used for scoring perfusion defects on a 5-point scale (0=normal to 4=absent uptake).[8]

  • Quantitative Analysis: Automated software can be used to calculate metrics such as summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS).[3][15] More advanced analysis can provide absolute myocardial blood flow (MBF) and coronary flow reserve (CFR) values.[16][17]

Advantages and Future Directions

This compound PET offers several advantages over conventional MPI techniques:

  • Superior Image Quality and Resolution: Due to the physical properties of ¹⁸F and the high myocardial extraction of the tracer.[2][13][18]

  • Improved Diagnostic Accuracy: Particularly in challenging patient populations such as women and individuals with obesity.[2][10][19]

  • Feasibility of Exercise Stress Testing: The longer half-life of ¹⁸F allows for imaging after standard treadmill exercise, which is not practical with shorter-lived PET tracers like Rubidium-82.[2][20][21]

  • Potential for Absolute Quantification: Enables the measurement of myocardial blood flow and coronary flow reserve, providing more comprehensive physiological information.[16][17]

Future research will likely focus on refining protocols to shorten imaging times, expanding the use of quantitative analysis in routine clinical practice, and further exploring the utility of this compound in various cardiovascular disease states beyond coronary artery disease.[2][9]

Conclusion

This compound has emerged as a robust and reliable biomarker for mitochondrial function in the context of cardiac imaging. Its mechanism of action, targeting mitochondrial complex I, provides a direct link to cellular viability and perfusion. Clinical data have consistently demonstrated its superiority over traditional SPECT imaging in terms of image quality and diagnostic accuracy for the detection of coronary artery disease. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and clinicians to incorporate this promising radiopharmaceutical into their work, with the potential to significantly advance the field of cardiovascular diagnostics.

References

An In-depth Technical Guide to the Early-Phase Clinical Safety of Flurpiridaz F 18

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the safety and tolerability profile of Flurpiridaz F 18, a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) agent, as established in its early-phase clinical trials. The data presented is aggregated from key Phase I, II, and III studies to offer a comprehensive safety evaluation.

Executive Summary

This compound F 18 is an injectable radiotracer recently approved for clinical use in assessing myocardial perfusion in patients with known or suspected coronary artery disease (CAD).[1] Across multiple clinical trials, including Phase I, II, and two large-scale Phase III studies involving over 2,000 subjects, this compound F 18 has been demonstrated to be safe and well-tolerated.[2][3] The adverse events potentially related to the drug have been infrequent and generally not serious.[2][4] Importantly, no clinically significant alterations in laboratory parameters or electrocardiographic (ECG) readings have been consistently observed.[2][4][5] This strong safety profile, combined with its diagnostic efficacy, positions this compound F 18 as a promising agent for cardiac PET imaging.

Quantitative Safety Data

The safety data from pivotal early-phase clinical trials are summarized below. These tables provide a structured overview of the adverse events (AEs) and serious adverse events (SAEs) observed.

Table 1: Summary of Safety Findings from Phase II Clinical Trial

ParameterNDetailsReference
Safety Population 143Patients from 21 centers underwent rest-stress PET and SPECT MPI.[4][6]
Treatment-Emergent AEs (TEAEs) 61Reported a total of 100 TEAEs.[4]
Drug-Related AEs 2Reported 7 TEAEs judged to be related to this compound F 18. None were serious.[4]
Serious AEs (SAEs) 2Reported 3 SAEs (dizziness, hypertension, knee effusion). All were judged to be unrelated to the study drug.[6]
Laboratory Findings 143No clinically significant changes from baseline were reported as TEAEs.[4]
ECG Findings 143No evidence of clinically relevant effects on heart rate, PR interval, QRS duration, or repolarization at rest.[4]

Table 2: Summary of Safety Findings from Phase III Clinical Trials

TrialSafety Population (N)Key Adverse Event FindingsReference
First Phase III (NCT01347710) 795Approximately 7.4% of reported adverse events were considered possibly related to this compound F 18; none were deemed serious. No significant adverse laboratory or ECG changes were observed post-injection.[2][7]
Second Phase III (AURORA; NCT03354273) 60425 adverse events were judged to be possibly related to this compound. In 14 patients, events were classified as serious and clinically significant, but no associated clinical lab or ECG changes were reported.[5]

Experimental Protocols

The safety of this compound F 18 was assessed in rigorously designed multicenter clinical trials. The general methodologies are outlined below.

Study Design and Patient Population

Early-phase trials were typically prospective, open-label, multicenter studies designed to evaluate the safety and diagnostic efficacy of this compound F 18 PET MPI.[7][8] For instance, the first Phase III trial enrolled 795 patients with known or suspected CAD from 72 clinical sites across the United States, Canada, and Finland.[9] The second Phase III trial enrolled 730 patients with suspected CAD from 48 sites.[10]

  • Inclusion Criteria: Patients were typically adults referred for MPI for the evaluation of known or suspected CAD.

  • Exclusion Criteria: Common exclusions included patients with conditions that would pose a significant safety risk during cardiac stress testing, such as documented heart failure or a low left ventricular ejection fraction (<50%).[11]

Dosing and Administration

This compound F 18 was administered intravenously for both rest and stress imaging sessions. Dosing was pre-specified in the study protocols.

  • Rest Dose: 2.5 to 3.0 mCi[7]

  • Stress Doses:

    • Pharmacological Stress: 6.0 to 6.5 mCi (with a minimum 30-minute interval between rest and stress doses)[7]

    • Exercise Stress: 9.0 to 9.5 mCi (with a minimum 1-hour interval between rest and stress doses)[7]

Safety Assessments

Comprehensive safety monitoring was a key component of the clinical trials.[6]

  • Clinical Monitoring: Patients were monitored for any adverse events (AEs) throughout the study duration.

  • Laboratory Tests: Blood and urine samples were collected at baseline and follow-up visits to assess hematology, clinical chemistry, and urinalysis parameters.

  • Electrocardiograms (ECGs): 12-lead ECGs were performed at multiple time points to evaluate for any clinically relevant changes in cardiac rhythm or intervals.

  • Vital Signs: Blood pressure, heart rate, and respiratory rate were monitored.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for a patient participating in a this compound F 18 clinical trial.

G cluster_screening Screening & Enrollment cluster_imaging Imaging Protocol cluster_comparison Comparative Imaging cluster_followup Follow-up & Analysis s1 Patient Identification (Known/Suspected CAD) s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 s4 Baseline Assessments (Vitals, ECG, Labs) s3->s4 i1 Randomization (if applicable) s4->i1 Eligible Patient i2 Day 1: Rest Imaging This compound F 18 Injection i1->i2 i3 Post-Rest Safety Monitoring i2->i3 i4 Stress Test (Exercise or Pharmacologic) i3->i4 i5 Stress Imaging This compound F 18 Injection i4->i5 i6 Post-Stress Safety Monitoring i5->i6 c1 SPECT-MPI Scan (1 or 2-day protocol) i6->c1 c2 Invasive Coronary Angiography (ICA) i6->c2 f1 Follow-up Safety Assessments (AE Monitoring) c2->f1 f2 Data Analysis (Safety & Efficacy Endpoints) f1->f2

Fig. 1: Generalized workflow for this compound F 18 Phase III clinical trials.
Mechanism of Myocardial Uptake

This compound F 18 is a mitochondrial complex I (MC-I) inhibitor. Its uptake and retention in cardiomyocytes are proportional to myocardial blood flow, which is the basis for its use as a perfusion imaging agent.

G cluster_blood Coronary Blood Flow cluster_cell Cardiomyocyte flurpiridaz_blood This compound F 18 (in circulation) uptake Passive Diffusion across cell membrane flurpiridaz_blood->uptake Perfusion Dependent mito Mitochondrion uptake->mito binding High-affinity binding to Mitochondrial Complex I (MC-I) mito->binding binding->binding Signal Retention (PET Imaging)

Fig. 2: Conceptual diagram of this compound F 18 uptake and retention in myocardial cells.

Conclusion

The comprehensive safety data from early-phase clinical trials demonstrate that this compound F 18 is a safe and well-tolerated agent for myocardial perfusion imaging.[1][12] The incidence of drug-related adverse events is low, and no significant safety concerns regarding laboratory values or ECG parameters have emerged.[2][4] These findings support its use in the clinical evaluation of patients with suspected or known coronary artery disease.

References

Methodological & Application

Application Notes and Protocols for Quantitative Analysis of Myocardial Blood Flow with Flurpiridaz (¹⁸F)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz (¹⁸F) is a novel radiopharmaceutical agent for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI). Its favorable characteristics, including a high first-pass myocardial extraction fraction of approximately 94% and a near-linear relationship with myocardial blood flow (MBF), make it a valuable tool for the quantitative assessment of coronary artery disease (CAD).[1][2] this compound binds to the mitochondrial complex I, allowing for high-quality imaging and accurate quantification of MBF and myocardial flow reserve (MFR).[3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to utilize this compound for the quantitative analysis of myocardial blood flow.

Key Advantages of this compound (¹⁸F) for MBF Quantification

  • High Myocardial Extraction: this compound exhibits a high and flow-independent first-pass extraction fraction in the myocardium, leading to a linear relationship between tracer uptake and MBF.[1]

  • Superior Image Quality: The physical properties of Fluorine-18, such as its short positron range, result in higher spatial resolution and improved image quality compared to other PET and SPECT tracers.[2][4]

  • Feasibility of Exercise Stress Testing: The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for centralized production and makes exercise stress testing a practical option, which is not feasible with shorter-lived tracers.[2][5][6]

  • Accurate Quantification: this compound PET allows for the absolute quantification of MBF, providing valuable diagnostic and prognostic information beyond relative perfusion assessment.[1][7]

Quantitative Data Summary

The following tables summarize quantitative myocardial blood flow (MBF) and myocardial flow reserve (MFR) data obtained with this compound PET in various populations.

Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Healthy Subjects and Patients with Coronary Artery Disease (CAD)

PopulationConditionMean Rest MBF (mL/min/g)Mean Stress MBF (mL/min/g)Mean MFR
Healthy Subjects Global Myocardium0.73 ± 0.132.53 ± 0.483.70 ± 0.39
CAD Patients Territories with <50% stenosis0.73 ± 0.092.02 ± 0.402.97 ± 0.76
CAD Patients Territories with ≥50% stenosis0.86 ± 0.181.43 ± 0.351.86 ± 0.58

Data sourced from first-in-human studies of this compound F 18 PET.[1][7]

Table 2: Stress MBF and MFR in Relation to Stenosis Severity

Stenosis SeverityMean Stress MBF (mL/min/g)Mean MFR
No CAD 2.35 ± 0.713.03 ± 0.94
Non-obstructed territories in CAD patients 1.92 ± 0.492.69 ± 0.95
Diseased territories 1.54 ± 0.502.33 ± 0.86

Data from a retrospective analysis of the this compound 301 trial.[4]

Experimental Protocols

Protocol 1: Pharmacological Stress PET Imaging for MBF Quantification

This protocol outlines the procedure for a same-day rest/pharmacologic stress this compound PET scan.

1. Patient Preparation:

  • Patients should fast for at least 4 hours (water is permitted).[8]
  • Caffeinated beverages and medications should be withheld for at least 12-24 hours prior to the scan.
  • A comprehensive medical history, including current medications and cardiovascular risk factors, should be obtained.

2. Rest Imaging:

  • Position the patient on the PET-CT scanner.
  • Perform a low-dose CT scan for attenuation correction.
  • Administer a weight-based intravenous injection of this compound (¹⁸F) (e.g., 92.5–111 MBq or 2.5–3.0 mCi).[8]
  • Initiate a dynamic PET scan of the heart for 10-20 minutes.

3. Pharmacological Stress:

  • After a minimum delay of 30 minutes from the rest injection, begin the pharmacological stress protocol.[8]
  • Administer a standard dose of a vasodilator agent (e.g., adenosine, dipyridamole, or regadenoson).
  • Monitor the patient's heart rate, blood pressure, and ECG continuously.

4. Stress Imaging:

  • At peak stress, administer a second intravenous injection of this compound (¹⁸F) (e.g., 222–240.5 MBq or 6.0–6.5 mCi, maintaining a 1:2 rest-to-stress dose ratio).[8]
  • Initiate a dynamic PET scan of the heart for 10-20 minutes.

5. Image Reconstruction and Data Analysis:

  • Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
  • Perform motion correction if necessary.
  • Generate time-activity curves (TACs) for the myocardial tissue and the arterial blood pool.
  • Apply a validated kinetic model (e.g., one- or two-compartment model) to the TACs to estimate MBF at rest and stress.
  • Calculate MFR as the ratio of stress MBF to rest MBF.

Protocol 2: Simplified Quantification of Myocardial Flow Reserve (MFR)

For clinical settings where full kinetic modeling is not feasible, simplified methods can provide an estimate of MFR.

1. Patient Preparation and Imaging:

  • Follow the same patient preparation and rest/stress imaging procedures as in Protocol 1.

2. Data Analysis:

  • Standardized Uptake Value (SUV) Method:
  • Calculate the mean SUV in the myocardium during a specific time window after tracer injection (e.g., 5-12 minutes post-injection).[9]
  • Determine the SUV at rest (SUV_rest) and stress (SUV_stress).
  • Calculate the MFR as the ratio of SUV_stress to SUV_rest. This method has shown a good correlation with MFR derived from full kinetic modeling.[9]
  • Myocardial Retention Method:
  • Measure the myocardial retention of this compound at rest and stress during a defined time interval (e.g., 5-12 minutes post-injection).[9]
  • Calculate the MFR as the ratio of stress retention to rest retention.

Visualizations

This compound Mechanism of Action

Flurpiridaz_Mechanism cluster_blood Bloodstream cluster_myocyte Myocardial Cell Flurpiridaz_blood This compound (¹⁸F) Mito Mitochondrion Flurpiridaz_blood->Mito Uptake proportional to blood flow ComplexI Mitochondrial Complex I Flurpiridaz_blood->ComplexI Binds to Complex I ETC Electron Transport Chain Mito->ETC ETC->ComplexI

Caption: Mechanism of this compound uptake and retention in myocardial cells.

Experimental Workflow for MBF Quantification

MBF_Workflow cluster_prep Patient Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Fasting Fasting (4h) Rest_Scan Rest Scan (Dynamic PET) Fasting->Rest_Scan Meds Withhold Caffeine & Meds Meds->Rest_Scan Stress_Admin Pharmacologic Stress Rest_Scan->Stress_Admin Stress_Scan Stress Scan (Dynamic PET) Stress_Admin->Stress_Scan Recon Image Reconstruction Stress_Scan->Recon TACs Generate Time-Activity Curves Recon->TACs Modeling Kinetic Modeling TACs->Modeling MBF_MFR Calculate MBF & MFR Modeling->MBF_MFR

Caption: Workflow for quantitative myocardial blood flow analysis with this compound.

Decision Tree for Quantification Method Selection

Quantification_Decision_Tree Start Select Quantification Method Research_Goal Primary Goal? Start->Research_Goal Data_Type Available Data? Research_Goal->Data_Type Absolute Quantification Simplified_Method Simplified Method (SUV or Retention) Research_Goal->Simplified_Method Relative Flow Reserve Full_Kinetics Full Kinetic Modeling (1- or 2-Compartment) Data_Type->Full_Kinetics Dynamic PET Data Data_Type->Simplified_Method Static PET Images

Caption: Decision tree for selecting a this compound MBF quantification method.

References

Step-by-Step Guide for Flurpiridaz F-18 Administration in Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a novel radiopharmaceutical agent designed for positron emission tomography (PET) myocardial perfusion imaging (MPI). As a structural analog of pyridaben, it functions by binding with high affinity to the mitochondrial complex I (MC-I) in cardiomyocytes. This mechanism, coupled with the favorable physical properties of Fluorine-18, such as its relatively long half-life of approximately 110 minutes and short positron range, results in high-resolution images of myocardial perfusion.[1][2] Clinical and preclinical studies have demonstrated its potential for superior image quality, improved diagnostic accuracy for coronary artery disease (CAD), and the ability to quantify myocardial blood flow (MBF).[3][4][5] This document provides a detailed guide for the administration and use of this compound F-18 in a research setting, encompassing both preclinical and in vitro experimental protocols.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound F-18, compiled from various research studies.

Table 1: Radiopharmaceutical Properties and Dosimetry

ParameterValueReference
RadionuclideFluorine-18 (¹⁸F)[6]
Half-life109.7 minutes[6]
Mean Positron Range in Tissue~1.0 mm[2]
First-Pass Myocardial Extraction~94%[1]
Radiochemical Yield (Automated Synthesis)40-65% (decay uncorrected)[7][8]
Radiochemical Purity (after HPLC)>97%[7][8]
Mean Effective Radiation Dose (Human)~6.4 mSv (pharmacologic stress protocol)[9]
~4.8 mSv (exercise stress protocol)[9]

Table 2: Preclinical Administration and Imaging Parameters

Animal ModelAdministered Dose (IV)AnesthesiaStress AgentImaging AcquisitionReference
Mice0.6 - 3.0 MBq (Rest)1.3-2.0% Isoflurane (B1672236)Regadenoson (B1679255) (0.1 µg/g)Dynamic PET for 41 min (Rest), followed by stress injection and another dynamic scan
2.2 - 8.1 MBq (Stress)
Pigs~100 MBq (Rest)N/A (details not specified)Pharmacologic StressDynamic PET scan[5]
~200 MBq (Stress)[5]

Table 3: Clinical Diagnostic Performance (vs. SPECT MPI)

ParameterThis compound F-18 PETSPECT MPIP-valueReference
Sensitivity (for ≥50% stenosis)78.8%61.5%p=0.02[9]
Specificity (for ≥50% stenosis)76.5%73.5%Not Significant[9]
Image Quality (Good/Excellent - Stress)99.2%88.5%p<0.01[9]
Image Quality (Good/Excellent - Rest)96.9%66.4%p<0.01[9]
Area Under ROC Curve0.820.70p=0.04[9]

Experimental Protocols

Protocol 1: Preclinical Myocardial Perfusion Imaging in a Murine Model

This protocol is adapted from a feasibility study of rest/stress PET-MPI with this compound F-18 in mice.

1. Animal Preparation:

  • House animals in a controlled environment with ad libitum access to food and water.
  • Anesthetize the mouse using 1.3-2.0% isoflurane in an oxygen-enriched air mixture.
  • Monitor the depth of anesthesia by measuring the respiratory rate.
  • Maintain body temperature at 37°C using a rectal probe and a temperature-controlled air stream.
  • Place a catheter in the tail vein for intravenous injections.

2. Rest Imaging Protocol:

  • Position the anesthetized mouse in the PET scanner.
  • Initiate a dynamic PET scan.
  • After 60 seconds of scanning, administer a bolus injection of 0.6-3.0 MBq of this compound F-18 via the tail vein catheter.
  • Continue the dynamic PET acquisition for a total of 41 minutes.

3. Stress Imaging Protocol:

  • Following the rest scan, induce vasodilator stress by administering a bolus of regadenoson (0.1 µg/g) via the intravenous catheter.
  • Administer a second, higher dose of this compound F-18 (2.2-8.1 MBq).
  • Acquire a second dynamic PET scan for 41 minutes.

4. Image Analysis:

  • Reconstruct the dynamic PET data.
  • Perform kinetic modeling using a metabolite-corrected arterial input function. A two-tissue compartment model has been shown to best describe the tracer kinetics.
  • Correct for residual radioactivity from the rest scan when analyzing the stress scan data. This can be done by fitting an exponential model to the rest scan data to estimate and subtract the remaining activity.
  • Calculate myocardial tracer uptake (%ID/g) and kinetic parameters (e.g., K1).

Protocol 2: In Vitro Mitochondrial Complex I Binding Assay

This protocol provides a general framework for assessing the binding of a radiolabeled compound like this compound to mitochondrial complex I.

1. Preparation of Mitochondria:

  • Isolate mitochondria from a suitable source (e.g., cultured cardiomyocytes, rodent heart tissue) using a commercially available mitochondrial isolation kit or standard differential centrifugation protocols.
  • Determine the protein concentration of the isolated mitochondrial fraction using a standard protein assay (e.g., BCA assay).

2. Radioligand Binding Assay (Filtration Method):

  • Incubation:
  • In a 96-well plate, combine the mitochondrial preparation (e.g., 5-20 µg of protein), a specific concentration of [¹⁸F]this compound, and either assay buffer (for total binding) or a high concentration of a known mitochondrial complex I inhibitor like rotenone (B1679576) (for non-specific binding) in a final volume of 250 µL.
  • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
  • Filtration:
  • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.
  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
  • Quantification:
  • Dry the filters and measure the radioactivity retained on each filter using a gamma counter.
  • Data Analysis:
  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • For saturation binding experiments, use increasing concentrations of [¹⁸F]this compound to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
  • For competition binding experiments, use a fixed concentration of [¹⁸F]this compound and varying concentrations of a competing unlabeled ligand to determine the inhibitory constant (Ki).

Visualizations

Signaling Pathway of this compound

Flurpiridaz_Pathway cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) UQ Ubiquinone (Coenzyme Q) complex_I->UQ e- transfer NAD NAD+ complex_I->NAD UQH2 Ubihydroquinone UQ->UQH2 Reduction complex_III Complex III UQH2->complex_III e- transfer NADH NADH NADH->complex_I Oxidation This compound This compound F-18 This compound->complex_I Inhibits e- transfer

Caption: Mechanism of action of this compound F-18.

Experimental Workflow for Preclinical this compound PET Imaging

Flurpiridaz_Workflow cluster_qc Quality Control animal_prep 1. Animal Preparation - Anesthesia - Catheterization - Temperature Control rest_scan_setup 2. Rest Imaging Setup - Position animal in PET scanner animal_prep->rest_scan_setup animal_monitoring Physiological Monitoring (HR, Temp, Respiration) animal_prep->animal_monitoring rest_injection 3. Rest Injection - Administer this compound F-18 (low dose) rest_scan_setup->rest_injection rest_acquisition 4. Rest Image Acquisition - Dynamic PET scan (e.g., 41 min) rest_injection->rest_acquisition tracer_qc Tracer QC (Radiochemical Purity) rest_injection->tracer_qc stress_induction 5. Stress Induction - Administer stress agent (e.g., Regadenoson) rest_acquisition->stress_induction rest_acquisition->animal_monitoring stress_injection 6. Stress Injection - Administer this compound F-18 (high dose) stress_induction->stress_injection stress_acquisition 7. Stress Image Acquisition - Dynamic PET scan (e.g., 41 min) stress_injection->stress_acquisition stress_injection->tracer_qc image_recon 8. Image Reconstruction - Generate dynamic image series stress_acquisition->image_recon stress_acquisition->animal_monitoring data_analysis 9. Data Analysis - Kinetic Modeling - Correction for residual activity - Quantification of MBF image_recon->data_analysis

Caption: Preclinical this compound F-18 PET workflow.

References

Application Notes and Protocols for Flurpiridaz (¹⁸F) PET Imaging with Exercise Stress Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a novel radiopharmaceutical agent for Positron Emission Tomography (PET) myocardial perfusion imaging (MPI).[1][2][3][4] It is indicated for use in adults with known or suspected coronary artery disease (CAD) to evaluate myocardial ischemia and infarction.[4] A key advantage of this compound F-18 is its relatively long half-life of approximately 110 minutes, which allows for centralized manufacturing and distribution, and makes it uniquely suitable for use with exercise stress testing, a physiological stressor preferred for cardiac assessment.[1][5]

This compound F-18 is a structural analog of the insecticide pyridaben (B1679940) and functions by inhibiting the NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I (MC-I).[1][6] This complex is abundant in the mitochondria-rich myocardial tissue.[1] Following intravenous administration, this compound F-18 is rapidly taken up by cardiomyocytes in proportion to myocardial blood flow, binding with high affinity to MC-I.[2][6][7] This mechanism allows for high-resolution imaging of myocardial perfusion.[2][7] Clinical trials have demonstrated that this compound F-18 PET imaging offers superior image quality, diagnostic certainty, and diagnostic performance for detecting CAD when compared to Single Photon Emission Computed Tomography (SPECT) MPI.[1][8][9][10][11]

Mechanism of Action Signaling Pathway

cluster_blood Bloodstream cluster_cardiomyocyte Cardiomyocyte cluster_mitochondrion Mitochondrion Flurpiridaz_F18_blood This compound F-18 Flurpiridaz_F18_cell This compound F-18 Flurpiridaz_F18_blood->Flurpiridaz_F18_cell Uptake proportional to myocardial blood flow MC1 Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) Flurpiridaz_F18_cell->MC1 High-affinity binding PET_Scanner PET Scanner Detection of Positron Emission Flurpiridaz_F18_cell->PET_Scanner Positron Emission ETC Electron Transport Chain MC1->ETC Inhibition ATP ATP Production ETC->ATP Drives cluster_rest Rest Phase cluster_stress Stress Phase Start Patient Preparation (Fasting, Informed Consent) Rest_Imaging Rest Imaging Protocol Start->Rest_Imaging Rest_Dose Administer Rest Dose (93-111 MBq / 2.5-3 mCi) Rest_Imaging->Rest_Dose Stress_Testing Exercise Stress Testing Exercise Standard Bruce Protocol Treadmill Exercise Stress_Testing->Exercise Stress_Imaging Stress Imaging Protocol Stress_Wait Wait ~15-25 minutes post-injection Stress_Imaging->Stress_Wait Image_Acquisition PET Image Acquisition Data_Analysis Image Reconstruction and Data Analysis End Results Interpretation Data_Analysis->End Rest_Wait Wait 5 minutes Rest_Dose->Rest_Wait Rest_Acquisition Acquire Rest Images (10 min) Rest_Wait->Rest_Acquisition Rest_Acquisition->Stress_Testing Target_HR Achieve ≥85% of Age-Predicted Maximum Heart Rate Exercise->Target_HR Stress_Dose Administer Stress Dose (333-342 MBq / 9-9.5 mCi) Target_HR->Stress_Dose Continue_Exercise Continue Exercise for 1-2 minutes post-injection Stress_Dose->Continue_Exercise Continue_Exercise->Stress_Imaging Stress_Acquisition Acquire Stress Images (10 min) Stress_Wait->Stress_Acquisition Stress_Acquisition->Data_Analysis

References

Automated Synthesis of Flurpiridaz F-18: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the automated synthesis methods for Flurpiridaz F-18, a promising cardiac positron emission tomography (PET) imaging agent for the assessment of myocardial perfusion.[1][2][3][4] The document covers protocols for different synthesis platforms, quantitative data on radiochemical yield and purity, and visual representations of the synthesis workflows.

Introduction

This compound F-18 is a fluorine-18 (B77423) labeled analog of pyridaben (B1679940) that binds with high affinity to the mitochondrial complex I.[5][6] Its relatively long half-life of approximately 110 minutes allows for centralized production and distribution, making it a viable option for widespread clinical use.[1][6] Automated synthesis modules are crucial for the reliable and reproducible production of this compound F-18 in a clinical setting, ensuring high yields, purity, and compliance with pharmaceutical quality standards. This document details two such automated synthesis methods: one utilizing the Modular Lab PharmTracer (ML-PT) device and another developed for the GE FASTlab™ platform.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the automated synthesis of this compound F-18 using different synthesis modules and purification methods.

Table 1: Synthesis Performance on Modular Lab PharmTracer (ML-PT) with SPE Purification

ParameterValueReference
Radiochemical Yield (decay-corrected)55-65%[1][3]
Radiochemical Purity> 98%[1][3]
Synthesis TimeNot explicitly stated, but fully automated[1]
Purification MethodSolid Phase Extraction (SPE) without preparative HPLC[1][3]

Table 2: Synthesis Performance with HPLC Purification (Platform not specified)

ParameterValueReference
Radiochemical Yield (decay-uncorrected)40%[7]
Radiochemical Purity> 97%[7]
Total Synthesis Time~ 50 minutes (including HPLC)[7]
Purification MethodHigh-Performance Liquid Chromatography (HPLC)[7]

Table 3: Comparison of Manufacturing Processes (GE FASTlab™ vs. HPLC)

ParameterGE FASTlab™ with SPEHPLC MethodReference
Relative Product Radioactivity~ 4 times higherStandard[8]
Purification MethodSolid Phase Extraction (SPE)High-Performance Liquid Chromatography (HPLC)[8]

Experimental Protocols

Protocol 1: Automated Synthesis on Modular Lab PharmTracer (ML-PT)

This protocol is based on the method developed by Eryilmaz and Kilbas (2022), which describes a fully automated synthesis of this compound F-18 without the need for preparative HPLC purification.[1]

1. Materials:

  • Precursor: Tosylate precursor of this compound F-18

  • Reagents: Acetonitrile (B52724), Ethanol (B145695), L-ascorbic acid, Water for Injection (WFI), Tetrabutylammonium bicarbonate (TBA-HCO3) solution

  • Cartridges: QMA cartridge, tC18 Plus Long Sep-Pak cartridge, Alumina N Plus Light Sep-Pak cartridge

  • Consumables: Disposable cassettes and other accessories for the ML-PT module

2. Synthesis Steps:

  • [¹⁸F]Fluoride Trapping: The irradiated [¹⁸O]water containing [¹⁸F]fluoride is passed through a QMA cartridge to trap the [¹⁸F]F⁻.

  • [¹⁸F]Fluoride Elution: The trapped [¹⁸F]F⁻ is eluted from the QMA cartridge into the reactor vessel using a TBA-HCO₃ solution.

  • Azeotropic Drying: The [¹⁸F]fluoride is dried in the reactor through azeotropic distillation with acetonitrile under a nitrogen stream.

  • Radiolabeling Reaction: The tosylate precursor, dissolved in acetonitrile, is added to the reactor containing the dried [¹⁸F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.

  • Solid Phase Extraction (SPE) Purification:

    • The reaction mixture is diluted with water and passed through a tC18 Plus Long Sep-Pak cartridge, which retains the [¹⁸F]this compound.

    • The tC18 cartridge is washed with water to remove unreacted [¹⁸F]fluoride and other polar impurities.

    • The purified [¹⁸F]this compound is eluted from the tC18 cartridge with ethanol.

  • Formulation: The final product is formulated with L-ascorbic acid and ethanol for stabilization.[1]

Protocol 2: Automated Synthesis on GE FASTlab™

GE Healthcare has developed a proprietary automated process for the synthesis of this compound F-18 on the FASTlab™ platform, which utilizes a cassette-based system and solid-phase extraction (SPE) for purification.[8] While the detailed step-by-step protocol is not publicly available, the general workflow can be inferred from documentation for other tracers synthesized on this platform and clinical trial information.

1. General Principles:

  • The synthesis is performed on a pre-assembled, single-use cassette, which minimizes the risk of cross-contamination and simplifies GMP compliance.

  • The process involves a nucleophilic substitution reaction with [¹⁸F]fluoride.

  • Purification is achieved using SPE cartridges integrated into the cassette, which is a faster alternative to traditional HPLC.

  • The FASTlab™ process has been reported to produce significantly higher product radioactivity compared to older HPLC-based methods.[8]

Visualizations

The following diagrams illustrate the workflows for the automated synthesis of this compound F-18.

Flurpiridaz_Synthesis_ML_PT cluster_synthesis Automated Synthesis on ML-PT start Start trap [18F]F- Trapping on QMA Cartridge start->trap [18O]Water elute Elution with TBA-HCO3 trap->elute dry Azeotropic Drying elute->dry label Radiolabeling with Precursor dry->label purify SPE Purification (tC18 Cartridge) label->purify formulate Final Formulation purify->formulate end [18F]this compound formulate->end Flurpiridaz_Synthesis_FASTlab cluster_fastlab Conceptual Workflow on GE FASTlab™ start Start cassette Insert Single-Use Cassette start->cassette fluoride_delivery [18F]Fluoride Delivery cassette->fluoride_delivery synthesis On-Cassette Radiosynthesis fluoride_delivery->synthesis spe On-Cassette SPE Purification synthesis->spe elution Product Elution & Formulation spe->elution end [18F]this compound elution->end

References

Application Notes and Protocols for Calculating Myocardial Flow Reserve (MFR) with Flurpiridaz F 18 PET

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Flurpiridaz F 18 is a novel positron emission tomography (PET) radiotracer for myocardial perfusion imaging (MPI) that allows for the accurate quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[1][2][3] MFR, the ratio of myocardial blood flow at stress to that at rest, is a crucial indicator of coronary circulatory function. This compound F 18, a mitochondrial complex I inhibitor, exhibits high first-pass extraction and a near-linear relationship between uptake and MBF over a wide range of flow rates, making it a valuable tool for assessing coronary artery disease (CAD).[1][3][4][5][6] These application notes provide a detailed protocol for calculating MFR using this compound F 18 PET data.

Quantitative Data Summary

The following tables summarize quantitative data for MBF and MFR values obtained with this compound F 18 PET in human subjects. These values can serve as a reference for clinical and research applications.

Table 1: Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) in Normal Subjects and Patients with Coronary Artery Disease (CAD) [1]

Subject GroupConditionMean Global MBF (mL/min/g)Mean Global MFR
Normal SubjectsRest0.733.70
Normal SubjectsStress2.53
CAD Patients (<50% stenosis)Rest0.732.97
CAD Patients (<50% stenosis)Stress2.02
CAD Patients (≥50% stenosis)Rest0.861.86
CAD Patients (≥50% stenosis)Stress1.43

Table 2: Per-Vessel MBF and MFR in Relation to Stenosis Severity [7]

Stenosis SeverityConditionMean MBF (mL/min/g)Mean MFR
No CADStress2.35 ± 0.713.03 ± 0.94
Non-obstructed territories in CAD patientsStress1.92 ± 0.492.69 ± 0.95
Diseased territoriesStress1.54 ± 0.502.33 ± 0.86

Experimental Protocols

Patient Preparation

A standardized patient preparation protocol is crucial for accurate and reproducible MFR measurements.

  • Fasting: Patients should be nothing by mouth (NPO) for a minimum of 3 hours prior to the scan.[8]

  • Caffeine (B1668208) and Methylxanthine Restriction: Patients must avoid caffeine and other methylxanthine-containing products (e.g., chocolate, certain teas) for at least 12 hours before the procedure, as these substances can interfere with pharmacologic stress agents.[8]

  • Medication Review: Cardiac medications that could interfere with stress test results should be withheld based on their half-life and clinical judgment.[8]

  • Resting Period: The patient should rest in a supine position for at least 15 minutes before the initial this compound F 18 injection to ensure a true resting state.[8]

PET Imaging Protocol

The following protocol outlines the key steps for data acquisition.

  • Radiotracer Administration:

    • Rest Dose: An intravenous injection of this compound F 18 is administered at rest. Dosing for a pharmacologic stress protocol is typically around 2.91 ± 0.70 mCi.[9]

    • Stress Dose: A second, higher dose of this compound F 18 is administered at peak stress. For a pharmacologic stress protocol, the dose is approximately 6.76 ± 1.78 mCi.[9]

  • Imaging Acquisition:

    • Scanner: A PET/CT or dedicated PET scanner is used.

    • Attenuation Correction: A low-dose CT scan or transmission scan with a radioisotope source is performed for attenuation correction before both rest and stress imaging.[9]

    • Dynamic Imaging: List-mode acquisition is initiated at the time of each this compound F 18 injection and continues for approximately 20 minutes to capture the dynamic uptake of the tracer.[9]

  • Stress Testing:

    • Pharmacologic Stress: Commonly used agents include adenosine, regadenoson, or dipyridamole, administered according to established guidelines.[9]

    • Exercise Stress: A standard Bruce exercise treadmill protocol can be used. The radiotracer is injected at peak exercise.[9] The interval between rest and stress studies is typically around 53 minutes for pharmacologic stress and 73 minutes for exercise stress.[9]

Data Analysis and MFR Calculation

The calculation of MFR involves several steps, from image reconstruction to kinetic modeling.

  • Image Reconstruction and Processing:

    • The acquired list-mode data is binned into a series of dynamic frames.

    • Standard image reconstruction algorithms are applied with corrections for attenuation, scatter, and random coincidences.

    • Motion correction is a critical step to ensure accurate kinetic modeling, especially during stress imaging.[10]

  • Kinetic Modeling:

    • A validated kinetic model is used to quantify myocardial blood flow. A two-tissue compartment model is frequently employed for this compound F 18 data.[1][7]

    • Time-activity curves (TACs) are generated for the myocardial tissue and the arterial blood input function, which can be derived from the left ventricular cavity.

    • The model fits the TACs to estimate the rate constants, including K1, which represents the rate of tracer delivery and extraction by the myocardium and is used to calculate MBF.

  • MBF Calculation:

    • Myocardial blood flow (MBF) is derived from the K1 value, assuming a high first-pass extraction fraction of 0.94 for this compound.[1][11]

    • The formula is: MBF = K1 / 0.94 .

    • MBF is calculated for both rest (MBF_rest) and stress (MBF_stress) conditions and is typically expressed in mL/min/g.[1]

  • MFR Calculation:

    • Myocardial Flow Reserve (MFR) is the ratio of stress MBF to rest MBF.

    • The formula is: MFR = MBF_stress / MBF_rest .[10]

    • MFR is a dimensionless value.

Visualizations

Signaling Pathway and Uptake Mechanism

This compound F 18 uptake is primarily a flow-dependent process. After intravenous injection, it is delivered to the myocardium, where it readily crosses the cell membrane of cardiomyocytes due to its lipophilic nature. Inside the cell, it specifically binds to mitochondrial complex I, a key component of the electron transport chain.[3][4][6] This binding is proportional to regional blood flow, allowing for the assessment of myocardial perfusion.

cluster_blood Bloodstream cluster_myocyte Cardiomyocyte Flurpiridaz_blood This compound F 18 Flurpiridaz_cell This compound F 18 Flurpiridaz_blood->Flurpiridaz_cell Flow-Dependent Uptake Mitochondrion Mitochondrion Flurpiridaz_cell->Mitochondrion Diffusion ComplexI Mitochondrial Complex I Mitochondrion->ComplexI Binding

This compound F 18 Uptake Mechanism

Experimental Workflow

The following diagram illustrates the complete workflow for calculating MFR using this compound F 18 PET.

Rest_Scan 2. Rest Imaging (this compound Injection, Dynamic PET) Stress_Test 3. Stress Testing (Pharmacologic or Exercise) Rest_Scan->Stress_Test Stress_Scan 4. Stress Imaging (this compound Injection, Dynamic PET) Stress_Test->Stress_Scan Data_Processing 5. Image Reconstruction & Motion Correction Stress_Scan->Data_Processing Kinetic_Modeling 6. Kinetic Modeling (Two-Tissue Compartment) Data_Processing->Kinetic_Modeling MBF_Calc 7. MBF Calculation (Rest & Stress) Kinetic_Modeling->MBF_Calc MFR_Calc 8. MFR Calculation (Stress MBF / Rest MBF) MBF_Calc->MFR_Calc

Experimental Workflow for MFR Calculation

Logical Relationship of MFR Calculation

This diagram outlines the logical flow of data and calculations to arrive at the final MFR value.

Stress_Data Stress PET Data Dynamic Image Series Kinetic_Model Kinetic_Model Stress_Data->Kinetic_Model MBF_Rest {Rest MBF | (mL/min/g)} MFR {MFR | (Stress/Rest)} MBF_Rest->MFR MBF_Stress {Stress MBF | (mL/min/g)} MBF_Stress->MFR Kinetic_Model->MBF_Rest Kinetic_Model->MBF_Stress

MFR Calculation Logic

References

Application of Flurpiridaz for the Detection of Coronary Artery Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a novel radiopharmaceutical agent for positron emission tomography (PET) myocardial perfusion imaging (MPI). It has demonstrated significant potential as a valuable tool for the non-invasive evaluation of coronary artery disease (CAD).[1] Clinical trials have shown that this compound PET imaging offers superior image quality, higher diagnostic accuracy, and increased sensitivity in detecting significant coronary artery stenosis when compared to conventional single-photon emission computed tomography (SPECT) agents.[1][2] This is particularly evident in patient populations that are typically challenging to image, such as individuals with obesity or those with small left ventricles.[1][2]

This document provides detailed application notes and protocols for the use of this compound in the detection of CAD, aimed at researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound is a fluorine-18 (B77423) labeled analogue of pyridaben, which functions as a potent inhibitor of mitochondrial complex I (MC-1), an enzyme highly abundant in the mitochondria-rich myocardial tissue.[3][4][5] Following intravenous administration, this compound is rapidly taken up by cardiomyocytes.[3][4] Its high first-pass extraction fraction by the heart and slow washout are due to its high specificity and strong binding to MC-1.[4] This mechanism allows for a near-linear relationship between myocardial blood flow (MBF) and tracer uptake, enabling accurate quantification of perfusion deficits.[3][6] Areas of viable myocardium with intact mitochondrial function exhibit strong tracer uptake, allowing for clear differentiation between healthy tissue and areas affected by ischemia or infarction.[3]

References

Application Notes and Protocols for Kinetic Modeling of Flurpiridaz F-18 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the kinetic modeling of Flurpiridaz F-18 in mice, a crucial tool for preclinical cardiovascular research. This compound F-18 is a positron emission tomography (PET) tracer used for myocardial perfusion imaging (MPI). Its high first-pass extraction fraction and binding to mitochondrial complex I make it a valuable tool for assessing myocardial blood flow and viability.[1][2] This document outlines the experimental protocols, data analysis techniques, and expected quantitative outcomes for such studies.

Introduction to this compound F-18 and Its Mechanism of Action

This compound F-18 is a fluorine-18 (B77423) labeled pyridine (B92270) derivative that acts as an inhibitor of NADH:ubiquinone oxidoreductase, also known as mitochondrial complex I (MC-I).[1][3] This complex is a key component of the electron transport chain in mitochondria, which are abundant in cardiomyocytes. The tracer rapidly accumulates in the myocardium in proportion to blood flow and is retained due to its specific and potent binding to MC-I.[1] This mechanism allows for the visualization and quantification of myocardial perfusion.

This compound F-18 Mechanism of Action cluster_blood Bloodstream cluster_cardiomyocyte Cardiomyocyte This compound F-18 This compound F-18 Mitochondrion Mitochondrion This compound F-18->Mitochondrion Uptake proportional to blood flow Mitochondrial Complex I Mitochondrial Complex I Mitochondrion->Mitochondrial Complex I Binding PET Signal PET Signal Mitochondrial Complex I->PET Signal Positron Emission & Annihilation

Caption: this compound F-18 uptake and PET signal generation.

Experimental Protocols

Animal Preparation and Handling
  • Animals: Healthy male C57BL/6 mice are commonly used.[4] Age may vary, with studies using mice aged 7-8 months.[5][6][7]

  • Fasting: Mice should be fasted for an appropriate period before imaging, for example, for 6 hours.[8]

  • Anesthesia: Anesthesia is crucial for stable imaging. Isoflurane is a common choice.

  • Catheterization: For tracer injection and blood sampling, catheterization of the tail vein and, if required, an artery (e.g., femoral artery for arterial input function) is necessary.

Rest/Stress Myocardial Perfusion Imaging Protocol

This protocol is designed to assess myocardial blood flow under both resting and stressed conditions to determine coronary flow reserve (CFR).

  • Rest Imaging:

    • Position the anesthetized mouse in the PET scanner.

    • Administer an intravenous (i.v.) bolus of this compound F-18 (e.g., 0.6-3.0 MBq or 12.5 ± 1.5 MBq).[4][5][6][7]

    • Perform a dynamic PET scan for a specified duration (e.g., 10 to 40 minutes).[4][5]

  • Stress Induction:

    • After a sufficient delay for tracer decay from the rest scan, induce pharmacological stress.

    • A commonly used vasodilator is Regadenoson, administered at a dose of 0.1 µg/g.[5][6][7]

  • Stress Imaging:

    • Administer a second i.v. bolus of this compound F-18.

    • Perform a second dynamic PET scan, similar to the rest imaging protocol.

Rest/Stress PET Imaging Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Rest_Scan Rest PET Scan (Inject this compound F-18) Animal_Prep->Rest_Scan Wait Wait for Tracer Decay Rest_Scan->Wait Stress_Induction Induce Pharmacological Stress (e.g., Regadenoson) Wait->Stress_Induction Stress_Scan Stress PET Scan (Inject this compound F-18) Stress_Induction->Stress_Scan Data_Analysis Data Analysis (Kinetic Modeling) Stress_Scan->Data_Analysis End End Data_Analysis->End

Caption: Workflow for rest/stress this compound F-18 PET imaging in mice.

Data Analysis and Kinetic Modeling

Image Analysis
  • Dynamic PET data is reconstructed to generate time-activity curves (TACs).

  • Regions of interest (ROIs) are drawn over the left ventricular myocardium to extract the myocardial TAC.

  • An input function is required for kinetic modeling. This can be an image-derived input function from a blood pool region (e.g., inferior vena cava or left ventricle) or a metabolite-corrected arterial input function from arterial blood samples.[4][5][6]

Kinetic Modeling

The tracer kinetics of this compound F-18 in the mouse myocardium are best described by a two-tissue compartment model.[5][6][7][9] This model accounts for the delivery of the tracer to the tissue, its clearance from the tissue, and its specific binding to mitochondrial complex I.

Two-Tissue Compartment Model C_p Plasma (C_p) C_free Free Tracer in Tissue (C_free) C_p->C_free K1 C_free->C_p k2 C_bound Bound Tracer in Tissue (C_bound) C_free->C_bound k3 C_bound->C_free k4

Caption: Two-tissue compartment model for this compound F-18 kinetics.

The key parameters derived from this model are:

  • K1 (mL/cm³/min): The rate of tracer delivery from plasma to the tissue, which is a measure of myocardial blood flow (MBF).[5]

  • k2 (min⁻¹): The rate of tracer clearance from the tissue back to the plasma.

  • k3 (min⁻¹): The rate of tracer binding to mitochondrial complex I.

  • k4 (min⁻¹): The rate of dissociation of the tracer from its binding site.

  • VT (mL/cm³): The total volume of distribution, which reflects both tracer delivery and binding.[5]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from this compound F-18 kinetic modeling studies in mice.

Table 1: Kinetic Parameters in Healthy and Infarcted Myocardium

ParameterHealthy MyocardiumInfarcted MyocardiumRemote Myocardium (Post-Infarction)
K1 (mL/cm³/min) 3.45 ± 0.81.24 ± 0.903.45 ± 0.8
Reference [4][4][4]

Table 2: Biodistribution of this compound F-18 in Healthy Mice (% Injected Dose/g)

Organ%ID/g (5-10 min post-injection)
Left Ventricle 33.5 ± 2.7
Right Ventricle 17.9 ± 2.2
Kidney Cortex 22.0 ± 3.5
Brain 6.9 ± 3.7
Reference [4]

Table 3: Rest vs. Stress Kinetic Parameters

ParameterRestStress
K1 (mL/cm³/min) 6.7 - 20.0 (range)-
VT (mL/cm³) 34.6 - 83.6 (range)-
Mean Stress-to-Rest Ratio of K1 -~1.4
Mean Stress-to-Rest Ratio of VT -~1.4
Mean Stress-to-Rest Ratio of %ID/g (20-40 min) -1.40 ± 0.20
Reference [5][7][9][10][5]

Conclusion

The kinetic modeling of this compound F-18 in mice using a two-tissue compartment model provides a robust method for quantifying myocardial blood flow and can be used to assess coronary flow reserve.[5][9] The data presented in these application notes serve as a reference for researchers designing and interpreting preclinical MPI studies. A simplified assessment of relative myocardial perfusion based on image-derived tracer uptake (%ID/g) is also feasible, particularly at later time points (20-40 minutes post-injection), which correlates well with the volume of distribution (VT).[5][7][10] This enables high-throughput mechanistic studies of myocardial perfusion in rodent models of cardiovascular disease.[7][9]

References

Standard Operating Procedures for Flurpiridaz ([¹⁸F]Flurpiridaz) Quality Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 ([¹⁸F]this compound) is a promising radiopharmaceutical agent for positron emission tomography (PET) myocardial perfusion imaging (MPI) for the diagnosis of coronary artery disease (CAD). As a structural analog of the insecticide pyridaben, it binds with high affinity to mitochondrial complex I in cardiomyocytes.[1][2] The quality control of [¹⁸F]this compound injection is critical to ensure its safety, efficacy, and diagnostic accuracy prior to administration. These application notes provide detailed standard operating procedures (SOPs) for the quality control of [¹⁸F]this compound, based on established analytical methods and regulatory guidelines for PET radiopharmaceuticals.

Quality Control Specifications

The following table summarizes the quality control tests and their acceptance criteria for the final [¹⁸F]this compound drug product. These specifications are based on general United States Pharmacopeia (USP) guidelines for [¹⁸F]-labeled radiopharmaceuticals and data from published research.[3][4]

Test Specification Method
Appearance Clear, colorless, and free from particulate matterVisual Inspection
pH 4.5 - 8.5pH Meter or pH Strip
Radionuclide Identity Half-life of 105-115 minutes and characteristic 511 keV and 1022 keV gamma peaksDose Calibrator, Gamma-ray Spectrometer
Radiochemical Purity ≥ 98%High-Performance Liquid Chromatography (HPLC)
Chemical Purity To be determined based on synthesis routeHigh-Performance Liquid Chromatography (HPLC)
Residual Solvents Ethanol: < 5000 ppm, Acetonitrile: < 410 ppmGas Chromatography (GC)
Bacterial Endotoxins < 175 EU/V (where V is the maximum recommended dose in mL)Limulus Amebocyte Lysate (LAL) Test
Sterility No microbial growthUSP <71> Sterility Tests

Experimental Protocols

Detailed methodologies for the key quality control experiments are provided below.

Visual Inspection

Objective: To ensure the final product is a clear, colorless solution free of any visible particles.

Procedure:

  • Place the final product vial in a well-lit area against both a black and a white background.

  • Carefully swirl the vial and visually inspect for any particulate matter, such as fibers or precipitates.

  • Observe the color of the solution.

  • Record the observations.

pH Determination

Objective: To measure the pH of the [¹⁸F]this compound injection to ensure it is within the acceptable physiological range.[3]

Procedure:

  • Calibrate a pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4, 7, and 10).

  • Aseptically withdraw a small aliquot (e.g., 0.1 mL) of the final product.

  • Place the aliquot into a clean micro-test tube.

  • Immerse the pH electrode into the sample and record the stable pH reading.

  • Alternatively, for a quick check, a narrow-range pH strip can be used. Dip the strip into the sample and compare the color change to the provided chart.[3]

Radionuclide Identity and Purity

Objective: To confirm the identity of the radionuclide as Fluorine-18 and to assess its purity.

3.1 Half-Life Determination:

  • Place the vial containing [¹⁸F]this compound in a dose calibrator.

  • Measure the initial radioactivity and record the time.

  • Repeat the measurement at several time intervals (e.g., every 15-30 minutes) for a total of at least two half-lives.

  • Plot the natural logarithm of the activity versus time. The slope of the resulting straight line will be the decay constant (λ).

  • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = -ln(2)/λ. The calculated half-life should be between 105 and 115 minutes for ¹⁸F.[5]

3.2 Gamma-Ray Spectrometry:

  • Place a sample of the [¹⁸F]this compound in front of a calibrated gamma-ray spectrometer (e.g., with a High-Purity Germanium detector).

  • Acquire a spectrum for a sufficient time to obtain good counting statistics.

  • Identify the characteristic annihilation peak at 511 keV and the coincidence peak at 1022 keV, which are indicative of positron emitters like ¹⁸F.[6]

  • After allowing the sample to decay for at least 24 hours, re-acquire the spectrum to check for the presence of any long-lived radionuclidic impurities.[7]

Radiochemical Purity and Chemical Purity by HPLC

Objective: To determine the percentage of radioactivity corresponding to [¹⁸F]this compound and to identify and quantify any chemical impurities. A radiochemical purity of >98% is generally required.[8]

HPLC Method Parameters (adapted from precursor analysis): [8]

  • Column: ACE C18, 3 µm, 3 mm × 50 mm

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 5 minutes

  • Flow Rate: 0.6 mL/min

  • Detectors:

    • UV Detector at 320 nm (for chemical purity)

    • Radiodetector (for radiochemical purity)

  • Injection Volume: 20 µL

Procedure:

  • Prepare the HPLC system and equilibrate the column with the initial mobile phase conditions.

  • Inject a reference standard of non-radioactive this compound to determine its retention time.

  • Inject the [¹⁸F]this compound sample.

  • Record the chromatograms from both the UV and radiodetectors.

  • Calculate the radiochemical purity by integrating the peak areas in the radio-chromatogram. The percentage of the area of the [¹⁸F]this compound peak relative to the total area of all radioactive peaks represents the radiochemical purity.

  • Analyze the UV chromatogram to identify and quantify any chemical impurities by comparing their peak areas to that of the reference standard.

Residual Solvents by Gas Chromatography (GC)

Objective: To quantify the amount of residual solvents (e.g., ethanol, acetonitrile) from the synthesis process to ensure they are below the acceptable limits defined by ICH guidelines.[8]

GC Method Parameters (General Method):

  • Column: Agilent J&W DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent

  • Carrier Gas: Helium or Nitrogen

  • Injector: Headspace or direct injection

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes

    • Ramp: 10°C/min to 240°C, hold for 5 minutes

  • Detector: Flame Ionization Detector (FID)

Procedure:

  • Prepare a standard solution containing known concentrations of the potential residual solvents (e.g., ethanol, acetonitrile) in a suitable solvent (e.g., water).

  • Prepare the sample for injection. For headspace analysis, a specific amount of the [¹⁸F]this compound solution is placed in a headspace vial.

  • Inject the standard solution to generate a calibration curve.

  • Inject the sample.

  • Identify the residual solvents in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of each residual solvent by comparing the peak area to the calibration curve.

Bacterial Endotoxin (B1171834) Test (BET)

Objective: To detect and quantify bacterial endotoxins in the [¹⁸F]this compound injection using the Limulus Amebocyte Lysate (LAL) test.[3]

Procedure:

  • Follow the instructions provided with the commercial LAL test kit (e.g., gel-clot, turbidimetric, or chromogenic method).

  • Aseptically transfer the required volume of the [¹⁸F]this compound solution to a depyrogenated test tube.

  • Perform the test, including positive and negative controls, according to the validated procedure.

  • The endotoxin level must be below the established limit of 175 EU/V.[3]

Sterility Test

Objective: To ensure the absence of viable microorganisms in the [¹⁸F]this compound injection.

Procedure:

  • The sterility test should be performed according to the USP <71> guidelines.[9]

  • Due to the short half-life of ¹⁸F, a retrospective sterility test is typically performed.

  • Aseptically inoculate a sample of the [¹⁸F]this compound injection into two types of sterile culture media: Fluid Thioglycollate Medium (for anaerobic and aerobic bacteria) and Soybean-Casein Digest Medium (for aerobic bacteria and fungi).

  • Incubate the media for 14 days.

  • Visually inspect the media for any signs of microbial growth (e.g., turbidity).

  • The absence of growth indicates that the product was sterile.

Visualizations

This compound Mechanism of Action

Flurpiridaz_Mechanism cluster_blood Bloodstream cluster_cardiomyocyte Cardiomyocyte cluster_mito Mitochondrion Flurpiridaz_blood [¹⁸F]this compound Flurpiridaz_cell [¹⁸F]this compound Flurpiridaz_blood->Flurpiridaz_cell Uptake Mito_Complex_I Mitochondrial Complex I ETC Electron Transport Chain ATP ATP Production Mito_Complex_I->ATP Inhibition ETC->ATP Drives Flurpiridaz_cell->Mito_Complex_I Binding

Caption: Mechanism of [¹⁸F]this compound uptake and binding in cardiomyocytes.

This compound Quality Control Workflow

QC_Workflow cluster_tests Quality Control Tests start Final [¹⁸F]this compound Product sampling Aseptic Sampling start->sampling visual Visual Inspection sampling->visual ph pH Measurement sampling->ph radionuclide Radionuclide Identity (Half-life, Gamma Spec) sampling->radionuclide hplc Radiochemical & Chemical Purity (HPLC) sampling->hplc gc Residual Solvents (GC) sampling->gc bet Bacterial Endotoxin Test sampling->bet sterility Sterility Test (Retrospective) sampling->sterility results Review and Compare with Specifications visual->results ph->results radionuclide->results hplc->results gc->results bet->results sterility->results release Product Release for Clinical Use results->release All Pass reject Product Rejection results->reject Any Fail

Caption: General workflow for the quality control of [¹⁸F]this compound.

References

Application Notes and Protocols: Flurpiridaz PET for Myocardial Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurpiridaz F-18 is a novel positron emission tomography (PET) radiotracer recently approved by the U.S. Food and Drug Administration (FDA) for myocardial perfusion imaging (MPI).[1][2] It is utilized in adult patients with known or suspected coronary artery disease (CAD) to evaluate myocardial ischemia and infarction. This compound F-18 functions as a structural analog of the insecticide pyridaben, binding with high affinity to the mitochondrial complex I (MC-1) of the electron transport chain, an enzyme abundant in myocardial tissue.[1][3][4] This mechanism provides a direct marker for myocardial tissue perfusion and has potential implications for assessing myocardial viability.

While the primary application of this compound PET is for MPI in the diagnosis of CAD, its unique mechanism of action, which is dependent on mitochondrial integrity, suggests a promising role in the assessment of myocardial viability. This document provides detailed application notes and protocols for the established use of this compound PET in myocardial perfusion and explores its emerging potential for viability assessment based on preclinical data and theoretical principles.

Mechanism of Action and Rationale for Viability Assessment

This compound F-18 is a lipophilic cation that passively diffuses across the sarcolemma and mitochondrial membranes. Its retention within cardiomyocytes is primarily driven by its high-affinity binding to mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][3][4] The integrity and function of mitochondrial complex I are essential for cellular respiration and ATP production, which are critical for cardiomyocyte survival and function.

In viable myocardium, whether normally perfused, stunned, or hibernating, the mitochondrial machinery, including complex I, is largely preserved. Therefore, these tissues are expected to retain this compound. In contrast, non-viable myocardium, such as scar tissue resulting from a myocardial infarction, is characterized by a loss of cardiomyocytes and, consequently, a significant reduction or absence of mitochondrial complex I. This leads to diminished or no retention of this compound. This direct link between tracer retention and a key component of cellular viability forms the basis for its potential use in assessing myocardial viability.

Signaling and Cellular Processes in Myocardial Viability

The diagram below illustrates the central role of mitochondrial complex I in myocardial cell survival and how its function is interrogated by this compound PET.

cluster_0 Cardiomyocyte cluster_1 Mitochondrion Mito_Complex_I Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) ETC Electron Transport Chain Mito_Complex_I->ETC Initiates ATP_Prod ATP Production ETC->ATP_Prod Drives ROS Reactive Oxygen Species (ROS) ETC->ROS Byproduct Cell_Viability Myocardial Viability ATP_Prod->Cell_Viability Maintains Apoptosis Apoptosis ROS->Apoptosis Induces (at high levels) This compound This compound F-18 This compound->Mito_Complex_I Binds to & Measures Integrity Perfusion Myocardial Perfusion Perfusion->this compound Delivers

Caption: Signaling pathway of this compound F-18 in assessing myocardial viability.

Quantitative Data Summary

Table 1: Diagnostic Performance of this compound PET vs. SPECT for Detection of Coronary Artery Disease (CAD)
Clinical Trial PhaseComparisonMetricThis compound PETSPECTp-valueReference
Phase 2 vs. Tc-99m SPECTSensitivity78.8%61.5%0.02[3]
Specificity76.5%73.5%NS[3]
ROC Area0.820.700.04[3]
Phase 3 (First Trial) vs. Tc-99m SPECTSensitivity71.9%53.7%<0.001[3]
Specificity76.2%86.8%Non-inferiority not met[3]
Phase 3 (AURORA Trial) vs. Tc-99m SPECTSensitivity80.3%68.7%0.0003[3][5]
Specificity63.8%61.7%0.0004[3][5]
ROC Area (Overall)0.800.68<0.001[5]
ROC Area (Women)0.840.70<0.01[5]
ROC Area (Obese)0.790.67<0.001[5]

NS = Not Significant; ROC = Receiver Operating Characteristic

Table 2: Preclinical Comparison of this compound F-18 vs. FDG for Assessment of Left Ventricular (LV) Tissue Mass Post-Myocardial Infarction (MI) in Rats
Stage of MIImaging AgentMeasured LV Mass (cm³)
Control (Pre-surgery) This compound F-181.17 ± 0.04
FDG1.11 ± 0.07
Early MI (2 days post) This compound F-18 (Non-defect mass)0.94 ± 0.01
FDG (Viable mass)0.75 ± 0.04
Late MI (4 weeks post) This compound F-18 (Non-defect mass)1.18 ± 0.04
FDG (Viable mass)0.99 ± 0.09

Data presented as mean ± standard deviation. Based on a study in a rat model of MI.

Experimental Protocols

Protocol 1: Myocardial Perfusion Imaging (MPI) with this compound F-18 PET (Established Clinical Use)

This protocol is for the assessment of myocardial perfusion in patients with known or suspected CAD.

1. Patient Preparation:

  • Patients should fast for at least 4 hours prior to the scan.

  • Caffeine-containing products should be avoided for at least 12 hours.

  • A review of the patient's current medications is necessary, with consideration for holding beta-blockers, calcium channel blockers, and nitrates as per institutional guidelines.

2. Radiotracer Dosing and Administration:

  • Rest Dose: 2.5–3.0 mCi (92.5–111 MBq) of this compound F-18 administered intravenously.

  • Stress Dose:

    • Pharmacologic Stress: 6.0–6.5 mCi (222–240.5 MBq).

    • Exercise Stress: 9.0–9.5 mCi (333–351.5 MBq).

  • The stress dose should be administered after the rest scan, with a minimum delay of 30 minutes for pharmacologic stress and 60 minutes for exercise stress to allow for decay of the rest dose.

3. Imaging Protocol:

  • Rest Scan:

    • Begin PET acquisition 10-15 minutes after the rest dose injection.

    • Acquire images for 10-15 minutes.

  • Stress Induction:

    • Pharmacologic: Administer a standard vasodilator agent (e.g., regadenoson, adenosine, or dipyridamole) according to established guidelines. Inject the this compound F-18 stress dose at the appropriate time during peak stress.

    • Exercise: The patient exercises on a treadmill following a standard protocol (e.g., Bruce). Inject the this compound F-18 stress dose at peak exercise and encourage the patient to continue exercising for another 1-2 minutes if possible.

  • Stress Scan:

    • Begin PET acquisition 15-20 minutes after the stress dose injection for pharmacologic stress, or up to 60 minutes post-injection for exercise stress.[1]

    • Acquire images for 10-15 minutes.

4. Image Acquisition and Reconstruction:

  • Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Acquire PET data in 3D list mode.

  • Reconstruct images using an iterative algorithm (e.g., OSEM).

5. Data Analysis:

  • Generate standard myocardial perfusion images (short-axis, vertical long-axis, and horizontal long-axis).

  • Perform visual interpretation to identify and characterize perfusion defects (fixed or reversible).

  • Quantitative analysis can be performed to calculate summed stress score (SSS), summed rest score (SRS), and summed difference score (SDS), as well as myocardial blood flow (MBF) and myocardial flow reserve (MFR) if dynamic imaging is performed.

Start Start Patient_Prep Patient Preparation (Fasting, No Caffeine) Start->Patient_Prep Rest_Dose Administer Rest Dose (2.5-3.0 mCi) Patient_Prep->Rest_Dose Rest_Uptake Uptake Period (10-15 min) Rest_Dose->Rest_Uptake Rest_Scan Rest PET/CT Scan (10-15 min) Rest_Uptake->Rest_Scan Delay Delay Period (30-60 min) Rest_Scan->Delay Stress_Induction Stress Induction (Pharmacologic or Exercise) Delay->Stress_Induction Stress_Dose Administer Stress Dose (6.0-9.5 mCi) Stress_Induction->Stress_Dose Stress_Uptake Uptake Period (15-60 min) Stress_Dose->Stress_Uptake Stress_Scan Stress PET/CT Scan (10-15 min) Stress_Uptake->Stress_Scan Analysis Image Reconstruction & Data Analysis Stress_Scan->Analysis End End Analysis->End

Caption: Workflow for a this compound F-18 PET myocardial perfusion study.

Protocol 2: Myocardial Viability Assessment with this compound F-18 PET (Hypothetical Research Protocol)

Disclaimer: The following protocol is hypothetical and intended for research purposes only. It is based on preclinical findings and general principles of viability imaging. This is not an established clinical protocol. For clinical viability assessment, a perfusion-metabolism study with FDG-PET is the current standard.[1]

1. Research Objective:

  • To evaluate the feasibility of using this compound F-18 PET to differentiate viable from non-viable myocardium in patients with ischemic cardiomyopathy.

  • To compare this compound F-18 uptake patterns with a gold-standard viability measure (e.g., FDG-PET or cardiac MRI with late gadolinium enhancement).

2. Patient Population:

  • Patients with known coronary artery disease and severe left ventricular dysfunction (LVEF < 35%).

3. Radiotracer Dosing and Administration:

  • A single intravenous injection of this compound F-18 at rest: 3.0-4.0 mCi (111-148 MBq). A stress component is generally not required for a primary viability question.

4. Imaging Protocol:

  • Early Imaging:

    • Begin PET acquisition 10-15 minutes post-injection.

    • Acquire images for 15-20 minutes. This scan will primarily reflect myocardial perfusion.

  • Delayed Imaging:

    • Begin a second PET acquisition 60-90 minutes post-injection.

    • Acquire images for 15-20 minutes. The rationale for delayed imaging is to assess for any potential tracer redistribution, which, if present, could indicate viable, hibernating myocardium. (Note: A preclinical study in rats showed no significant redistribution.[3])

5. Image Acquisition and Reconstruction:

  • As per Protocol 1.

6. Data Analysis and Interpretation:

  • Generate polar maps of tracer uptake for both early and delayed imaging sets.

  • Hypothesis for Interpretation:

    • Normal Uptake: Regions with normal tracer uptake (e.g., >70% of peak) are considered viable and well-perfused.

    • Reduced Uptake (Fixed Defect): Regions with severely reduced uptake (e.g., <50% of peak) on both early and delayed images are hypothesized to represent non-viable scar tissue.

    • Reduced Uptake with Redistribution (Hypothetical): Regions with initially reduced uptake that show relative improvement on delayed images would be hypothesized to represent viable, hibernating myocardium.

  • Quantitative analysis would involve measuring the percentage of tracer uptake in dysfunctional segments and comparing these values to the results from the gold-standard modality.

Start Start Patient_Selection Select Patients with Ischemic Cardiomyopathy Start->Patient_Selection Rest_Dose Administer Rest Dose of this compound F-18 Patient_Selection->Rest_Dose Gold_Standard Perform Gold-Standard Viability Scan (FDG-PET/CMR) Patient_Selection->Gold_Standard Early_Uptake Early Uptake Period (10-15 min) Rest_Dose->Early_Uptake Early_Scan Early PET/CT Scan (Perfusion Assessment) Early_Uptake->Early_Scan Wait_Period Wait for Delayed Imaging (to 60-90 min post-injection) Early_Scan->Wait_Period Delayed_Scan Delayed PET/CT Scan (Viability Assessment) Wait_Period->Delayed_Scan Analysis Comparative Analysis: This compound vs. Gold Standard Delayed_Scan->Analysis Gold_Standard->Analysis End End Analysis->End

Caption: Conceptual workflow for a research study on this compound PET for myocardial viability.

Conclusion

This compound F-18 PET is a powerful tool for myocardial perfusion imaging, offering superior diagnostic performance compared to SPECT for the detection of CAD.[3][5] Its mechanism of action, targeting mitochondrial complex I, provides a strong rationale for its potential use in assessing myocardial viability. However, this application remains in the exploratory phase, with promising preclinical data but a current lack of established clinical protocols and comparative human studies. For clinical purposes, the assessment of myocardial viability typically involves a combination of perfusion imaging (for which this compound is now an option) and metabolic imaging with FDG-PET.[1] Future research is needed to define the role and methodology of using this compound PET as a standalone agent for myocardial viability assessment in clinical practice.

References

Troubleshooting & Optimization

Optimizing Flurpiridaz stress-to-rest dose ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flurpiridaz F-18 for myocardial perfusion imaging (MPI). The following information is intended to help optimize experimental protocols, with a specific focus on the stress-to-rest dose ratio to ensure high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in same-day rest/stress this compound PET imaging protocols?

A1: The primary challenge stems from the relatively long physical half-life of Fluorine-18 (109.8 minutes)[1][2]. This longevity results in significant residual radioactivity from the initial rest dose injection, which can interfere with the subsequent stress imaging. This "spillover" of activity can degrade the quality of the stress images and affect the accuracy of their interpretation[2][3].

Q2: How does the stress-to-rest dose ratio impact image quality?

A2: A higher stress-to-rest dose ratio is crucial for mitigating the effects of residual activity from the rest scan. By administering a significantly higher dose for the stress scan, the signal from the stress injection can effectively overwhelm the "noise" from the residual rest activity. This ensures a clear distinction between the rest and stress perfusion images, which is essential for accurate defect detection[3][4].

Q3: What are the recommended stress-to-rest dose ratios?

A3: Recommendations for the stress-to-rest dose ratio have evolved. Initially, ratios of 2:1 for pharmacologic stress and 3:1 for exercise stress were suggested[5]. However, recent studies indicate that a higher ratio may be more effective. A 2025 preprint suggests that an optimal dose ratio to achieve a relative residual activity of less than 20% is between 3.2 and 4.3[3][4]. The prescribing information for Flyrcado™ (this compound F 18) recommends a minimum stress activity that is 2-fold the rest activity for pharmacologic stress and 3-fold for exercise stress in same-day protocols[6].

Q4: What is the recommended time interval between rest and stress injections?

A4: To allow for some decay of the rest dose, a minimum time interval between injections is recommended. For same-day protocols, the minimum time between rest and stress dose administration is 30 minutes for pharmacologic stress and 60 minutes for exercise stress[5][6][7]. However, one study found that increasing the stress-to-rest dose ratio was more significantly associated with lower relative residual activity than the time interval between injections[3][4].

Q5: Are there software solutions to correct for residual activity?

A5: Yes, commercial software is available to correct for residual tracer activity in the stress images. These tools can potentially allow for shorter rest-stress delays, enabling more rapid "back-to-back" scanning protocols and increasing patient throughput[2].

Troubleshooting Guides

Issue 1: High Residual Activity in Stress Images

  • Symptom: Stress images appear to have high background noise, or there is difficulty in distinguishing new perfusion defects from the residual rest scan signal.

  • Possible Cause: The stress-to-rest dose ratio is too low, or the time interval between injections is insufficient.

  • Solution:

    • Increase the Stress-to-Rest Dose Ratio: Aim for a ratio in the range of 3.2 to 4.3 to minimize relative residual activity to below 20%[3][4].

    • Ensure Adequate Time Interval: Adhere to the recommended minimum of 30 minutes for pharmacologic stress and 60 minutes for exercise stress[6][7].

    • Utilize Residual Activity Correction Software: If available, apply a validated software correction method to the stress images[2][8].

Issue 2: Image Artifacts

  • Symptom: Perfusion defects appear in areas that are not consistent with coronary artery territories, or there are blurry images.

  • Possible Causes: Patient motion between the CT attenuation correction scan and the PET scan, or soft tissue attenuation (e.g., from breast tissue)[9].

  • Solution:

    • Patient Counseling: Instruct the patient to remain as still as possible during and between scans. Explain the importance of shallow, slow breathing[9].

    • Comfort and Positioning: Ensure the patient is comfortable on the imaging table. Use consistent arm positioning for both rest and stress scans[9].

    • Quality Control: Carefully review raw imaging data (sinograms or list-mode data) for evidence of patient motion. Motion correction software can be applied if available[9].

    • Attenuation Correction Review: Verify the alignment between the PET and CT images. Misalignment is a common source of artifacts[8][9].

Data Presentation

Table 1: Recommended Dosing and Timing for 1-Day this compound PET MPI Protocols

ParameterPharmacologic StressExercise StressSource
Rest Dose 93-111 MBq (2.5-3 mCi)93-111 MBq (2.5-3 mCi)[7][10]
Stress Dose 222-241 MBq (6-6.5 mCi)333-342 MBq (9-9.5 mCi)[7]
Minimum Stress-to-Rest Dose Ratio 2:13:1[5][6]
Optimal Stress-to-Rest Dose Ratio 3.2 - 4.33.2 - 4.3[3][4]
Minimum Time Between Injections 30 minutes60 minutes[5][6][7]

Table 2: Summary of a Study on Optimizing Dose Ratio and Time Interval

ParameterFinding95% Confidence Intervalp-valueSource
Effect of 1-unit increase in Stress-to-Rest Dose Ratio on Relative Residual Activity -3.41-4.72 to -2.11<0.001 (implied)[3][4]
Effect of 1-minute increase in Time Interval on Relative Residual Activity 0.03-0.12 to 0.17Not Significant[3][4]

Experimental Protocols

Protocol 1: Same-Day Rest/Pharmacologic Stress this compound PET/CT

  • Patient Preparation: Patient should be fasting for at least 4 hours.

  • Rest Imaging:

    • Position the patient on the scanner table.

    • Perform a low-dose CT scan for attenuation correction.

    • Administer the rest dose of this compound (e.g., 2.5-3 mCi) as an intravenous bolus followed by a saline flush[6].

    • Begin PET acquisition simultaneously with or immediately after the injection and acquire data for a predefined duration (e.g., 10-15 minutes)[8][11].

  • Inter-Scan Interval: Wait for a minimum of 30 minutes[6][7].

  • Stress Imaging:

    • Administer a pharmacologic stress agent (e.g., regadenoson, adenosine, or dipyridamole) according to its prescribing information[5].

    • At peak vasodilation, administer the stress dose of this compound (minimum 2-fold the rest dose, optimally 3.2-4.3 fold) as an intravenous bolus followed by a saline flush[3][4][6].

    • Perform a second low-dose CT for attenuation correction.

    • Begin the stress PET acquisition.

Visualizations

experimental_workflow cluster_rest Rest Phase cluster_wait Waiting Period cluster_stress Stress Phase rest_ct Low-dose CT (AC) rest_inject Inject Rest Dose (e.g., 2.5-3 mCi) rest_ct->rest_inject rest_pet Rest PET Scan rest_inject->rest_pet wait Min. 30 min (Pharm) Min. 60 min (Exercise) rest_pet->wait stress_agent Administer Stress Agent wait->stress_agent stress_inject Inject Stress Dose (Ratio >3.2) stress_agent->stress_inject stress_ct Low-dose CT (AC) stress_inject->stress_ct stress_pet Stress PET Scan stress_ct->stress_pet logical_relationship dose_ratio Stress-to-Rest Dose Ratio residual_activity Relative Residual Activity dose_ratio->residual_activity Strongly Decreases time_interval Time Interval Between Injections time_interval->residual_activity Weakly Decreases image_quality Stress Image Quality residual_activity->image_quality Negatively Impacts

References

Technical Support Center: Reducing Respiratory Motion Artifacts in Flurpiridaz PET Scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize respiratory motion artifacts in Flurpiridaz PET scans.

Troubleshooting Guides

Issue: Blurry Myocardial Walls and Reduced Image Contrast

Question: My this compound PET images exhibit significant blurring of the myocardial walls, leading to poor image contrast and difficulty in delineating the heart muscle. What is the likely cause and how can I resolve this?

Answer: The most probable cause is uncorrected respiratory motion during the PET acquisition. Breathing causes the heart to move, and this movement, when averaged over the scan duration, results in a blurred image. This can obscure small perfusion defects and impact the quantitative accuracy of the scan.

Troubleshooting Steps:

  • Review Acquisition Protocol: Confirm if any motion correction techniques were applied during the scan. Standard protocols may not always include these, especially for routine scans.

  • Implement Respiratory Gating: If not already in use, employ a respiratory gating technique. This involves monitoring the patient's breathing cycle and acquiring PET data only during specific phases of respiration, typically at end-expiration when motion is minimal.[1][2]

  • Consider Dual Gating: For cardiac scans like this compound PET, it is highly recommended to use dual gating, which corrects for both respiratory and cardiac motion simultaneously.[1][2] This can significantly improve image resolution and contrast.

  • Post-Acquisition Motion Correction: If the scan has already been completed without gating, investigate the availability of post-acquisition motion correction software. Some advanced software packages can retrospectively correct for motion in the acquired data.

  • Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed to breathe shallowly and regularly during the scan. Patient anxiety can lead to irregular and deep breathing, exacerbating motion artifacts.

Issue: Misalignment Between PET and CT Images

Question: I am observing a misalignment between the PET and CT data in my this compound PET/CT scans, particularly near the diaphragm. This is causing artifacts in the attenuation-corrected PET images. How can I prevent this?

Answer: This misalignment, often called misregistration, is a common artifact in PET/CT imaging. It arises because the CT scan for attenuation correction is typically a quick snapshot (often with a breath-hold), while the PET scan is a longer acquisition during which the patient is breathing freely. The different positions of the heart and diaphragm in the two scans lead to incorrect attenuation correction and can create artificial "cold" or "hot" spots.

Troubleshooting Steps:

  • Coaching the Patient: Instruct the patient to maintain shallow, regular breathing during both the CT and PET acquisitions. If a breath-hold is used for the CT, it should ideally be at a relaxed end-expiration state to best match the average position during the PET scan.[2]

  • Use of Respiration-Averaged CT: If available on your scanner, acquire a respiration-averaged or "slow" CT for attenuation correction. This involves scanning over several breathing cycles to create a CT image that better represents the average anatomical position during the PET scan.

  • Manual or Automated Co-registration: After the scan, use the scanner's software to manually or automatically re-align the PET and CT images before reconstruction. Visual inspection of the fused images is crucial to ensure proper alignment.

  • Deep-Inspiration Breath-Hold (DIBH) Protocol: For some applications, a DIBH protocol for the CT scan can be used, where the patient holds their breath at deep inspiration. This must be a consistent and reproducible breath-hold.

Frequently Asked Questions (FAQs)

Q1: What is respiratory gating and how does it work in PET imaging?

A1: Respiratory gating is a technique used to minimize the effects of breathing motion on PET images.[1] It involves using an external device (like a pressure-sensitive belt or an infrared camera tracking a marker on the chest) to monitor the patient's respiratory cycle.[2] The PET data is then "gated," meaning it is sorted into different "bins" corresponding to different phases of the breathing cycle. For image reconstruction, typically only the data from the end-expiratory phase (when the chest is most still) is used, resulting in a sharper, motion-reduced image.

Q2: What is the difference between phase-based and amplitude-based gating?

A2: Both are methods of sorting PET data based on the respiratory signal.

  • Phase-based gating divides the breathing cycle into a set number of time intervals or phases (e.g., 4 or 8 bins).

  • Amplitude-based gating selects data based on the position of the chest wall. For example, it might only accept data when the chest is within a narrow range of positions around the end-expiration point.

Q3: Is dual-gating necessary for all this compound PET scans?

A3: While not strictly mandatory for all clinical interpretations, dual-gating (simultaneous respiratory and cardiac gating) is highly recommended for this compound PET, especially for research applications and for maximizing image quality.[1][2] this compound PET offers high-resolution images, and dual-gating helps to preserve this high resolution by minimizing blurring from both breathing and heartbeats. This leads to improved image contrast, better definition of the myocardial walls, and more accurate quantification of myocardial blood flow.[1][3]

Q4: Can motion correction be performed without external hardware?

A4: Yes, data-driven gating methods are an alternative to hardware-based approaches. These techniques analyze the PET data itself to detect and correct for motion. For example, some algorithms track the center of mass of the radioactivity in the field of view to derive a respiratory signal. Deep learning-based methods are also emerging that can automatically detect and correct for motion in dynamic PET image sequences without the need for external trackers.[4][5]

Q5: What are the potential drawbacks of using respiratory gating?

A5: The main drawback of some gating techniques is that they may only use a fraction of the acquired PET data, which can lead to increased image noise. To compensate for this, the scan duration may need to be extended to acquire sufficient counts for a good quality image.[2] However, more advanced motion correction techniques, such as motion-frozen algorithms, can use all the acquired data by re-aligning the data from different respiratory phases to a single reference phase, thereby reducing motion artifacts without increasing noise.

Data Presentation

Table 1: Impact of Dual-Gating and Motion-Frozen (MF) Correction on this compound PET Image Quality

Image Reconstruction MethodWall/Cavity Contrast RatioContrast-to-Noise Ratio (CNR)Apparent Myocardial Wall Thickness (mm)
Ungated9.3 ± 2.922.2 ± 9.113.9 ± 2.8
Optimal Respiratory Gating (ORG)9.5 ± 3.224.7 ± 12.213.1 ± 2.9
Cardiac-MF10.8 ± 3.635.5 ± 12.812.1 ± 2.7
Dual-MF 14.8 ± 8.0 42.0 ± 13.2 11.6 ± 1.9

Data summarized from Slomka et al., J Nucl Med 2015.[1][2][3] The data shows that dual-gated motion-frozen (Dual-MF) reconstruction resulted in the highest wall-to-cavity contrast and contrast-to-noise ratio, and the thinnest (and therefore sharpest) apparent myocardial wall thickness.

Experimental Protocols

Protocol 1: Dual-Gated (Respiratory and Cardiac) this compound PET Acquisition

Objective: To acquire high-resolution, motion-corrected this compound PET images of the myocardium.

Methodology:

  • Patient Preparation:

    • Instruct the patient to fast for at least 4 hours prior to the scan.

    • Ensure the patient has avoided caffeine (B1668208) for at least 12 hours.

    • Position the patient comfortably on the scanner bed to minimize voluntary motion.

  • Setup for Gating:

    • Place a 3-lead ECG for cardiac gating.

    • Position the respiratory monitoring device (e.g., a pressure-sensitive belt around the upper abdomen or an infrared marker on the chest).

    • Verify that both the ECG and respiratory signals are being correctly received by the scanner.

  • CT for Attenuation Correction (CTAC):

    • Perform a low-dose CT scan of the chest.

    • Instruct the patient to breathe shallowly and regularly during the CT acquisition. Alternatively, a breath-hold at normal end-expiration can be used.[2]

  • This compound F 18 Administration and PET Acquisition:

    • Administer the appropriate dose of this compound F 18 intravenously.

    • Begin the PET scan in list mode, simultaneously recording the ECG and respiratory signals.

    • To ensure sufficient data for gated reconstruction, an extended acquisition time (e.g., 7 minutes) may be necessary compared to a standard ungated scan (e.g., 5 minutes).[2]

  • Image Reconstruction:

    • The list-mode data is retrospectively sorted into multiple bins based on both the cardiac and respiratory cycles (e.g., 8 cardiac gates and 4 respiratory gates, resulting in 32 bins).[2]

    • Apply a motion-frozen (MF) algorithm. This involves registering the images from each bin to a reference bin (e.g., end-diastole, end-expiration) to create a single, high-resolution, motion-corrected image.

    • Reconstruct the final dual-gated, motion-frozen image with appropriate corrections for attenuation, scatter, and randoms.

Protocol 2: Deep Learning-Based Motion Correction for Dynamic this compound PET

Objective: To automatically correct for inter-frame motion in dynamic this compound PET scans for accurate myocardial blood flow (MBF) quantification.

Methodology:

  • Dynamic PET Acquisition:

    • Acquire a dynamic PET scan of the heart following the injection of this compound F 18. The scan consists of a sequence of short-duration frames over several minutes.

  • Pre-processing:

    • The dynamic PET frames are input into the deep learning model.

  • Motion Vector Prediction:

    • A pre-trained 3D Convolutional Neural Network (e.g., a ResNet-based architecture) analyzes each frame relative to a reference frame (often an early frame with good statistics).

    • The network outputs a 3D motion vector (translations in x, y, and z directions) for each frame, quantifying the patient's movement.[4][5]

  • Motion-Corrected Image Generation:

    • The predicted motion vectors are used to align all dynamic frames to the reference frame.

    • A new, motion-corrected dynamic sequence is generated.

  • Quantitative Analysis:

    • The motion-corrected dynamic sequence is then used for the quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR), leading to more accurate and reproducible results compared to uncorrected data.[4]

Visualizations

TroubleshootingWorkflow Start Blurry Myocardial Walls or PET/CT Misalignment Observed CheckProtocol Review Acquisition Protocol: Was Motion Correction Used? Start->CheckProtocol SlowCT Use Respiration-Averaged or 'Slow' CT for Attenuation Correction Start->SlowCT Misalignment Issue ImplementGating Implement Dual (Respiratory + Cardiac) Gating CheckProtocol->ImplementGating No PatientComfort Improve Patient Comfort and Provide Clear Breathing Instructions CheckProtocol->PatientComfort Yes, but artifacts persist End Motion Artifacts Reduced ImplementGating->End PostProcessing Use Post-Acquisition Motion Correction Software PostProcessing->End PatientComfort->CheckProtocol Coregister Manually or Automatically Co-register PET and CT Data SlowCT->Coregister Coregister->End FlurpiridazMechanism This compound This compound F 18 (in bloodstream) Myocyte Myocyte (Heart Muscle Cell) This compound->Myocyte Extraction Uptake Uptake proportional to Myocardial Blood Flow Mitochondrion Mitochondrion Myocyte->Mitochondrion Binding Binds to MC-I MCI Mitochondrial Complex I (MC-I) Mitochondrion->MCI MCI->Binding Uptake->Myocyte PET_Signal PET Signal Generation (Positron Annihilation) Binding->PET_Signal DualGatingWorkflow cluster_acquisition Data Acquisition cluster_processing Data Processing Patient Patient on Scanner ECG ECG Signal Patient->ECG Resp Respiratory Signal Patient->Resp PET List-Mode PET Data Patient->PET Binning Sort Data into Cardiac & Respiratory Bins ECG->Binning Resp->Binning PET->Binning Registration Register all Bins to a Reference Bin Binning->Registration Reconstruction Reconstruct Motion-Corrected Image Registration->Reconstruction FinalImage Dual-Gated Motion-Frozen PET Image Reconstruction->FinalImage

References

Managing residual activity in one-day Flurpiridaz protocols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Flurpiridaz F 18 PET Protocols

Answering Your Questions on Managing Residual Activity in One-Day Myocardial Perfusion Imaging

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound F 18 in one-day rest/stress myocardial perfusion imaging (MPI) protocols. The focus is on understanding and mitigating the effects of residual activity from the rest scan on the subsequent stress scan.

Frequently Asked Questions (FAQs)

Q1: What is residual activity in the context of a one-day this compound protocol?

A1: In a one-day rest/stress PET protocol, residual activity refers to the radioactivity from the initial (rest) injection of this compound F 18 that has not decayed or cleared from the body by the time the second (stress) scan is performed. Due to the relatively long physical half-life of Fluorine-18 (approximately 109.8 minutes), this "leftover" activity can be detected during the stress imaging session.[1][2] This can interfere with the accuracy of the stress scan results.

Q2: Why is managing residual activity so important?

A2: Managing residual activity is critical because it can lead to an overestimation of the radioactivity present during the stress scan.[3] This can, in turn, affect the quantitative analysis of myocardial blood flow (MBF) and myocardial flow reserve (MFR), potentially masking perfusion defects or leading to inaccurate diagnoses.[3][4][5] High levels of residual activity can degrade the quality of the stress image and complicate its interpretation.[5]

Q3: What are the primary factors that influence the level of residual activity?

A3: The main factors include:

  • Time between injections: Shorter delays between the rest and stress scans result in higher residual activity.

  • Dose ratio: The ratio of the stress dose to the rest dose is a key factor. A higher ratio (e.g., 3:1 or 4:1) helps to minimize the relative contribution of the residual activity from the rest scan.[6]

  • Patient-specific factors: Individual patient metabolism and clearance rates can also play a role.

Q4: Can residual activity be corrected for during data processing?

A4: Yes, several methods for residual activity correction (RAC) have been developed.[4] A common approach involves acquiring a short scan immediately before the stress injection to measure the residual counts, which are then subtracted from the dynamic stress data.[4][7][8] This correction can significantly improve the accuracy of MBF and MFR measurements.[3][9]

Troubleshooting Guide

Q5: My stress images appear to have high background noise. How can I determine if this is due to residual activity?

A5: High background in a stress scan can be due to several factors. To isolate residual activity as the cause:

  • Review Protocol Timings: Confirm the time elapsed between the rest and stress injections. Shorter intervals are more likely to result in significant residual activity.

  • Check Dose Ratios: Verify the injected doses for both rest and stress scans. A low stress-to-rest dose ratio can increase the impact of residual counts.[6]

  • Analyze Pre-Stress Frames: If your protocol includes a scan immediately before the stress injection, analyze these frames to quantify the level of residual activity. This is the most direct way to measure its contribution.[6]

Q6: The quantitative myocardial blood flow (MBF) values from my stress scan seem artificially high. Could residual activity be the cause?

A6: Yes, this is a classic sign of uncorrected residual activity. The additional counts from the rest dose contribute to the total measured activity during the stress scan, leading to an overestimation of tracer uptake and, consequently, artificially inflated MBF values.[3][5] Implementing a residual activity correction method is the recommended solution to obtain more accurate quantitative data.[3][4]

Q7: I'm planning a one-day this compound study. How can I proactively minimize the impact of residual activity?

A7: Proactive planning is key. Consider the following:

  • Optimize Time Between Scans: While minimizing the total procedure time is often a goal, allowing for a sufficient delay between scans (e.g., 30 to 60 minutes) can reduce residual counts.[6]

  • Use an Appropriate Dose Ratio: A higher stress-to-rest dose ratio (e.g., 2:1 to 4:1) is recommended to improve the signal-to-background ratio of the stress scan.[6]

  • Implement Correction Methods: Plan to acquire the necessary data for a residual activity correction as part of your standard protocol.

Data Presentation

For effective management of residual activity, adjusting the injected dose and the timing between scans is crucial.

Parameter Recommendation/Finding Source
Rest Injection Dose ~2.7 mCi (100 MBq)[7]
Stress Injection Dose ~5.9 mCi (218 MBq)[7]
Time Between Injections 30 to 60 minutes[6]
Stress-to-Rest Dose Ratio A higher ratio is associated with lower relative residual activity. Ratios between 3.2 and 4.3 are considered optimal for minimizing residual activity.[6]

Experimental Protocols

Protocol for Residual Activity Correction in a One-Day Rest/Stress Study

This protocol outlines a method for correcting for residual activity, adapted from published research.[4][7]

  • Patient Preparation: Patients should fast for at least 3-6 hours and abstain from caffeine (B1668208) for at least 12 hours before the scan.[6][10]

  • Rest Imaging:

    • Administer the rest dose of this compound F 18 (e.g., ~2.7 mCi).[7]

    • Begin dynamic PET acquisition at the time of injection.

  • Waiting Period: Allow for a waiting period of approximately 53 ± 11 minutes.[7]

  • Pre-Stress (Residual) Scan:

    • Position the patient for the stress scan.

    • Acquire a short static or dynamic frame (e.g., the first 10-second frame of the stress acquisition) before injecting the stress dose.[7] This frame measures the residual counts from the rest injection.

  • Stress Imaging:

    • Administer the pharmacologic stress agent (e.g., regadenoson, adenosine, dipyridamole).[7]

    • At peak stress, administer the higher stress dose of this compound F 18 (e.g., ~5.9 mCi).[7]

    • Begin the dynamic stress PET acquisition simultaneously with the stress injection.

  • Data Analysis:

    • Process the rest and stress scan data.

    • For the stress data, subtract the counts from the pre-stress (residual) scan from the subsequent dynamic stress frames to correct for the residual activity.[4][7]

Visualizations

Below are diagrams illustrating key aspects of managing this compound protocols.

G This compound One-Day Protocol Workflow cluster_prep Patient Preparation cluster_rest Rest Scan cluster_stress Stress Scan cluster_analysis Data Analysis prep Fast for 3-6 hours No caffeine for 12 hours rest_inj Inject Rest Dose (~2.7 mCi) prep->rest_inj rest_scan Dynamic PET Scan rest_inj->rest_scan pre_stress_scan Acquire Residual Frame(s) (Pre-Stress Injection) rest_scan->pre_stress_scan Wait ~50 min stress_agent Administer Stress Agent stress_inj Inject Stress Dose (~5.9 mCi) stress_agent->stress_inj stress_scan Dynamic PET Scan stress_inj->stress_scan rac Residual Activity Correction (Subtract pre-stress from stress data) stress_scan->rac quant Quantify MBF and MFR rac->quant

Caption: Workflow for a one-day this compound PET protocol with residual activity correction.

G Troubleshooting High Background in Stress Scan start High Background in Stress Image q1 Was pre-stress residual frame acquired? start->q1 a1_yes Analyze residual frame. High counts confirm residual activity. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No solution Solution: Implement Residual Activity Correction (RAC) and optimize dose ratios/timing for future scans. a1_yes->solution q2 Check stress-to-rest dose ratio. a1_no->q2 a2_low Ratio < 2:1? Likely contribution from residual activity. q2->a2_low Low a2_high Ratio > 2:1? Consider other sources of noise. q2->a2_high Adequate a2_low->solution q3 Check time between rest and stress scans. a2_high->q3 a3_short Time < 30 min? High probability of residual activity. q3->a3_short Short a3_long Time > 60 min? Residual activity is less likely to be the primary cause. q3->a3_long Adequate a3_short->solution

Caption: Decision tree for troubleshooting high background in this compound stress scans.

G Mechanism of this compound F 18 Myocardial Uptake cluster_blood Bloodstream cluster_cell Cardiomyocyte cluster_mito Mitochondrion flurp_blood This compound F 18 flurp_cell This compound F 18 flurp_blood->flurp_cell High first-pass extraction mc1 Mitochondrial Complex I retention High Retention in Myocardium (Basis for PET Imaging Signal) mc1->retention flurp_cell->mc1 Binds with high affinity

Caption: Simplified diagram of this compound F 18 uptake and retention in myocardial cells.

References

Technical Support Center: Flurpiridaz Myocardial Blood Flow Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flurpiridaz (¹⁸F) PET myocardial blood flow (MBF) quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound PET imaging and data analysis, offering potential causes and solutions.

Question: Why am I observing high background noise or poor image contrast in my this compound PET images?

Answer: High background noise or poor image contrast can stem from several factors. A primary cause can be the residual radioactivity from the rest injection "shining through" into the stress images, a challenge owing to the long 110-minute half-life of ¹⁸F.[1][2] To mitigate this, optimizing the stress-to-rest dose ratio and the delay between injections is crucial.[1][3] Patient-specific factors, such as improper fasting or consumption of caffeinated beverages, can also affect tracer uptake and image quality.[1]

Potential Solutions:

  • Optimize Injection Protocol: Increase the stress-to-rest dose ratio. Ratios between 3.2 and 4.3 have been shown to effectively reduce relative residual activity to less than 20%.[3]

  • Adjust Wait Times: While longer delays (30-60 minutes) between rest and stress scans are recommended, recent findings suggest that optimizing the dose ratio can allow for shorter intervals, improving workflow efficiency.[1][2]

  • Ensure Patient Compliance: Instruct patients to fast for at least 6 hours and abstain from caffeine (B1668208) for 18 hours prior to imaging.[1]

  • Image Acquisition Parameters: Ensure that PET images are acquired in 3D list mode for 10 to 15 minutes for both rest and stress scans.[1]

Question: My quantified myocardial blood flow (MBF) or myocardial flow reserve (MFR) values seem inaccurate or inconsistent. What could be the cause?

Answer: Inaccurate MBF and MFR quantification can be a significant challenge. The choice of kinetic model is critical; this compound kinetics have been described by both one-compartment and two-tissue compartment models.[4][5] The accuracy of the arterial input function (AIF), which can be derived from the PET image by placing a volume of interest (VOI) in the left ventricular cavity, is also paramount.[5] Furthermore, patient motion during the scan, especially during pharmacological stress, can lead to significant errors due to the high resolution of this compound PET.[6][7]

Potential Solutions:

  • Kinetic Modeling: For murine studies, a two-tissue compartment model has been shown to be appropriate.[5] For human studies, a one-compartment model has been used for simplification, assuming irreversible tracer binding in the initial minutes post-injection.[4] The choice of model should be validated for your specific experimental setup.

  • Motion Correction: Implement motion correction algorithms during image processing. The high spatial resolution of this compound can magnify misregistration errors between PET and CT scans used for attenuation correction.[7][8]

  • AIF Definition: Carefully define the VOI for the AIF to avoid spillover from the myocardium.

  • Software and Analysis Method: Different software packages (e.g., 4DM/Invia, QPET/Cedars-Sinai, ECTb/Syntermed) may yield slightly different results, although studies have shown their diagnostic performances to be generally similar.[9] Consistency in the software and methodology used across a study is key.

Question: I am observing perfusion defects in areas that are not consistent with clinical expectations, such as apical thinning. How should I interpret these?

Answer: The high resolution of this compound PET can lead to a clearer visualization of anatomical features like apical thinning, which may be misinterpreted as perfusion defects.[8] It is important to differentiate these from true, reversible defects indicative of ischemia. Additionally, misregistration artifacts between the PET and CT scans can create artifactual defects, particularly at the lung-myocardium interface.[7][10]

Potential Solutions:

  • Correlate with Function: Assess the contractility of the region . If an apical "defect" is not reversible and the apex is contracting normally, it is unlikely to be a true perfusion abnormality.[8]

  • Verify PET/CT Registration: Carefully inspect the alignment of the PET and CT images. Misalignment can cause lung tissue on the CT to overlay the left ventricular wall on the PET, leading to an artifactual decrease in counts.[10] Low-dose CT for attenuation correction is recommended to minimize misalignment.[7]

  • Consider Physiological Variations: Be aware that normal physiological variations can be more apparent with high-resolution imaging.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of this compound for myocardial blood flow quantification.

Question: What are the main advantages of using this compound over other PET tracers like Rubidium-82?

Answer: this compound offers several key advantages:

  • Longer Half-Life: The 109.8-minute half-life allows for centralized production and distribution, eliminating the need for an on-site cyclotron.[2] It also makes exercise stress testing feasible, as there is sufficient time to move the patient from the treadmill to the scanner.[2][11]

  • High Myocardial Extraction: this compound has a high first-pass myocardial extraction fraction of over 90%, which is largely independent of flow rate.[11][12] This leads to better image quality and a more accurate representation of perfusion defects.[13]

  • Short Positron Range: The short positron range (1.03 mm in water) results in superior spatial resolution compared to Rubidium-82 (8.6 mm).[2][14] This allows for more detailed assessment of myocardial perfusion.[14]

Question: What is a typical imaging protocol for a rest/stress this compound PET study?

Answer: A typical protocol involves the following steps:

  • Patient Preparation: Patients should fast for 6 hours and avoid caffeine for 18 hours.[1]

  • Rest Imaging: A low dose of this compound (e.g., 1.7 to 2.5 mCi) is injected intravenously as a bolus.[15] Dynamic PET acquisition in 3D list mode begins just before the injection and continues for 10-15 minutes.[1][15]

  • Delay: A waiting period of 30-60 minutes is typically recommended to allow for tracer decay from the rest scan.[1][2]

  • Stress Induction: Pharmacological stress is induced using an agent like regadenoson (B1679255), or the patient undergoes exercise stress.[2][5]

  • Stress Imaging: A higher dose of this compound (stress-to-rest ratio of approximately 3:1) is injected, followed by another 10-15 minute dynamic PET acquisition.[1][3]

Question: Can myocardial blood flow be quantified with this compound after exercise stress?

Answer: Conventional compartmental modeling to calculate absolute stress MBF and MFR is not feasible with exercise stress. This is because the tracer distribution has already occurred in the myocardium by the time the imaging takes place post-exercise.[7] Pharmacological stress allows for the dynamic acquisition needed for first-pass kinetic modeling.[6]

Question: What are the key quantitative metrics derived from a this compound PET study?

Answer: The primary quantitative metrics are:

  • Myocardial Blood Flow (MBF): Measured at rest and during stress, typically reported in mL/min/g.[16]

  • Myocardial Flow Reserve (MFR) or Coronary Flow Reserve (CFR): The ratio of stress MBF to rest MBF, which is a critical indicator of coronary vascular function.[4]

  • Standardized Uptake Value (SUV): A simplified method that can provide an accurate estimate of MFR, particularly when measured 5-12 minutes after injection.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving this compound.

Table 1: Diagnostic Performance of this compound PET vs. SPECT

MetricThis compound PETTc-99m SPECTp-valueReference
Sensitivity 71.9% - 80.3%53.7% - 68.7%<0.001 - 0.02[2][13][17]
Specificity 63.8% - 76.5%61.7% - 86.8%Non-inferior/NS[2][13][17]
ROC Area Under Curve 0.80 - 0.820.68 - 0.70<0.001 - 0.04[2][13][17]
Diagnostic Certainty 90.8%70.9%<0.01[13]

Table 2: Image Quality Assessment of this compound PET vs. SPECT

Image QualityThis compound PETTc-99m SPECTp-valueReference
Stress (Good/Excellent) 99.2%88.5%<0.01[13]
Rest (Good/Excellent) 96.9%66.4%<0.01[13]
Stress (Excellent only) 80.9%24.4%<0.01[13]
Rest (Excellent only) 69.5%7.6%<0.01[13]

Experimental Protocols

Protocol 1: Rest/Stress Myocardial Perfusion Imaging in Mice

  • Animal Model: FVB/N mice (N=27), 7-8 months old.[5]

  • Anesthesia: Anesthesia depth monitored via respiratory rate. Body temperature maintained at 37°C.[5]

  • Rest Scan:

    • A dose of 0.6-3.0 MBq of ¹⁸F-Flurpiridaz was administered via tail-vein injection 60 seconds after the start of the PET scan.[5]

    • Tracer distribution was recorded in dynamic PET acquisition mode for 41 minutes.[5]

  • Stress Scan:

    • A bolus of regadenoson (0.1 µg/g) was injected to induce vasodilator stress.[5]

    • A second dose of ¹⁸F-Flurpiridaz (2.2-8.1 MBq) was injected via a pre-installed intravenous catheter.[5]

  • Data Analysis:

    • Kinetic modeling was performed using a metabolite-corrected arterial input function.[5]

    • Time-activity curves (TACs) were generated, and a two-tissue compartment model was applied.[5]

    • Image-derived myocardial uptake was assessed by placing a volume of interest in the left ventricular myocardium.[5]

Protocol 2: Human 1-Day Rest/Stress Pharmacologic PET/CT

  • Patient Preparation: Fasting for 6 hours and abstaining from caffeine for 18 hours prior to imaging.[1]

  • Image Acquisition Setup:

    • Low-dose, non-gated computed tomography (CT) scans for attenuation correction during both rest and stress imaging.[1]

    • PET images acquired in 3D list mode.[1]

  • Rest Scan:

    • A median rest dose of 2.1 mCi (1.8–2.3 mCi) of ¹⁸F-Flurpiridaz was administered.[1]

    • PET acquisition for 10 to 15 minutes.[1]

  • Stress Scan:

    • A median time interval of 19.4 minutes (17.1–21.4 minutes) between rest and stress injections.[1]

    • Pharmacologic stress was induced.

    • A median stress dose of 5.5 mCi (5.2–5.8 mCi) was administered, with a median stress-to-rest dose ratio of 2.6 (2.4–3.0).[1]

    • PET acquisition for 10 to 15 minutes following the stress injection.[1]

Visualizations

experimental_workflow cluster_prep Patient Preparation cluster_rest Rest Imaging cluster_stress Stress Imaging cluster_analysis Data Analysis prep 6-hour Fast 18-hour Caffeine Abstinence rest_dose Inject Rest Dose (~2.1 mCi this compound) prep->rest_dose rest_scan 10-15 min Dynamic PET/CT rest_dose->rest_scan wait Wait Period (e.g., ~20-60 min) rest_scan->wait stressor Induce Pharmacologic Stress (e.g., Regadenoson) wait->stressor stress_dose Inject Stress Dose (Stress:Rest Ratio ~3:1) stressor->stress_dose stress_scan 10-15 min Dynamic PET/CT stress_dose->stress_scan recon Image Reconstruction (with Motion & Attenuation Correction) stress_scan->recon modeling Kinetic Modeling (e.g., 1-Compartment Model) recon->modeling quant Quantification of MBF, MFR modeling->quant

Caption: this compound PET experimental workflow.

Caption: Troubleshooting logic for this compound PET.

References

Technical Support Center: Flurpiridaz F 18 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of patient motion on Flurpiridaz F 18 PET image quality. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of patient motion that can affect this compound PET image quality?

A1: During cardiac PET imaging, several types of patient motion can degrade image quality and lead to inaccurate quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR).[1][2] These include:

  • Gross body movement: The patient shifting their torso, limbs, or head during the scan.[3] This can be caused by discomfort or restlessness.

  • Respiratory motion: The movement of the heart and surrounding structures due to breathing.[2][4] This is a significant issue, particularly during stress imaging when breathing may be more rapid.[4]

  • Cardiac motion: The natural contraction and relaxation of the heart muscle.

  • Cardiac creep: A slow upward drift of the heart following the administration of a pharmacological stress agent.[3]

  • Misregistration: Misalignment between the CT attenuation correction scan and the PET emission scan, which can be caused by patient movement between the two acquisitions.[3][4]

Q2: How do motion artifacts manifest on this compound PET images?

A2: Motion artifacts can present in several ways, potentially mimicking true perfusion defects and leading to false-positive results.[3][5][6] Common manifestations include:

  • Blurring of myocardial walls: Loss of clear definition of the heart muscle.

  • Apparent perfusion defects: Areas of apparently reduced tracer uptake that are not due to underlying pathology.[4] For example, respiratory motion can cause a sharp, infero-apical defect.[4]

  • Misalignment of emission and transmission data: This can create artifacts where the attenuation correction is improperly applied.[3]

  • "Smear" or "180⁰" artifacts: These can result from single or multiple movements during the scan, leading to a characteristic smearing of the image or a specific pattern of artifact.[4]

Q3: What is the quantitative impact of uncorrected patient motion on Myocardial Blood Flow (MBF) and Myocardial Flow Reserve (MFR) measurements with this compound?

A3: Uncorrected patient motion can lead to significant errors in the quantification of MBF and MFR.[1][2] This can result in either underestimation or overestimation of blood flow, depending on the nature of the motion. This, in turn, can affect the diagnostic accuracy for detecting coronary artery disease (CAD).[2] Studies have shown that motion correction significantly improves the diagnostic performance of MBF and MFR measurements.[2][7] For instance, the area under the receiver operating characteristic curve (AUC) for detecting significant CAD is significantly higher with motion correction compared to no motion correction.[2][8]

Troubleshooting Guide

Problem: Suspected motion artifacts in the reconstructed this compound PET images.

Step 1: Visual Inspection

  • Action: Carefully review the raw data (sinograms or list-mode data) and the reconstructed images for signs of motion. Look for blurring, double contours of the heart, or streaks.

  • Tip: Compare the rest and stress images. Motion is more common during the stress portion of the scan.[3]

Step 2: Check for Emission-Transmission Misalignment

  • Action: Use your imaging software to overlay the CT transmission images and the PET emission images.[4]

  • Indication of Problem: A visible shift between the two sets of images indicates that the patient moved between the CT and PET acquisitions.

  • Solution: Most commercial software packages have tools to manually or automatically re-register the emission and transmission data before reconstruction.[4]

Step 3: Review Patient Positioning and Comfort

  • Action: Review the notes from the technologist regarding patient setup and any observed movement during the scan.

  • Prevention for Future Scans: Ensure the patient is as comfortable as possible before starting the acquisition. Use pillows and blankets for support and warmth. Clearly instruct the patient on the importance of remaining still and avoid talking or sleeping during the scan.[4][9]

Step 4: Apply Motion Correction Techniques

  • Action: If motion is confirmed, apply appropriate motion correction algorithms. These can be manual, semi-automated, or fully automated.

  • Options:

    • Manual Motion Correction: An experienced operator manually realigns each frame of the dynamic PET data.[1][2]

    • Automated Motion Correction: Software algorithms automatically detect and correct for motion. These are significantly faster than manual methods.[7][10]

    • Deep Learning-Based Motion Correction: Emerging techniques using artificial intelligence can provide rapid and robust motion correction.[1][2]

Quantitative Data on Motion Correction

The following tables summarize the impact of motion correction on this compound PET image analysis.

Table 1: Comparison of Manual vs. Deep Learning Motion Correction Performance

Performance Metric Manual Correction Deep Learning Correction
Time per Scan ~10 minutes 1-2 seconds
RMSE (x-direction) - 1.2 mm
RMSE (y-direction) - 1.04 mm
RMSE (z-direction) - 2.28 mm

Data sourced from a study on deep-learning-based automatic patient motion correction for 18F-flurpiridaz PET-MPI.[1]

Table 2: Diagnostic Performance for Detecting Obstructive CAD (AUC)

Correction Method AUC for Stress MBF AUC for MFR
No Motion Correction 0.835 -
Non-AI Automatic MC 0.877 -
Manual MC (Operator 1) 0.892 -
Manual MC (Operator 2) 0.889 -
Deep Learning MC 0.897 -

AUC (Area Under the Curve) values indicate the diagnostic ability to differentiate between patients with and without significant Coronary Artery Disease (CAD). A higher AUC represents better diagnostic performance. Data from a study using a deep learning framework for automatic motion correction.[2][8]

Experimental Protocols

Protocol 1: Manual Frame-by-Frame Motion Correction

  • Objective: To manually align each frame of a dynamic this compound PET scan to a reference frame to correct for inter-frame motion.

  • Procedure:

    • An experienced operator loads the dynamic PET data into a clinical software package.

    • A reference frame, often a sum of early frames or a specific high-quality frame, is selected.

    • The operator visually inspects each subsequent frame relative to the reference frame.

    • Using the software's tools, the operator applies translations (in x, y, and z directions) to each frame to align the myocardium with the reference frame.[1]

    • The corrections are typically made in small increments (e.g., 1 mm).[1][2]

    • Once all frames are aligned, the motion-corrected dynamic sequence is saved for further analysis (e.g., MBF quantification).

Protocol 2: Deep Learning-Based Automatic Motion Correction

  • Objective: To use a trained deep learning model to automatically predict and correct for motion in dynamic this compound PET scans.

  • Methodology:

    • Training Data: A large dataset of dynamic this compound PET scans with corresponding manual motion correction vectors (from experienced operators) is used to train the model.[1]

    • Model Architecture: A 3D Residual Network (ResNet) architecture is commonly employed. This type of neural network is well-suited for analyzing 3D image data.[1][2]

    • Input: A 3D PET volume (a single frame from the dynamic scan) is fed into the network.

    • Output: The model outputs a predicted translation vector (tx, ty, tz) required to correct for the motion in that frame.[1]

    • Inference: Once trained, the model can be applied to new, unseen PET scans to predict and apply motion correction vectors automatically and rapidly.[1]

Visualizations

TroubleshootingWorkflow Start Suspected Motion Artifacts VisualInspection Step 1: Visually Inspect Raw and Reconstructed Images Start->VisualInspection CheckMisalignment Step 2: Check for Emission/ Transmission Misalignment VisualInspection->CheckMisalignment Artifacts Present NoArtifacts No Artifacts Detected VisualInspection->NoArtifacts No Artifacts ReviewPositioning Step 3: Review Patient Positioning and Comfort CheckMisalignment->ReviewPositioning No Misalignment ReRegister Re-register CT and PET Data CheckMisalignment->ReRegister Misalignment Found PreventFuture Implement Preventive Measures for Future Scans ReviewPositioning->PreventFuture ApplyCorrection Step 4: Apply Motion Correction Techniques ChooseMethod Choose Correction Method: Manual, Automated, or DL ApplyCorrection->ChooseMethod ReRegister->ReviewPositioning PreventFuture->ApplyCorrection End Motion Corrected Data ChooseMethod->End

Caption: Troubleshooting workflow for addressing motion artifacts.

MotionCorrectionProtocol cluster_manual Manual Motion Correction cluster_dl Deep Learning Motion Correction Manual_Load Load Dynamic PET Data Manual_SelectRef Select Reference Frame Manual_Load->Manual_SelectRef Manual_Inspect Visually Inspect Each Frame Manual_SelectRef->Manual_Inspect Manual_Apply Apply Manual Translations (x, y, z) Manual_Inspect->Manual_Apply Manual_Apply->Manual_Inspect Manual_Save Save Corrected Data Manual_Apply->Manual_Save All frames corrected DL_Input Input 3D PET Volume DL_Model Trained 3D ResNet Model DL_Input->DL_Model DL_Output Output Motion Vector (tx, ty, tz) DL_Model->DL_Output DL_Apply Apply Correction DL_Output->DL_Apply DL_Corrected Corrected PET Volume DL_Apply->DL_Corrected

Caption: Comparison of Manual and Deep Learning motion correction protocols.

References

Addressing subdiaphragmatic activity interference in Flurpiridaz imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing subdiaphragmatic activity interference during Flurpiridaz imaging experiments.

Troubleshooting Guides

This section offers solutions to common problems encountered due to subdiaphragmatic activity.

Issue 1: High Hepatic (Liver) Uptake Obscuring the Inferior Myocardial Wall

High uptake of this compound in the liver can interfere with the visualization and quantification of the inferior wall of the myocardium.

Mitigation StrategyExpected OutcomeProtocol SummarySupporting Evidence/Rationale
Delayed Imaging Increased liver clearance, improving myocardium-to-liver contrast.Acquire images at a later time point post-injection (e.g., 60-90 minutes).This compound exhibits hepatobiliary clearance. While specific quantitative data on the optimal delay for improving myocardium-to-liver ratio is not yet established, the general principle of waiting for background clearance is a standard technique in nuclear medicine.[1]
Patient Positioning Physical separation of the liver from the heart.Acquire images with the patient in the prone position.Studies with other myocardial perfusion agents, such as Tc-99m MIBI, have shown that prone imaging can significantly increase the relative counts in the inferior wall compared to supine imaging by displacing the liver and diaphragm.[2]
Dietary Intervention (Fatty Meal) Stimulation of gallbladder contraction and tracer excretion.Administer a fatty meal (e.g., 250 ml of whole milk or a commercially available fatty meal supplement) 15-30 minutes after tracer injection.While not yet quantified for this compound, this is a common practice in myocardial perfusion imaging with other agents to promote hepatobiliary clearance.[3] The principle is based on stimulating the gallbladder to excrete bile containing the radiotracer.

Issue 2: Intense Gastrointestinal (GI) Activity Interfering with Myocardial Evaluation

Activity in the stomach or bowel loops can create artifacts that may be misinterpreted as perfusion defects or mask true abnormalities.

Mitigation StrategyExpected OutcomeProtocol SummarySupporting Evidence/Rationale
Hydration Promotes clearance of the tracer and can displace GI structures.Encourage the patient to drink a significant volume of water (e.g., 500-1000 mL) before and after tracer injection.Adequate hydration is a general recommendation in PET imaging to reduce radiation dose and improve image quality by clearing background activity.[4]
Patient Positioning Repositioning of GI structures away from the heart.Imaging in the prone or right lateral decubitus position.Changing the patient's position can help move interfering bowel activity away from the heart, a technique commonly used in nuclear cardiology.[5]
Delayed Imaging Allows for the passage of the tracer through the GI tract.Acquiring images at a later time point may show movement of the interfering activity, confirming it is of non-cardiac origin.This is a standard troubleshooting step in nuclear imaging to differentiate fixed myocardial defects from mobile extracardiac activity.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of subdiaphragmatic activity with this compound?

A1: this compound, like many other imaging agents, undergoes hepatobiliary excretion, meaning it is taken up by the liver and excreted into the bile, which then enters the gastrointestinal tract.[6] This physiological process is the primary reason for the presence of radioactivity in the liver, gallbladder, and intestines.

Q2: Are there specific patient populations more prone to subdiaphragmatic interference?

A2: While not extensively studied specifically for this compound, in general myocardial perfusion imaging, patients with certain conditions such as obesity, hiatal hernia, or altered gastrointestinal motility may be more susceptible to subdiaphragmatic interference.

Q3: Can the choice of stress agent (pharmacologic vs. exercise) influence subdiaphragmatic uptake?

A3: Yes, the type of stress can influence the biodistribution of myocardial perfusion agents. Pharmacologic stressors, particularly vasodilators like adenosine (B11128) or regadenoson, can increase blood flow to splanchnic organs (liver, intestines), potentially leading to higher subdiaphragmatic uptake compared to exercise stress.[7] Exercise diverts blood flow to the skeletal muscles, which may result in relatively lower visceral uptake.

Q4: What is the detailed protocol for administering a fatty meal?

A4: While a standardized protocol for this compound has not been formally established, a general approach adapted from other cardiac imaging agents can be followed:

  • Timing: Administer the fatty meal 15 to 30 minutes after the injection of this compound.

  • Composition: A common option is 250 mL of whole milk. Alternatively, commercially available fatty meal products or a meal containing approximately 10-20 grams of fat can be used.[8]

  • Rationale: The goal is to stimulate gallbladder contraction and the release of bile containing the radiotracer into the small intestine, thus accelerating its clearance from the liver and gallbladder.

Q5: What is the recommended procedure for patient hydration?

A5: A typical hydration protocol, based on general PET imaging guidelines, is as follows:

  • Pre-injection: Encourage the patient to drink approximately 500-1000 mL of water in the 1-2 hours leading up to the this compound injection.

  • Post-injection: The patient should continue to drink water during the uptake phase before imaging.

  • Voiding: Instruct the patient to void immediately before the scan to reduce bladder activity.

  • Rationale: Good hydration helps to reduce background radiation levels and facilitates the clearance of the tracer from non-target tissues.[4]

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and underlying biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep Patient Preparation cluster_imaging Imaging Protocol cluster_troubleshooting Troubleshooting Subdiaphragmatic Activity Patient Patient Fasting Fasting (4-6 hours) Patient->Fasting Hydration Hydration (500-1000 mL Water) Patient->Hydration Injection This compound Injection Fasting->Injection Hydration->Injection Uptake Uptake Phase Injection->Uptake Imaging PET/CT Imaging Uptake->Imaging High_Subdiaphragmatic_Activity High Subdiaphragmatic Activity Observed Imaging->High_Subdiaphragmatic_Activity Delayed_Imaging Delayed Imaging High_Subdiaphragmatic_Activity->Delayed_Imaging Prone_Positioning Prone Positioning High_Subdiaphragmatic_Activity->Prone_Positioning Fatty_Meal Fatty Meal Administration High_Subdiaphragmatic_Activity->Fatty_Meal Reimage Re-acquire Images Delayed_Imaging->Reimage Prone_Positioning->Reimage Fatty_Meal->Reimage

This compound Imaging and Troubleshooting Workflow

flurpiridaz_pathway Flurpiridaz_IV Intravenous This compound F-18 Bloodstream Bloodstream Flurpiridaz_IV->Bloodstream Myocardium Myocardium (Mitochondrial Complex I Binding) Bloodstream->Myocardium Liver Liver (Hepatobiliary Uptake) Bloodstream->Liver Kidneys Kidneys (Renal Clearance) Bloodstream->Kidneys GI_Tract Gastrointestinal Tract (Excretion) Liver->GI_Tract Urine Urine (Excretion) Kidneys->Urine

This compound Biodistribution and Clearance Pathway

References

Improving protocol efficiency for Flurpiridaz PET MPI

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Flurpiridaz PET Myocardial Perfusion Imaging (MPI) protocols for enhanced efficiency and data quality.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using this compound F 18 for PET MPI?

This compound F 18 is a radiotracer approved by the FDA for PET MPI that offers several advantages.[1][2] Its long physical half-life of approximately 110 minutes facilitates centralized production and distribution, removing the need for an on-site cyclotron.[2][3] This extended half-life also makes it suitable for exercise stress testing, allowing for the simultaneous evaluation of myocardial perfusion and the physiological response to exercise.[2][3] Furthermore, this compound F 18 has a high myocardial extraction fraction and a short positron range, which contribute to superior spatial resolution and image quality compared to other PET tracers like Rubidium-82.[2][3][4]

Q2: How can we shorten the duration of a one-day rest/stress this compound PET MPI protocol?

The long half-life of this compound F 18 can lead to residual activity from the rest scan affecting the stress images.[1][5] Traditionally, a 30 to 60-minute delay between rest and stress injections has been recommended to minimize this "shine-through" effect.[1][5] However, recent studies indicate that increasing the stress-to-rest dose ratio can effectively reduce the impact of residual activity, potentially shortening the waiting period.[1][5] A stress-to-rest dose ratio of between 3.2 and 4.3 has been shown to reduce residual activity to less than 20%, which may allow for back-to-back imaging and a more efficient workflow.[1]

Q3: What are the recommended patient preparation guidelines before a this compound PET MPI scan?

Proper patient preparation is crucial for optimal image quality. Patients should fast for at least 4-6 hours before the scan, though water is permitted.[5][6] It is also recommended to abstain from caffeine (B1668208) and other caffeinated products for at least 12-18 hours prior to the procedure.[5][7] Patients should also cease smoking for a minimum of 12 hours before imaging.[6]

Troubleshooting Guide

Issue 1: High residual activity from the rest scan is interfering with the stress images.

  • Cause: The long half-life of 18F-Flurpiridaz can cause radioactivity from the rest injection to remain in the myocardium during the stress scan, potentially obscuring perfusion defects.[1][5]

  • Solution:

    • Optimize Stress-to-Rest Dose Ratio: Increasing the ratio of the stress dose to the rest dose can significantly lower the relative residual activity.[1][5] Studies suggest a ratio between 3.2 and 4.3 can effectively mitigate the "shine-through" effect.[1]

    • Time Interval between Injections: While traditionally a delay of 30-60 minutes was advised, recent findings suggest that the dose ratio has a more significant impact than the time interval.[1][5][8] By optimizing the dose ratio, the time between injections can potentially be reduced.[1]

Issue 2: Motion artifacts are degrading image quality.

  • Cause: Patient motion, including respiratory and cardiac movement, can lead to blurred images and misregistration artifacts, which can be magnified by the high spatial resolution of this compound PET.[2][9][10]

  • Solution:

    • Motion Correction Techniques: Employing motion correction algorithms is crucial.[9] Deep learning-based approaches for automatic, frame-by-frame motion correction are showing promise in improving accuracy and reducing inter-observer variability compared to manual methods.[9]

    • Gating: Utilize cardiac and respiratory gating techniques during acquisition to minimize the effects of physiological motion.[11] List-mode acquisition is preferred as it allows for flexible retrospective gating.[6]

    • Patient Comfort and Instruction: Ensure the patient is comfortable and well-informed about the need to remain still during the scan to minimize voluntary motion.

Issue 3: Misregistration between PET and CT scans is observed.

  • Cause: Misalignment between the PET and CT attenuation correction scans can lead to artifacts, potentially creating the appearance of perfusion defects where none exist.[10]

  • Solution:

    • Careful Patient Positioning: Ensure the patient remains in the same position for both the rest and stress acquisitions, as well as their corresponding CT scans.

    • Quality Control: Carefully review the registration of PET and CT images before interpretation.[10] Low-dose CT scans should be acquired for attenuation correction for both rest and stress imaging.[5][10]

Issue 4: Prominent subdiaphragmatic activity is interfering with myocardial visualization.

  • Cause: Tracer uptake in organs below the diaphragm can sometimes be prominent, although it rarely limits the interpretation of the myocardial perfusion images.[2]

  • Solution:

    • Image Review: While this is a known characteristic of this compound, careful review of the images is necessary to ensure that any potential artifacts are not misinterpreted as perfusion defects. In most cases, the high target-to-background ratio of this compound allows for clear delineation of the myocardium.[12]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Patient Fasting Time 4 - 6 hours[5][6]
Caffeine Abstinence At least 12 - 18 hours[5][7]
Smoking Cessation At least 12 hours[6]
Rest Image Acquisition Time 10 - 15 minutes[2][5]
Stress Image Acquisition Time 10 - 15 minutes[2][5]
Time Delay (Rest to Pharmacologic Stress) Can be minimized with optimal dose ratio[1][2][5]
Time Delay (Rest to Exercise Stress) At least 60 minutes[13]
Optimal Stress-to-Rest Dose Ratio 3.2 - 4.3[1]
Median Rest Dose (Example Study) 2.1 mCi (1.8–2.3)[5]
Median Stress Dose (Example Study) 5.5 mCi (5.2–5.8)[5]

Experimental Protocols

Standard One-Day Rest-Stress Pharmacologic Protocol

This protocol is based on methodologies that aim to improve efficiency by optimizing the stress-to-rest dose ratio.

  • Patient Preparation:

    • Confirm patient has fasted for at least 4-6 hours.[5][6]

    • Verify abstinence from caffeine for at least 12-18 hours.[5][7]

    • Confirm no smoking for at least 12 hours.[6]

    • The patient should rest in a supine position for at least 15 minutes before the first injection.[7]

  • Rest Imaging:

    • Administer the rest dose of 18F-Flurpiridaz intravenously.

    • Acquire PET images in 3D list mode for 10-15 minutes.[5]

    • Obtain a low-dose, non-gated CT scan for attenuation correction.[5]

  • Stress Imaging:

    • Administer a pharmacologic stress agent (e.g., adenosine, regadenoson, or dipyridamole).[14]

    • Administer the stress dose of 18F-Flurpiridaz, ensuring the stress-to-rest dose ratio is within the optimal range (e.g., 3.2 - 4.3) to minimize residual activity.[1]

    • Acquire PET images in 3D list mode for 10-15 minutes.[5]

    • Obtain a second low-dose, non-gated CT scan for attenuation correction.[5]

Visualizations

Flurpiridaz_PET_MPI_Workflow cluster_prep Patient Preparation cluster_rest Rest Phase cluster_stress Stress Phase cluster_analysis Image Analysis Prep Fasting (4-6h) Caffeine Abstinence (12-18h) Smoking Cessation (12h) Rest_Inject Inject Rest Dose (e.g., 2.1 mCi) Prep->Rest_Inject Rest_Scan Acquire Rest PET/CT (10-15 min) Rest_Inject->Rest_Scan Pharm_Stress Administer Pharmacologic Stress Agent Rest_Scan->Pharm_Stress Short Delay (Optimized by Dose Ratio) Stress_Inject Inject Stress Dose (Optimal Ratio: 3.2-4.3) Pharm_Stress->Stress_Inject Stress_Scan Acquire Stress PET/CT (10-15 min) Stress_Inject->Stress_Scan Reconstruction Image Reconstruction (with Motion Correction) Stress_Scan->Reconstruction Interpretation Interpretation for Myocardial Perfusion Reconstruction->Interpretation Troubleshooting_Logic Start Image Quality Issue? High_Residual High Residual Activity from Rest Scan? Start->High_Residual Yes End_Good Image Quality Acceptable Start->End_Good No Motion_Artifact Motion/Misregistration Artifacts? High_Residual->Motion_Artifact No Increase_Ratio Solution: Increase Stress/Rest Dose Ratio (3.2-4.3) High_Residual->Increase_Ratio Yes Motion_Correction Solution: Apply Motion Correction Algorithms (e.g., DL) Motion_Artifact->Motion_Correction Yes Check_Registration Solution: Verify PET/CT Co-registration Motion_Artifact->Check_Registration Yes End_Bad Re-evaluate Protocol Motion_Artifact->End_Bad No Increase_Ratio->End_Bad Motion_Correction->End_Bad Check_Registration->End_Bad

References

Technical Support Center: Attenuation Correction for Flurpiridaz PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Flurpiridaz PET. The following information is designed to address specific issues that may be encountered during experimental procedures, with a focus on attenuation correction (AC) techniques.

Frequently Asked Questions (FAQs)

Q1: Why is attenuation correction crucial for this compound PET imaging?

A1: Attenuation correction (AC) is critical in positron emission tomography (PET) to account for the absorption and scattering of photons within the patient's body. Without proper AC, deeper structures in the body would appear to have falsely low tracer uptake.[1] This is particularly important in cardiac imaging to ensure accurate measurement of myocardial perfusion. The use of attenuation correction in this compound PET studies contributes to its higher diagnostic accuracy compared to SPECT imaging.[2]

Q2: What are the primary methods for attenuation correction in this compound PET?

A2: The two main techniques for attenuation correction in clinical and research settings are CT-based attenuation correction (CTAC) and MR-based attenuation correction (MRAC). CTAC is the most common method, utilizing a low-dose CT scan to generate an attenuation map.[3] MRAC is employed in hybrid PET/MRI systems and uses MR images to create a synthetic attenuation map.

Q3: What is the most common artifact encountered with CT-based attenuation correction in cardiac PET?

A3: The most prevalent artifact is misregistration between the CT attenuation map and the PET emission data.[4] This misalignment, often caused by respiratory motion, patient movement, or cardiac creep (upward movement of the heart during stress), can lead to significant image distortions and false perfusion defects.[2][3]

Q4: How does the high resolution of this compound PET impact attenuation correction?

A4: The high spatial resolution of this compound PET, while beneficial for image quality, can make it more susceptible to motion artifacts and misregistration between the PET and CT scans.[5] Therefore, careful attention to patient positioning and motion correction techniques is paramount.

Q5: Are there established guidelines for this compound PET imaging protocols?

A5: Yes, procedural guidelines for 18F-Flurpiridaz PET myocardial perfusion imaging have been developed to standardize clinical practice and ensure high-quality, safe, and effective imaging.[5] These guidelines cover aspects such as patient preparation, imaging protocols, and data analysis.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues during this compound PET experiments.

Issue 1: Artificial Perfusion Defects on the Reconstructed PET Image

Q: I am observing perfusion defects on my attenuation-corrected this compound PET images that do not correlate with clinical expectations. What could be the cause?

A: This is a common problem, often stemming from misregistration between the PET and CT scans.

Troubleshooting Steps:

  • Review Non-Attenuation-Corrected (NAC) Images: Always inspect the NAC images. If the defect is not present on the NAC images, it is likely an artifact of the attenuation correction process.

  • Check for PET/CT Misalignment: Use your imaging software to overlay the PET and CT images. Look for any visible shifts between the heart's position in the two scans. Misalignment is a primary cause of artifactual defects.[4]

  • Identify the Cause of Misregistration:

    • Respiratory Motion: A frequent cause is a mismatch between the patient's breathing during the fast CT scan (often a breath-hold) and the longer, free-breathing PET acquisition.[6] This can create artificial defects, particularly at the lung-diaphragm interface.

    • Patient Movement: Any patient movement between the CT and PET scans can lead to misregistration.

    • Cardiac Creep: During pharmacologic stress, the heart can move superiorly, leading to a mismatch between the rest and stress scans if a single CT is used for both.[3]

  • Apply Correction Strategies:

    • Software-Based Realignment: Most modern imaging software allows for the manual or automated realignment of the PET and CT datasets before reconstruction. This is often the most effective solution for correcting misregistration artifacts.

    • Utilize Cine CT or Time-Averaged CT: If available, acquiring a cine CT or a time-averaged CT during normal breathing can produce an attenuation map that is more representative of the average heart position during the PET scan, thus reducing respiratory motion artifacts.

    • Acquire Separate CTs for Rest and Stress: To account for cardiac creep, acquiring separate low-dose CT scans for attenuation correction before both the rest and stress PET acquisitions is recommended.[3]

Issue 2: "Hot Spots" or Artificially High Uptake in the Myocardium

Q: My this compound PET images show areas of unexpectedly high tracer uptake that do not appear to be physiological. What could be causing this?

A: These "hot spots" can be attenuation correction artifacts caused by high-density materials.

Troubleshooting Steps:

  • Inspect the CT Scan: Carefully examine the corresponding CT images for the presence of:

    • Metal Implants: Surgical clips, pacemakers, or other metallic objects can cause severe streaking artifacts on the CT, leading to an overestimation of attenuation and subsequent artificially high uptake on the corrected PET image.[6]

    • CT Contrast Agents: Concentrated iodinated contrast material can also lead to an overestimation of tracer uptake.[6]

  • Review Non-Attenuation-Corrected (NAC) Images: As with "cold" artifacts, checking the NAC images is crucial. If the "hot spot" is absent on the NAC scan, it is an AC artifact.

  • Implement Correction Methods:

    • Metal Artifact Reduction (MAR) Software: If available, use MAR algorithms during CT reconstruction to minimize artifacts from metallic implants before the CT is used for attenuation correction.

    • Modified CT Protocol for Contrast: When possible, perform the low-dose CT for attenuation correction before the administration of IV contrast.

    • Segmentation and Manual Correction: Some advanced software packages allow for the manual segmentation of high-density areas on the CT and replacement with appropriate attenuation values (e.g., tissue-equivalent).

Quantitative Data

While direct comparative studies of attenuation correction methods specifically for this compound are still emerging, data from cardiac PET studies with other tracers provide valuable insights.

Attenuation Correction MethodKey FindingsLimitations for this compound PET
CT-Based (CTAC) Considered the clinical standard. Provides an accurate attenuation map when properly registered with PET data.Highly susceptible to respiratory and patient motion artifacts, which can be pronounced with high-resolution tracers like this compound. Metallic implants and contrast agents can introduce significant artifacts.
MR-Based (MRAC) Generally shows good correlation with CTAC for quantifying tracer uptake in the myocardium. Reduces radiation dose to the patient.Can underestimate tracer uptake in regions near bone and air due to challenges in accurately segmenting these tissues from MR images. The presence of surface coils can also impact quantification.[7]

Note: A systematic review comparing CTAC and MRAC for general PET imaging found similar overall image quality and quantification (SUVmean and SUVmax), though CTAC was significantly faster.[8] More research is needed to quantify these differences specifically for this compound.

Experimental Protocols

CT-Based Attenuation Correction Protocol for this compound PET

This protocol is a general guideline and should be adapted to specific scanner models and institutional practices.

  • Patient Preparation:

    • Instruct the patient to fast for at least 4-6 hours prior to the scan.

    • Ensure the patient is well-hydrated.

    • Advise the patient to avoid caffeine (B1668208) and smoking for at least 12 hours before the scan.

    • Obtain informed consent.

  • Rest Imaging:

    • Position the patient supine on the scanner bed with arms raised above the head if possible.

    • Perform a scout/topogram scan to define the imaging field of view, ensuring the entire heart is included.

    • Acquire a low-dose CT scan for attenuation correction. Instruct the patient to breathe shallowly and consistently during this scan to minimize respiratory motion artifacts.[6] A breath-hold at mid-expiration can also be used.

    • Administer the rest dose of 18F-Flurpiridaz.

    • Begin the PET emission scan (typically 10-15 minutes) in list mode to allow for gated reconstruction.[9]

  • Stress Imaging:

    • If the patient remains on the scanner, a waiting period is observed (e.g., ~20 minutes for pharmacologic stress).[9]

    • Acquire a second low-dose CT scan for attenuation correction of the stress images. This is crucial to account for potential cardiac creep.[3]

    • Administer the pharmacologic stress agent, followed by the stress dose of 18F-Flurpiridaz.

    • Begin the stress PET emission scan (typically 10-15 minutes) in list mode.

  • Image Reconstruction:

    • Reconstruct the PET data using an iterative algorithm (e.g., OSEM).

    • Apply corrections for scatter, randoms, and dead time.

    • Apply the corresponding CT-based attenuation correction map (rest CT for rest PET, stress CT for stress PET).

    • Perform a quality control check by overlaying the corrected PET images with the CT scans to verify proper registration.

MR-Based Attenuation Correction Protocol for this compound PET/MRI

This protocol outlines a general workflow for MRAC in a hybrid PET/MRI system.

  • Patient Preparation: Follow the same preparation steps as for PET/CT. Screen for MRI contraindications (e.g., incompatible metallic implants).

  • Imaging Sequence:

    • Position the patient in the PET/MRI scanner, fitting any necessary cardiac and respiratory gating devices and surface coils.

    • Acquire MR sequences for generating the attenuation map. This typically includes a Dixon-based sequence to segment fat, water, and air. Some protocols may include additional sequences like Ultrashort Echo Time (UTE) for better bone identification.

    • Administer the rest dose of 18F-Flurpiridaz.

    • Simultaneously acquire the rest PET emission data and any diagnostic MR sequences (e.g., for cardiac function and morphology).

    • After the rest scan and appropriate waiting period, administer the stress agent and stress dose of 18F-Flurpiridaz.

    • Acquire the stress PET emission data, again simultaneously with any necessary MR sequences.

  • Image Reconstruction and AC Generation:

    • The acquired MR images (e.g., Dixon) are used to segment the body into different tissue classes (e.g., soft tissue, fat, lung, air).

    • Pre-defined attenuation coefficients are assigned to each tissue class to create a synthetic attenuation map.

    • The PET emission data is reconstructed with corrections for scatter and randoms, and the MR-based attenuation map is applied.

    • Carefully review the generated attenuation map for any obvious segmentation errors, particularly at tissue-air interfaces and around bones.

Visualizations

AttenuationCorrectionWorkflow cluster_ctac CT-Based Attenuation Correction (CTAC) cluster_mrac MR-Based Attenuation Correction (MRAC) ct_scan Low-Dose CT Scan generate_ct_map Generate CT Attenuation Map ct_scan->generate_ct_map pet_ct_recon Reconstruct PET Data with CTAC generate_ct_map->pet_ct_recon mr_scan Acquire MR Sequences (e.g., Dixon) segment_tissues Segment Tissues mr_scan->segment_tissues assign_coeffs Assign Attenuation Coefficients segment_tissues->assign_coeffs generate_mr_map Generate Synthetic Attenuation Map assign_coeffs->generate_mr_map pet_mr_recon Reconstruct PET Data with MRAC generate_mr_map->pet_mr_recon pet_emission PET Emission Data pet_emission->pet_ct_recon PET Data pet_emission->pet_mr_recon PET Data

Caption: Workflow for CT- and MR-based attenuation correction.

TroubleshootingMisregistration start Artificial Perfusion Defect Observed on AC PET Image check_nac Review Non-Attenuation Corrected (NAC) Image start->check_nac defect_present Is Defect Present on NAC Image? check_nac->defect_present true_defect Likely a True Perfusion Defect defect_present->true_defect Yes ac_artifact Likely an AC Artifact defect_present->ac_artifact No check_alignment Overlay PET and CT Images to Check for Misalignment ac_artifact->check_alignment misaligned Are Images Misaligned? check_alignment->misaligned other_artifact Investigate Other Artifacts (e.g., Metal, Contrast) misaligned->other_artifact No apply_correction Apply Correction: - Software Realignment - Re-reconstruct with  Corrected Alignment misaligned->apply_correction Yes corrected_image Review Corrected Image apply_correction->corrected_image

Caption: Troubleshooting workflow for misregistration artifacts.

References

Artifacts in Flurpiridaz PET imaging and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flurpiridaz PET imaging. This resource is designed for researchers, scientists, and drug development professionals to help identify, understand, and mitigate common artifacts encountered during imaging protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts in this compound PET imaging?

The most prevalent artifacts in this compound PET, similar to other cardiac PET imaging, are related to patient motion and attenuation correction. These include:

  • Motion Artifacts: Caused by patient movement, including respiratory and cardiac motion. This can lead to blurring of the myocardial walls and false perfusion defects.

  • Attenuation Correction (AC) Artifacts: Typically arise from a misalignment, or misregistration, between the CT-based attenuation map and the PET emission data.[1][2][3] This is a common issue, with some studies indicating that artifactual defects due to misregistration can occur in over 20% of cardiac PET studies.[2]

Q2: How does patient motion specifically affect the quantification of myocardial blood flow (MBF)?

Patient motion during dynamic PET scans is a significant problem that can lead to substantial errors in MBF quantification.[4] Body motion can introduce a large bias in estimated MBF values.[5] Simulation studies have shown that severe patient motion (up to 2 cm) can result in MBF estimation errors approaching 500%.[4][6] The motion is often most pronounced in the superior/inferior direction.[4][6]

Q3: Why is attenuation correction a major source of artifacts in cardiac PET?

Attenuation correction is crucial for accurate PET quantification, but it can introduce artifacts primarily due to the time gap between the fast CT scan and the longer PET emission scan.[3] Respiratory motion can cause a mismatch between the position of the heart and surrounding tissues (like the diaphragm and liver) in the CT image versus their average position during the PET scan.[7][8] This misalignment leads to incorrect attenuation correction, which can create false perfusion defects, often seen in the inferior and anterior walls.[3][9] The high resolution of this compound may even magnify these misregistration errors.[10]

Q4: Can respiratory motion be corrected for?

Yes, various techniques can be employed to mitigate the effects of respiratory motion. Respiratory gating, where PET data is acquired in sync with the breathing cycle, is one such method.[11] Another approach is to use a respiration-averaged CT for attenuation correction, which better matches the averaged PET emission data.[12] While these methods can be complex, they help to improve image quality and quantitative accuracy.[12]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your this compound PET imaging experiments.

Issue 1: Apparent Perfusion Defect in the Inferior or Anterior Wall
  • Possible Cause: Misregistration between the PET emission data and the CT attenuation map, often due to respiratory motion.[1][3] The diaphragm's position during the CT scan may not match its average position during the PET scan, leading to an over- or under-correction of attenuation in the inferior wall.[9]

  • Troubleshooting Steps:

    • Visual Inspection: Carefully review the fused PET/CT images to check for alignment. Look for a mismatch between the cardiac silhouette on the PET scan and the CT scan.[13] An overlay of lung tissue from the CT onto the myocardial wall in the PET image is a clear sign of misregistration.[9]

    • Re-alignment: Use software to manually or automatically re-register the emission and transmission data. After re-alignment, reconstruct the PET images. This can often resolve the artifactual defect.[1][2][3]

    • Protocol Review: For future scans, instruct patients to maintain shallow, regular breathing during the CT acquisition to better match the breathing pattern during the PET scan.[1][12]

Troubleshooting Workflow for Apparent Perfusion Defects

start Apparent Perfusion Defect Observed check_align Step 1: Review PET/CT Alignment. Is there a visible misregistration? start->check_align realign Step 2: Re-register Emission and Transmission Data check_align->realign  Yes   not_resolved Issue Persists: Consider True Defect or Other Artifact check_align->not_resolved  No   reconstruct Step 3: Reconstruct PET Images realign->reconstruct resolved Issue Resolved: Artifact Corrected reconstruct->resolved review_protocol Step 4: For future scans, review patient breathing instructions. resolved->review_protocol

Caption: A decision-making workflow for troubleshooting artifactual perfusion defects.

Issue 2: Blurry Myocardial Walls and Poor Image Quality
  • Possible Cause: Patient body motion during the emission scan (intrascan motion).[1] This is particularly problematic during stress studies when patients may feel uncomfortable.[1]

  • Troubleshooting Steps:

    • Patient Comfort: Ensure the patient is as comfortable as possible before starting the scan. Use pillows and blankets to provide support and stability.

    • Clear Instructions: Instruct the patient on the importance of remaining still throughout the scan. Discourage talking or sleeping during the acquisition.[1]

    • Motion Detection: Review cinematic (cine) images of the dynamic acquisition to visually detect patient motion between frames.

    • Correction (If available): Some software platforms offer motion correction algorithms that can retrospectively align the dynamic frames. This can significantly reduce errors in MBF.[4]

    • Repeat Scan: In cases of severe motion, the only viable option may be to repeat the acquisition.[1] The long half-life of this compound offers more flexibility for repeating scans compared to tracers like Rubidium-82.[14]

Quantitative Data on Artifact Impact

Motion and misregistration can have a quantifiable impact on myocardial perfusion and blood flow measurements. The tables below summarize findings from relevant studies.

Table 1: Impact of Motion on Myocardial Blood Flow (MBF) Quantification

Study ParameterFindingImpact on MBFReference
Patient Motion PrevalenceMild motion (0.5 ± 0.1 cm) occurred in 24% of patients; moderate motion (1.0 ± 0.3 cm) in 38%.Can produce MBF estimation errors up to 500% for severe motion (up to 2 cm).[4][6]
Motion CorrectionMotion correction of reconstructed images significantly reduced MBF errors.-[4]
Motion Correction (MoCo) vs. UngatedMoCo increased mean MBF by 22% compared to ungated data (0.72 vs 0.59 mL/min/mL).Increased MBF values, bringing them closer to true values.[15]

Table 2: Impact of Attenuation-Correction Mismatches on Myocardial Non-Uniformity in PET

Mismatch TypeIncrease in Myocardial Non-Uniformity (Mean ± SD)Reference
Cardiac Translation Mismatch84% ± 11%[7][8]
Liver Mismatch59% ± 10%[7][8]
Lung Mismatch (Diaphragm Contraction)28% ± 8%[7][8]
Lung Mismatch (Chest-wall Motion)6% ± 7%[7][8]

Experimental Protocols

Protocol 1: Respiratory Gating for Artifact Reduction

This protocol describes a general approach to respiratory gating to minimize motion artifacts.

  • Patient Preparation:

    • Explain the procedure to the patient, emphasizing the need to breathe calmly and consistently.

    • Place the respiratory tracking device (e.g., respiratory belt or camera-based system) on the patient.

  • CT Acquisition for Attenuation Correction:

    • Acquire a low-dose, respiration-averaged CT scan. This can be done by acquiring a 4D CT over one or more breathing cycles and averaging the data.[12] This creates an attenuation map that better represents the average anatomy during the PET scan.

  • PET Data Acquisition:

    • Acquire PET data in list mode, which records individual photon detection events with their corresponding timestamps.[5][16]

    • Simultaneously record the respiratory signal from the tracking device.

  • Data Processing and Reconstruction:

    • The list-mode data is sorted into different "bins" or "gates" based on the phase of the respiratory cycle.

    • Reconstruct a static image using data from a specific portion of the breathing cycle (e.g., end-expiration) to create a motion-frozen image.

    • Apply the corresponding gated or averaged CT for attenuation correction.

Workflow for Respiratory Gated PET Acquisition

cluster_acq Data Acquisition cluster_proc Data Processing prep 1. Patient Preparation & Respiratory Monitor Placement ac_ct 2. Acquire Respiration-Averaged CT (for Attenuation Correction) prep->ac_ct ac_pet 3. Acquire PET Data in List Mode (with simultaneous respiratory signal) ac_ct->ac_pet binning 4. Sort List-Mode Data into Respiratory Bins ac_pet->binning recon 5. Reconstruct Gated PET Image (e.g., using end-expiration data) binning->recon apply_ac 6. Apply Correct Attenuation Map recon->apply_ac final_image 7. Generate Motion-Corrected Image apply_ac->final_image

Caption: A streamlined workflow for acquiring and processing respiratory-gated PET data.

References

Optimizing infusion time for quantitative Flurpiridaz PET

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing infusion time and other parameters for quantitative Flurpiridaz PET experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when designing a quantitative rest/stress this compound PET imaging protocol?

A: The main challenge stems from the relatively long physical half-life of Fluorine-18 (approx. 110 minutes).[1][2] This can cause residual radioactivity from the initial "rest" injection to carry over and interfere with the subsequent "stress" imaging, an effect often called "shine-through."[1] Minimizing this interference is critical for accurately detecting perfusion defects and quantifying myocardial blood flow (MBF).[1]

Q2: What is the optimal infusion time for a this compound injection to ensure accurate MBF quantification?

A: Based on realistic simulation studies, an infusion time (IT) of 30 seconds provides the smallest percentage error in MBF estimation.[3] Both excessively fast and slow infusion times were found to increase the quantification error.[3] Clinical trial protocols have often specified the injection as a bolus administered intravenously.[4]

Q3: How does the stress-to-rest dose ratio affect the imaging protocol?

A: The stress-to-rest dose ratio is a critical parameter for protocol optimization. Increasing this ratio is significantly more effective at reducing the impact of residual rest activity than simply extending the time between scans.[1][5] Studies have shown that a stress-to-rest dose ratio between 3.2 and 4.3 can effectively reduce residual activity to less than 20% of the stress dose, enabling more efficient, back-to-back imaging protocols.[2][5]

Q4: What is the recommended time delay between rest and stress injections?

A: Historically, protocols recommended delays of 30 to 60 minutes to allow for the decay of the rest dose.[1][2] However, recent findings indicate that by optimizing the stress-to-rest dose ratio, the time interval between injections does not have a significant association with the level of residual activity.[1][5] This allows for a much shorter waiting period, significantly improving workflow efficiency.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during quantitative this compound PET experiments.

IssueSymptomPotential Cause(s)Recommended Solution(s)
High Residual Activity in Stress Images ("Shine-Through") Stress images show artificially high, diffuse uptake, potentially masking true perfusion defects.1. The dose from the rest injection has not sufficiently decayed. 2. The stress-to-rest injected dose ratio is too low.1. Increase the stress-to-rest dose ratio to a range of 3.2 to 4.3. This is the most effective method for reducing residual activity.[5] 2. While less effective than optimizing the dose ratio, a longer delay (30-60 minutes) can be used if dose adjustment is not possible.[1]
Artifactual Perfusion Defects Perfusion defects appear in areas that are not clinically expected, or their appearance is inconsistent.1. Patient motion during the scan. 2. Misregistration between the PET and CT attenuation correction scans. The high spatial resolution of 18F-Flurpiridaz can magnify these errors.[6]1. Utilize motion correction software. 2. To prevent misalignment, employ a low-dose CT for attenuation correction for both the rest and stress acquisitions.[6]
Inaccurate Myocardial Blood Flow (MBF) Quantification Calculated MBF and Myocardial Flow Reserve (MFR) values are inconsistent or do not align with other clinical data.1. Suboptimal Infusion Time: The tracer infusion was too rapid or too slow, affecting kinetic modeling.[3] 2. "Myocardial Creep": A slow shift in the heart's position during pharmacological stress can lead to errors in defining regions of interest.[7] 3. Blood Pool Spillover: Early time-activity curve frames, which are crucial for kinetic modeling, are contaminated by high activity in the blood pool.1. Standardize the infusion time to 30 seconds , as this has been shown to minimize MBF error in simulations.[3] 2. Ensure that motion correction algorithms are applied during image processing to account for any gradual shift in heart position.[7] 3. Verify the accuracy of the regions of interest drawn for the left ventricular cavity and the myocardium.

Experimental Protocols

Protocol 1: Optimized Rest/Stress Myocardial Perfusion Imaging

This protocol is designed to maximize efficiency by optimizing the injected dose ratio.

  • Patient Preparation:

    • Patients should fast for at least 6 hours prior to imaging.[1]

    • Patients must abstain from caffeine (B1668208) and related products for at least 18 hours before the scan.[1]

  • Rest Imaging:

    • Administer the "rest" dose of 18F-Flurpiridaz via a bolus intravenous injection.

    • Begin a 10-15 minute 3D list-mode PET acquisition simultaneously with or just prior to the injection.[1]

    • Acquire a low-dose CT scan for attenuation correction.[1]

  • Stress Imaging:

    • Administer the pharmacological stress agent (e.g., adenosine, regadenoson) according to standard clinical guidelines. For exercise stress, the injection should occur at peak exercise.[8]

    • Administer the "stress" dose of 18F-Flurpiridaz. The amount should be 3.2 to 4.3 times higher than the rest dose.[5]

    • A minimal time delay between rest and stress scans is required when using the optimized dose ratio.

    • Begin a second 10-15 minute 3D list-mode PET acquisition.[1]

    • Acquire a second low-dose CT scan for attenuation correction to avoid misregistration artifacts.[6]

Protocol 2: Dynamic Data Acquisition for MBF Quantification

This protocol focuses on acquiring data suitable for kinetic modeling.

  • Tracer Administration:

    • Administer 18F-Flurpiridaz as a 30-second intravenous infusion.[3] This controlled infusion is critical for accurate modeling of tracer kinetics.

  • Image Acquisition:

    • PET data must be acquired in list-mode to allow for dynamic re-binning.[9][10]

    • The acquisition should start a few seconds before the tracer infusion begins and continue for at least 15-20 minutes to capture the full kinetics.[4][10]

  • Data Reconstruction and Analysis:

    • Reconstruct the list-mode data into a series of dynamic frames.

    • Derive time-activity curves (TACs) for the arterial input function (from the left ventricular cavity) and for multiple myocardial tissue regions.[3]

    • Use a validated kinetic model, such as a 2-tissue-compartment model, to estimate MBF and MFR from the TACs.[3][11]

Quantitative Data Summary

Table 1: Impact of Stress-to-Rest Dose Ratio and Time Interval on Residual Activity

ParameterAssociation with Residual ActivityOptimal Value/FindingCitation
Stress-to-Rest Dose Ratio Strong Negative Correlation (Higher ratio significantly lowers residual activity)3.2 to 4.3[1][5]
Time Interval Between Injections No Significant Association (When dose ratio is optimized)N/A[1][5]

Table 2: Simulated Effect of Infusion Time on MBF Quantification Error

Infusion TimeRelative %MBF ErrorStatistical Significance vs. 30-s ITCitation
30 seconds Smallest Error (~0.57% to ~19.40%)N/A[3]
2 minutes Higher ErrorP < 0.05[3]
4 minutes Higher ErrorP < 0.05[3]
8 minutes Higher ErrorP < 0.05[3]
16 minutes Higher ErrorP < 0.05[3]

Table 3: Example Clinical Cutoff Values for MBF and MFR in CAD Detection

MetricStenosis SeverityOptimal Threshold (mL/min/g or ratio)Citation
Stress MBF ≥50%1.6 – 1.9[8]
Stress MBF ≥70%1.6 – 1.7[8]
MFR ≥50%2.3 – 2.5[8]
MFR ≥70%2.1 – 2.2[8]
Note: These values are examples and have not been prospectively validated; they may vary with software and patient populations.[8]

Visualizations

G cluster_prep Phase 1: Preparation cluster_rest Phase 2: Rest Imaging cluster_stress Phase 3: Stress Imaging cluster_analysis Phase 4: Analysis PatientPrep Patient Preparation (Fasting, No Caffeine) Rest_Inject Inject Rest Dose (Dose R) PatientPrep->Rest_Inject Rest_Scan Acquire Rest Scan (10-15 min PET/CT) Rest_Inject->Rest_Scan Decision Protocol Decision Point Rest_Scan->Decision Stress_Inject Inject Stress Dose (Dose S) Decision->Stress_Inject Optimized Protocol Dose S = (3.2 to 4.3) * Dose R Minimal Time Delay Stress_Scan Acquire Stress Scan (10-15 min PET/CT) Stress_Inject->Stress_Scan Analysis Quantitative Analysis (MBF, MFR) Stress_Scan->Analysis

Caption: Workflow for an optimized this compound PET protocol.

T Problem Inaccurate MBF or MFR Quantification Cause1 Suboptimal Infusion Time Problem->Cause1 Check Cause2 Motion or Misregistration Artifacts Problem->Cause2 Check Cause3 High Residual Activity ('Shine-Through') Problem->Cause3 Check Solution1 Solution: Standardize 30-second infusion Cause1->Solution1 Solution2 Solution: Apply motion correction; Use separate rest/stress CTAC Cause2->Solution2 Solution3 Solution: Increase Stress/Rest Dose Ratio to 3.2 - 4.3 Cause3->Solution3

Caption: Troubleshooting logic for inaccurate MBF quantification.

References

Technical Support Center: Minimizing Radiation Exposure with Flurpiridaz (18F)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the safe handling and application of Flurpiridaz (18F) in a research environment. This resource provides essential guidance for researchers, scientists, and drug development professionals to minimize radiation exposure and ensure a safe laboratory setting during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles for minimizing radiation exposure when working with this compound?

A1: The primary goal is to maintain radiation exposure As Low As Reasonably Achievable (ALARA). This is accomplished by adhering to three core principles:

  • Time: Minimize the duration of handling radioactive materials. Plan your experiments efficiently to reduce the time you are in proximity to the source.

  • Distance: Maximize the distance between yourself and the radioactive source. Radiation exposure decreases significantly with increased distance.

  • Shielding: Use appropriate shielding materials, such as lead or tungsten, to absorb radiation. Always handle this compound behind protective barriers.[1][2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is mandatory to prevent internal and external contamination. This includes:

  • A lab coat designated for radioactive work.

  • Disposable gloves (double-gloving is recommended).

  • Safety glasses or a face shield.[3][4]

  • Personal dosimeters (body and ring badges) to monitor radiation exposure.[3][4]

Q3: How should I prepare my workspace for a this compound experiment?

A3: Proper workspace preparation is crucial for containment and safety.

  • Designate a specific area for radioactive work.

  • Cover work surfaces with absorbent, plastic-backed paper.

  • Ensure all necessary equipment (shielding, tongs, waste containers) is readily available.

  • Have a calibrated radiation survey meter turned on and accessible.[2]

  • Clearly label the area with "Caution - Radioactive Material" signs.

Q4: Are there specific handling requirements for this compound vials and syringes?

A4: Yes, this compound is supplied in vials or pre-calibrated unit doses.

  • Use syringe shields and vial shields during all manipulations.[5]

  • If drawing from a vial, a non-rubber syringe must be used.[3]

  • Automated injection systems can significantly reduce exposure to the extremities and are recommended when feasible.[5][6]

Q5: What is the recommended procedure for radioactive waste disposal after a this compound experiment?

A5: this compound (18F) has a half-life of approximately 110 minutes, making decay-in-storage a viable disposal method.

  • Segregation: Keep radioactive waste separate from other waste streams (chemical, biological).[7][8]

  • Labeling: Clearly label waste containers with the isotope (18F), date, and initial activity level.[7][9]

  • Shielding: Store waste in shielded containers in a designated and secure area.[2]

  • Decay: Allow the material to decay for at least 10 half-lives (approximately 18-20 hours) until its activity is indistinguishable from background radiation.

  • Survey and Disposal: Before disposal as non-radioactive waste, monitor the container with a survey meter to confirm background levels. Obliterate all radioactive labels before final disposal.[9]

Troubleshooting Guides

Problem: My ring dosimeter reading is consistently higher than my body dosimeter.

  • Cause: This indicates high radiation exposure to your hands, which is common during the manual drawing and injection of radiopharmaceuticals.[5][6]

  • Solution:

    • Review Handling Technique: Ensure you are using tongs and other remote handling tools to the greatest extent possible. Avoid direct hand contact with unshielded vials and syringes.[2]

    • Increase Shielding: Verify that you are using appropriate syringe and vial shields.

    • Automate Processes: If available, utilize automated dispensing and injection systems to dramatically reduce hand exposure.[5]

Problem: I have detected a small area of contamination on my workbench.

  • Cause: Minor spills can occur during experimental procedures.

  • Solution: Follow a structured decontamination process:

    • Alert: Notify others in the lab of the spill.

    • Isolate: Cordon off the affected area to prevent the spread of contamination.

    • Decontaminate: Wearing appropriate PPE, clean the area with a suitable decontamination solution, working from the outside of the spill inward.

    • Survey: Use a survey meter to check for any remaining contamination.

    • Repeat: Continue the decontamination and surveying process until the area is clean.

    • Waste Disposal: Dispose of all cleaning materials (gloves, absorbent paper) as radioactive waste.

Problem: How do I manage radiation exposure if my experimental protocol requires extended imaging times?

  • Cause: Longer experimental durations can increase overall radiation exposure.

  • Solution:

    • Optimize Activity: Use the minimum amount of this compound necessary to achieve the desired experimental outcome.

    • Increase Distance: Once the this compound is administered to the subject or placed in the imaging system, maximize your distance from the source. Operate equipment remotely if possible.

    • Use Shielding: If you must remain in the vicinity, position portable lead shields between yourself and the radiation source.

Data Presentation

Table 1: this compound (18F) Dosimetry and Dose Reduction Strategies

ParameterValue/StrategyReference
Physical Half-Life ~110 minutes[3]
Primary Emissions 511 keV gamma photons[3]
Mean Effective Dose (Clinical) 0.015 mSv/MBq (exercise stress)[4]
Mean Effective Dose (Clinical) 0.019 mSv/MBq (pharmacological stress)[4]
Critical Organ Kidney[10]
Dose Reduction Strategy 1 Optimize stress-to-rest dose ratio (3.2 to 4.3)[2]
Dose Reduction Strategy 2 Implement "Stress-First" protocols[6]
Dose Reduction Strategy 3 Administer the lowest effective activity[1]

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation:

    • Confirm receipt of this compound and verify the activity.

    • Prepare a designated workspace with absorbent paper and necessary shielding.

    • Assemble all required materials: shielded vial container, syringe with shield, tongs, and a labeled radioactive waste container.

  • Dispensing:

    • Place the this compound vial in a shielded container.

    • Using tongs, uncap the vial.

    • Using a shielded syringe, withdraw the required volume of this compound. Use of a non-rubber syringe is recommended.[3]

    • Securely cap the syringe and place it in a shielded container for transport to the administration area.

  • Post-Dispensing:

    • Recap the this compound vial and return it to its shielded storage container.

    • Use a survey meter to monitor your hands, the work area, and all equipment for contamination.

    • Dispose of any contaminated materials in the designated radioactive waste container.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure prep_workspace Prepare Shielded Workspace gather_materials Gather PPE and Equipment prep_workspace->gather_materials survey_meter Activate Survey Meter gather_materials->survey_meter dispense_dose Dispense Dose in Shielded Area survey_meter->dispense_dose administer_dose Administer to Subject dispense_dose->administer_dose monitor_area Monitor Area for Contamination administer_dose->monitor_area segregate_waste Segregate Radioactive Waste monitor_area->segregate_waste decay_storage Store Waste for Decay segregate_waste->decay_storage

Caption: Workflow for safe handling of this compound in a research setting.

waste_disposal_pathway Radioactive Waste Disposal Pathway for 18F cluster_collection Collection cluster_storage Storage & Decay cluster_disposal Final Disposal sharps Contaminated Sharps shielded_container Labeled, Shielded Container sharps->shielded_container solids Solid Waste (Gloves, Paper) solids->shielded_container liquids Aqueous Liquid Waste liquids->shielded_container decay Decay-in-Storage (min. 10 half-lives) shielded_container->decay survey Survey Waste for Background Levels decay->survey deface_labels Deface Radioactive Labels survey->deface_labels dispose Dispose as Normal Waste deface_labels->dispose

Caption: Logical steps for the safe disposal of 18F-contaminated waste.

References

Validation & Comparative

A Head-to-Head Comparison of Flurpiridaz and Rubidium-82 PET in Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced cardiac imaging, positron emission tomography (PET) for myocardial perfusion imaging (MPI) stands as a cornerstone for the diagnosis and management of coronary artery disease (CAD). Among the available radiotracers, Rubidium-82 (B1236357) (⁸²Rb) has been a workhorse, while the newer agent, Flurpiridaz F-18 (¹⁸F-Flurpiridaz), has emerged as a promising alternative. This guide provides a comprehensive head-to-head comparison of this compound and Rubidium-82 PET, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols.

Performance and Physical Characteristics

This compound and Rubidium-82 possess distinct physical properties that influence their clinical utility and imaging characteristics. This compound, an ¹⁸F-labeled tracer, has a longer half-life, allowing for centralized production and distribution, and is compatible with exercise stress testing.[1][2] In contrast, Rubidium-82 is a generator-produced radiotracer with a very short half-life, necessitating on-site production and limiting stress testing to pharmacological methods.[1][3] Furthermore, the shorter positron range of ¹⁸F in this compound results in higher spatial resolution and improved image quality compared to ⁸²Rb.[2][3]

A case study directly comparing the two tracers in the same patient highlighted that this compound PET MPI demonstrated superior image quality, more pronounced splenic switch-off, and higher stress myocardial blood flow and myocardial flow reserve.[4][5] These differences are attributed to this compound's shorter positron range, higher myocardial extraction fraction, and a near-linear relationship with myocardial blood flow.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and Rubidium-82 PET, compiled from various clinical trials and studies.

Table 1: Physical and Logistical Characteristics

FeatureThis compound F-18Rubidium-82
Half-life ~110 minutes[2]~76 seconds
Positron Range (in water) ~1.03 mm[2]~8.6 mm[2]
Production Cyclotron (Centralized)[2]Generator (On-site)[6]
Stress Testing Compatibility Exercise and Pharmacological[1]Pharmacological only[3]
Myocardial Extraction Fraction High, near-linear relationship with blood flow[2]"Roll off" at high myocardial perfusion rates[7]

Table 2: Diagnostic Performance in Detecting Coronary Artery Disease (CAD)

Study/TracerSensitivitySpecificityPatient PopulationGold Standard
This compound (AURORA Trial) 80.3%63.8%578 patients with suspected CAD[2]Quantitative Invasive Coronary Angiography (≥50% stenosis)[2]
This compound (Phase 3) 71.9%76.2%795 patients with known or suspected CAD[8][9]Quantitative Invasive Coronary Angiography (≥50% stenosis)[8][9]
This compound (Phase 2) 78.8%76.5%143 patientsSPECT MPI[2]
Rubidium-82 (Meta-analysis) 91%90%Pooled patient-based data[10]Not specified
Rubidium-82 93%83%64 patients with suspected CAD[11]Coronary Angiography (>70% stenosis)[11]
Rubidium-82 92% (single vessel), 95% (multivessel)83%64 consecutive patients with suspected CADCoronary Angiography (≥70% stenosis)

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of clinical findings. Below are summaries of typical experimental protocols for this compound and Rubidium-82 PET MPI.

This compound PET/CT Protocol (Based on AURORA Phase 3 Trial)
  • Patient Preparation: Patients are required to be NPO (nothing by mouth) for at least 3 hours and abstain from caffeine (B1668208) for a minimum of 12 hours prior to the scan.[12]

  • Imaging Protocol:

    • Rest Imaging: A low-dose CT scan is performed for attenuation correction, followed by the injection of this compound F-18. PET data acquisition begins immediately and continues for a specified duration.

    • Stress Imaging:

      • Pharmacological Stress: After a waiting period, a pharmacological stress agent (e.g., regadenoson, adenosine (B11128), or dipyridamole) is administered.[13] A second dose of this compound F-18 is injected, and PET imaging is performed.

      • Exercise Stress: The patient undergoes a treadmill or bicycle exercise protocol. At peak stress, this compound F-18 is injected, and exercise continues for another 1-2 minutes.[13] After a recovery period, the stress PET scan is acquired.[13]

  • Image Acquisition: Data is typically acquired in list-mode for 10-15 minutes for both rest and stress scans.[2][13] Dynamic data from the initial minutes are used to quantify myocardial blood flow (MBF), while later data is used for static perfusion images and gated images to assess left ventricular function.[13]

Rubidium-82 PET/CT Protocol
  • Patient Preparation: Similar to this compound PET, patients are typically required to fast and avoid caffeine.

  • Imaging Protocol:

    • Rest Imaging: A topogram and a low-dose CT for attenuation correction are acquired. The patient then receives an intravenous injection of Rubidium-82, and rest perfusion images are acquired for approximately 7 minutes.

    • Stress Imaging: Due to the short half-life of ⁸²Rb, pharmacological stress is the standard.[3] A stress agent (e.g., adenosine or regadenoson) is administered, followed by a second injection of Rubidium-82 and subsequent stress image acquisition. The entire rest-stress protocol can be completed in under 30 minutes.[6]

  • Image Acquisition and Analysis: Dynamic images are acquired to generate time-activity curves of the tracer in the left ventricular cavity and myocardium.[6] These curves are then fitted to a physiological model, often a single-tissue compartment model, to estimate MBF.[6]

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

Flurpiridaz_Mechanism_of_Action cluster_blood Bloodstream cluster_myocyte Myocardial Cell cluster_mitochondrion Mitochondrion Flurpiridaz_blood This compound F-18 Flurpiridaz_cell This compound F-18 Flurpiridaz_blood->Flurpiridaz_cell Uptake proportional to blood flow Flurpiridaz_mito This compound F-18 Flurpiridaz_cell->Flurpiridaz_mito MC1 Mitochondrial Complex I (MC-1) PET_Signal PET Signal (Image Generation) MC1->PET_Signal Positron Emission Flurpiridaz_mito->MC1 High-affinity binding

This compound Mechanism of Action

PET_MPI_Workflow Patient_Prep Patient Preparation (Fasting, No Caffeine) Rest_Scan Rest Imaging Patient_Prep->Rest_Scan Stress_Test Stress Test Rest_Scan->Stress_Test Stress_Scan Stress Imaging Stress_Test->Stress_Scan Image_Acquisition Image Acquisition & Reconstruction Stress_Scan->Image_Acquisition Data_Analysis Data Analysis (Perfusion, MBF, LV Function) Image_Acquisition->Data_Analysis Diagnosis Diagnosis & Risk Stratification Data_Analysis->Diagnosis Tracer_Comparison cluster_this compound This compound F-18 cluster_rubidium Rubidium-82 F_HL Long Half-Life (~110 min) Comparison Key Differences F_HL->Comparison F_Prod Centralized Production (Cyclotron) F_Prod->Comparison F_Stress Exercise & Pharm. Stress F_Stress->Comparison F_Res High Resolution (Short Positron Range) F_Res->Comparison R_HL Short Half-Life (~76 sec) R_HL->Comparison R_Prod On-site Production (Generator) R_Prod->Comparison R_Stress Pharm. Stress Only R_Stress->Comparison R_Res Lower Resolution (Long Positron Range) R_Res->Comparison

References

Flurpiridaz F 18 PET Outperforms SPECT in Obese and Female Patients for Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of recent Phase III clinical trial data reveals that Flurpiridaz F 18 Positron Emission Tomography (PET) offers superior diagnostic performance for myocardial perfusion imaging (MPI) in obese and female patient populations compared to the current standard of care, Single-Photon Emission Computed Tomography (SPECT). This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating workflows.

The non-invasive assessment of coronary artery disease (CAD) presents significant challenges in obese individuals and women due to factors like soft-tissue attenuation and smaller heart sizes, which can lead to suboptimal image quality and diagnostic accuracy with SPECT imaging.[1][2][3] this compound F 18, a novel PET tracer, has demonstrated the potential to overcome these limitations, offering improved image resolution and diagnostic certainty.[3][4][5]

Comparative Diagnostic Performance

Two major Phase III clinical trials have provided robust data on the performance of this compound F 18 PET versus Technetium-99m (Tc-99m) labeled SPECT. The primary endpoint for these studies was the diagnostic efficacy (sensitivity and specificity) for the detection of significant CAD, defined as ≥50% stenosis by invasive coronary angiography (ICA).[6][7] Subgroup analyses from these trials focused on the performance in women and obese patients (Body Mass Index [BMI] ≥30 kg/m ²).[8][9][10]

Performance in Obese Patients

In a prespecified subgroup analysis of a Phase III trial involving 298 obese patients, this compound F 18 PET demonstrated higher diagnostic efficacy compared to SPECT.[8] The sensitivity and specificity of this compound PET were notably higher, and the diagnostic accuracy, as measured by the area under the receiver-operating characteristic (ROC) curve, was superior to SPECT.[6][8][10] Importantly, the diagnostic performance of this compound PET was consistent between obese and non-obese individuals.[8][11]

Metric This compound F 18 PET (Obese) Tc-99m SPECT (Obese) Reference
Sensitivity 76.9% - 77%69.2%[2][8][11]
Specificity 66.9% - 67%61.9%[2][8][11]
Area Under ROC Curve (AUC) 0.76 - 0.790.67[8][10][12]
Image Quality (Good/Excellent) 99.2% (Stress)88.5% (Stress)[4]
Diagnostic Certainty 90.8%70.9%[4]
Mean Radiation Exposure ~6.2 mSv9.9 - 13.4 mSv[8][13]
Performance in Women

Coronary artery disease is often under-diagnosed in women, a challenge that this compound F 18 PET aims to address.[9] In a Phase III trial with 235 evaluable female subjects, this compound PET showed a statistically significant improvement in sensitivity over SPECT, with similar specificity.[9] The overall diagnostic superiority was also confirmed by ROC analysis.[7][9][14] A key advantage in this population is the superior performance of PET in patients with smaller left ventricles, a common anatomical feature in women, which is attributed to better attenuation correction and higher spatial resolution.[15][16]

Metric This compound F 18 PET (Women) Tc-99m SPECT (Women) Reference
Sensitivity 67.8%37.3%[9]
Specificity 81.3%80.1%[9]
Area Under ROC Curve (AUC) 0.840.70[10][12]
Mean Radiation Exposure ~6.1 mSv~13.4 mSv[13]

Experimental Protocols

The data presented is primarily derived from two prospective, multi-center Phase III clinical trials (NCT01347710 and NCT03354273).[7][13][17]

Study Design: Patients with suspected CAD were enrolled across multiple sites in the United States, Canada, and Europe.[7][8] Each participant underwent MPI with both this compound F 18 PET and a Tc-99m labeled SPECT agent.[7] Invasive coronary angiography served as the reference standard for determining the presence and severity of CAD.[7][13]

Imaging Protocols:

  • This compound F 18 PET: A 1-day rest-stress protocol was utilized.[7][8] Patients received an injection of this compound F 18 at rest, followed by imaging. Stress was induced either pharmacologically (e.g., with regadenoson) or through exercise, followed by a second injection and imaging session.[5][13]

  • Tc-99m SPECT: A 1- or 2-day rest-stress protocol was followed, using either Tc-99m sestamibi or tetrofosmin.[1][8]

Image Analysis: All PET and SPECT images were interpreted by three expert readers who were blinded to all clinical and angiographic data to ensure an unbiased assessment.[7][8] Diagnostic performance was evaluated based on sensitivity, specificity, and the area under the ROC curve.[6] Additionally, image quality and diagnostic certainty were assessed.[4][13]

Visualized Workflows

The following diagrams illustrate the general experimental workflow and the logical relationship in the comparison of these imaging modalities.

G cluster_enrollment Patient Enrollment cluster_imaging Imaging Protocols cluster_standard Gold Standard cluster_analysis Blinded Image Analysis cluster_outcome Performance Evaluation p Patients with Suspected CAD pet This compound F 18 PET (1-Day Rest/Stress) p->pet spect Tc-99m SPECT (1 or 2-Day Rest/Stress) p->spect ica Invasive Coronary Angiography (ICA) p->ica analysis 3 Expert Readers (Blinded to Clinical/ICA Data) pet->analysis spect->analysis ica->analysis outcome Diagnostic Performance (Sensitivity, Specificity, AUC) Image Quality Diagnostic Certainty analysis->outcome

General Experimental Workflow for Phase III Trials.

G cluster_tracer Radiotracer cluster_modality Imaging Modality cluster_performance Diagnostic Performance (Obese & Women) This compound This compound F 18 pet PET This compound->pet spect_tracer Tc-99m Agents spect SPECT spect_tracer->spect pet_perf Superior Sensitivity Higher Specificity Improved Accuracy (AUC) pet->pet_perf spect_perf Lower Sensitivity Lower Specificity Reduced Accuracy (AUC) spect->spect_perf

Comparative Logic of this compound PET vs. SPECT.

Conclusion

The evidence from recent Phase III trials strongly supports the use of this compound F 18 PET for myocardial perfusion imaging in obese and female patients.[6][18][19] It demonstrates superior diagnostic accuracy, particularly in sensitivity, and offers the significant advantages of improved image quality and lower radiation exposure compared to Tc-99m SPECT.[8][9][13] These findings suggest that this compound F 18 PET could become a pivotal tool in the non-invasive diagnosis of coronary artery disease, especially in patient populations where current imaging techniques are challenged.[3][18]

References

A Head-to-Head Comparison: Flurpiridaz vs. 13N-Ammonia for Myocardial Blood Flow Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of myocardial blood flow (MBF) is paramount in the evaluation of coronary artery disease (CAD). Positron Emission Tomography (PET) has emerged as a leading modality for this purpose, with ¹³N-ammonia being a long-established radiotracer. However, the novel agent Flurpiridaz (¹⁸F) presents a compelling alternative. This guide provides an objective comparison of these two tracers, supported by experimental data, to aid in the selection of the most appropriate agent for clinical research and drug development.

Key Performance Indicators: A Quantitative Comparison

The following tables summarize the key quantitative data for this compound and ¹³N-ammonia based on available clinical and preclinical studies. It is important to note that direct head-to-head comparative studies in humans providing extensive MBF data are limited. Therefore, the presented values are derived from separate studies and should be interpreted with this consideration.

Tracer Property This compound (¹⁸F) ¹³N-Ammonia Reference
Half-life ~110 minutes~9.96 minutes[1]
Positron Range (in water) ~1.03 mm~2.53 mm[1]
First-Pass Myocardial Extraction Fraction ~94%~82%[1][2]
Production Requirement Regional CyclotronOn-site or nearby Cyclotron[3]
Compatibility with Exercise Stress YesDifficult[1]
Myocardial Blood Flow (MBF) in Healthy Subjects (mL/min/g) This compound (¹⁸F) ¹³N-Ammonia Reference
Rest MBF ~0.73Not specified in direct comparison[2][4]
Stress MBF ~2.53Not specified in direct comparison[2][4]
Myocardial Flow Reserve (MFR) ~3.70Not specified in direct comparison[2][4]
Myocardial Blood Flow (MBF) in Patients with CAD (≥50% stenosis) (mL/min/g) This compound (¹⁸F) ¹³N-Ammonia Reference
Rest MBF ~0.86Not specified in direct comparison[2][4]
Stress MBF ~1.43Not specified in direct comparison[2][4]
Myocardial Flow Reserve (MFR) ~1.86Not specified in direct comparison[2][4]

A study in miniature pigs directly compared functional parameters between the two tracers and found no significant differences in Summed Rest Score (SRS), Extend, Total Perfusion Deficit (TPD), and Left Ventricular Ejection Fraction (LVEF) in an infarction model.[1][5][6] However, the same study noted that this compound images had higher contrast between the heart and surrounding tissues like blood, lung, and liver.[1]

Experimental Protocols: A Detailed Overview

This compound PET Imaging Protocol for MBF Quantification

A typical experimental protocol for MBF quantification using this compound involves the following steps:

  • Patient Preparation: Patients are typically required to fast for at least 4 hours before the scan to minimize physiological variability.

  • Rest Imaging:

    • An initial transmission scan is performed for attenuation correction.

    • A bolus of ¹⁸F-Flurpiridaz is administered intravenously.

    • Dynamic PET imaging is initiated simultaneously with the injection and continues for a predefined period (e.g., 10-20 minutes) to capture the first-pass kinetics of the tracer.

  • Stress Imaging:

    • After a sufficient delay to allow for the decay of the rest dose (typically >60 minutes), a pharmacological stress agent (e.g., adenosine, regadenoson, or dipyridamole) is administered.

    • At peak stress, a second bolus of ¹⁸F-Flurpiridaz is injected.

    • Dynamic PET imaging is repeated to acquire the stress perfusion data.

  • Data Analysis:

    • Time-activity curves (TACs) are generated for the blood pool (typically from a region of interest in the left ventricular cavity) and the myocardium.

    • A tracer kinetic model (e.g., a one- or two-compartment model) is applied to the TACs to estimate rest and stress MBF.

    • Myocardial Flow Reserve (MFR) is calculated as the ratio of stress MBF to rest MBF.

¹³N-Ammonia PET Imaging Protocol for MBF Quantification

The protocol for ¹³N-ammonia is similar in principle but adapted for its shorter half-life:

  • Patient Preparation: Similar to the this compound protocol, patients are required to fast.

  • Rest Imaging:

    • A transmission scan is performed for attenuation correction.

    • A bolus of ¹³N-ammonia is injected intravenously.

    • Dynamic PET imaging commences with the injection and typically lasts for 10-15 minutes.

  • Stress Imaging:

    • Due to the short half-life of ¹³N, the stress study can be performed shortly after the rest study (e.g., after 30-60 minutes).

    • A pharmacological stress agent is administered.

    • A second bolus of ¹³N-ammonia is injected at peak stress, followed by another dynamic PET acquisition.

  • Data Analysis:

    • Similar to the this compound protocol, TACs for the blood pool and myocardium are generated.

    • A validated tracer kinetic model (often a two-compartment model) is used to quantify rest and stress MBF.

    • MFR is calculated from the rest and stress MBF values.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows, the following diagrams illustrate the key processes involved.

Flurpiridaz_Uptake_Pathway cluster_myocyte Myocardial Cell Flurpiridaz_blood This compound (¹⁸F) Flurpiridaz_interstitium Interstitial Space Flurpiridaz_blood->Flurpiridaz_interstitium Diffusion (proportional to MBF) Mitochondrion Mitochondrion Flurpiridaz_interstitium->Mitochondrion Uptake ComplexI Mitochondrial Complex I Mitochondrion->ComplexI Binding

This compound Myocardial Uptake Pathway

N13_Ammonia_Uptake_Pathway cluster_myocyte Myocardial Cell NH3_blood ¹³N-Ammonia (NH₃) NH4_blood ¹³N-Ammonium (NH₄⁺) NH3_blood->NH4_blood NH3_interstitium Interstitial NH₃ NH3_blood->NH3_interstitium Diffusion (proportional to MBF) NH4_blood->NH3_blood Glutamine ¹³N-Glutamine NH3_interstitium->Glutamine Metabolic Trapping

¹³N-Ammonia Myocardial Uptake Pathway

PET_MBF_Workflow cluster_imaging PET Imaging Protocol cluster_analysis Data Analysis Patient_Prep Patient Preparation (Fasting) Rest_Scan Rest Imaging (Tracer Injection + Dynamic Scan) Patient_Prep->Rest_Scan Stress_Induction Pharmacological Stress Rest_Scan->Stress_Induction Stress_Scan Stress Imaging (Tracer Injection + Dynamic Scan) Stress_Induction->Stress_Scan Generate_TACs Generate Time-Activity Curves (Blood Pool & Myocardium) Stress_Scan->Generate_TACs Kinetic_Modeling Apply Tracer Kinetic Model Generate_TACs->Kinetic_Modeling Quantify_MBF Quantify Rest & Stress MBF Kinetic_Modeling->Quantify_MBF Calculate_MFR Calculate Myocardial Flow Reserve (MFR) Quantify_MBF->Calculate_MFR

General Workflow for PET-based MBF Quantification

Conclusion

Both this compound and ¹³N-ammonia are valuable radiotracers for the quantification of myocardial blood flow. This compound offers several logistical advantages, including a longer half-life that allows for distribution from regional cyclotrons and facilitates exercise stress testing.[1][3] Its higher myocardial extraction fraction and shorter positron range may also contribute to improved image quality.[1][2]

¹³N-ammonia, on the other hand, is a well-established tracer with a long history of clinical use and a robust body of supporting literature. The choice between these two agents will ultimately depend on the specific research question, available resources (such as the proximity of a cyclotron), and the desired experimental protocol. For studies requiring exercise stress or those at facilities without an on-site cyclotron, this compound presents a significant advantage. For institutions with established ¹³N-ammonia production and protocols, it remains a reliable option. As research in this area continues, more direct comparative data will likely emerge to further guide the selection process.

References

Flurpiridaz F-18 PET: A New Frontier in Coronary Artery Disease Detection

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of Flurpiridaz F-18 PET with alternative diagnostic modalities reveals its superior sensitivity and diagnostic accuracy in the detection of Coronary Artery Disease (CAD), particularly in challenging patient populations such as women and obese individuals. This guide provides a detailed analysis of its performance against Single Photon Emission Computed Tomography (SPECT), Coronary Computed Tomography Angiography (CTA), and other Positron Emission Tomography (PET) tracers, supported by data from pivotal clinical trials.

This compound F-18 is a novel PET radiopharmaceutical that has demonstrated significant promise in myocardial perfusion imaging (MPI) for the non-invasive diagnosis of CAD. Its unique properties, including a high myocardial extraction fraction and a longer half-life compared to other PET tracers, contribute to improved image quality and diagnostic certainty.[1][2] Recent phase III clinical trials, such as the AURORA study, have provided robust evidence of its efficacy and safety, positioning it as a potentially game-changing tool for cardiologists and radiologists.[1][3][4]

Comparative Diagnostic Performance

Clinical data consistently indicates that this compound F-18 PET offers enhanced diagnostic capabilities compared to the current standard of care, SPECT. Furthermore, it presents a strong alternative to other advanced imaging techniques.

Diagnostic ModalitySensitivitySpecificityKey Findings
This compound F-18 PET 77% - 80.3% [5][6][7]63.8% - 76.5% [5][7][8]Superior sensitivity and non-inferior specificity compared to SPECT.[5][7] Notably higher diagnostic accuracy in women and obese patients.[5][6] Improved image quality and diagnostic certainty.[8][9]
SPECT 53.7% - 69.2% [6][7]61.7% - 86.6% [7]Lower sensitivity compared to this compound F-18 PET.[7] Performance can be limited in obese patients and women due to attenuation artifacts.[10]
Coronary CTA ~90%~60%High sensitivity for detecting anatomical stenosis, but lower specificity for identifying hemodynamically significant lesions.[11]
Rubidium-82 PET ~69%~85%Similar diagnostic performance to 15O-water PET in a head-to-head comparison for hemodynamically obstructive CAD.[12][13]
N-13 Ammonia (B1221849) PET ~87%~84%High diagnostic accuracy, considered a gold standard for myocardial blood flow quantification.[11]

Table 1: Comparison of Sensitivity and Specificity for Detecting Coronary Artery Disease.

Experimental Protocols

The diagnostic accuracy of any imaging modality is intrinsically linked to the rigor of the experimental protocol. The following sections detail the methodologies employed in key clinical trials for each of the compared techniques.

This compound F-18 PET (AURORA Phase III Trial)

The second Phase III trial of this compound F-18 (NCT03354273) was a prospective, open-label, international, multicenter study.[5][14]

  • Patient Population: The study enrolled 730 patients with suspected CAD referred for invasive coronary angiography (ICA).[5] Key subgroups included women and obese patients (BMI ≥30 kg/m ²).[5][6]

  • Imaging Protocol: Patients underwent a 1-day rest/stress this compound F-18 PET imaging protocol.[5] This involved an intravenous bolus of this compound F-18 at rest, followed by a second injection during either pharmacological (e.g., regadenoson) or exercise-induced stress.[15] PET scans were acquired after each injection to assess myocardial perfusion.

  • Data Analysis: PET images were interpreted by three expert readers blinded to clinical and ICA data.[5] The presence of significant CAD was defined as ≥50% stenosis in at least one major coronary artery as determined by quantitative coronary angiography (QCA), which served as the standard of truth.[14]

SPECT Myocardial Perfusion Imaging

SPECT MPI is a widely used non-invasive method for diagnosing CAD.

  • Patient Population: Patients with suspected or known CAD are the primary candidates for SPECT MPI.[16]

  • Imaging Protocol: Protocols can be 1-day or 2-day and involve the injection of a radiotracer, typically Technetium-99m (Tc-99m) sestamibi or tetrofosmin, at rest and during stress (exercise or pharmacological).[16][17] SPECT images are acquired after each injection.

  • Data Analysis: Perfusion defects on stress images that are not present or are less severe on rest images indicate ischemia. Fixed defects suggest prior myocardial infarction. Image interpretation is performed visually and can be supplemented with quantitative analysis software.[18]

Coronary Computed Tomography Angiography (CTA)

Coronary CTA is an anatomical imaging modality that provides detailed images of the coronary arteries.

  • Patient Population: CCTA is often used as a first-line diagnostic tool for patients with a low to intermediate pre-test probability of CAD.[19]

  • Imaging Protocol: The protocol involves the intravenous injection of an iodinated contrast agent and ECG-gating to synchronize image acquisition with the cardiac cycle, minimizing motion artifacts.[20] Heart rate control with beta-blockers is often necessary.

  • Data Analysis: CCTA images are analyzed to identify and quantify the degree of stenosis in the coronary arteries. It can also characterize plaque composition.[20]

Other PET Tracers (Rubidium-82 and N-13 Ammonia)

Rubidium-82 (Rb-82) and Nitrogen-13 (N-13) ammonia are established PET tracers for MPI.

  • Patient Population: Similar to other MPI techniques, these are used in patients with suspected or known CAD.

  • Imaging Protocol:

    • Rubidium-82 PET: Utilizes a generator to produce the short-lived Rb-82 isotope. Rest and stress imaging are performed sequentially, typically with pharmacological stress due to the tracer's short half-life.[21][22]

    • N-13 Ammonia PET: Requires an on-site cyclotron for production. Rest and stress imaging protocols are employed, often with pharmacological stress.[23]

  • Data Analysis: Both tracers allow for the quantification of myocardial blood flow (MBF) and myocardial flow reserve (MFR), providing a more detailed physiological assessment of coronary circulation in addition to relative perfusion imaging.[24]

Diagnostic Workflow and Signaling Pathways

The decision-making process for diagnosing CAD often involves a multi-modal approach. The following diagram illustrates a typical diagnostic workflow.

CAD_Diagnostic_Workflow cluster_0 Initial Assessment cluster_1 Non-Invasive Imaging cluster_2 Definitive Diagnosis & Treatment Patient with Suspected CAD Patient with Suspected CAD Clinical Evaluation (Symptoms, Risk Factors, ECG) Clinical Evaluation (Symptoms, Risk Factors, ECG) Patient with Suspected CAD->Clinical Evaluation (Symptoms, Risk Factors, ECG) Coronary CTA Coronary CTA Clinical Evaluation (Symptoms, Risk Factors, ECG)->Coronary CTA Anatomical Assessment SPECT MPI SPECT MPI Clinical Evaluation (Symptoms, Risk Factors, ECG)->SPECT MPI Functional Assessment This compound F-18 PET This compound F-18 PET Clinical Evaluation (Symptoms, Risk Factors, ECG)->this compound F-18 PET Advanced Functional Assessment Other PET (Rb-82, N-13) Other PET (Rb-82, N-13) Clinical Evaluation (Symptoms, Risk Factors, ECG)->Other PET (Rb-82, N-13) Functional Assessment Invasive Coronary Angiography (ICA) Invasive Coronary Angiography (ICA) Coronary CTA->Invasive Coronary Angiography (ICA) Significant Stenosis Medical Management Medical Management Coronary CTA->Medical Management No/Mild Disease SPECT MPI->Invasive Coronary Angiography (ICA) Ischemia Detected SPECT MPI->Medical Management No/Mild Ischemia This compound F-18 PET->Invasive Coronary Angiography (ICA) Ischemia Detected This compound F-18 PET->Medical Management No/Mild Ischemia Other PET (Rb-82, N-13)->Invasive Coronary Angiography (ICA) Ischemia Detected Other PET (Rb-82, N-13)->Medical Management No/Mild Ischemia Invasive Coronary Angiography (ICA)->Medical Management Revascularization (PCI/CABG) Revascularization (PCI/CABG) Invasive Coronary Angiography (ICA)->Revascularization (PCI/CABG)

Diagnostic workflow for patients with suspected Coronary Artery Disease (CAD).

Conclusion

This compound F-18 PET represents a significant advancement in the non-invasive diagnosis of Coronary Artery Disease. Its superior sensitivity, particularly in challenging patient populations, and high image quality offer the potential for more accurate diagnoses and improved patient management.[5][6][8][9] While direct head-to-head comparisons with other advanced modalities like Coronary CTA and other PET tracers are still emerging, the existing evidence from robust clinical trials solidifies its position as a powerful new tool in the armamentarium of cardiac imaging.[1][4] Its favorable characteristics may lead to a paradigm shift in how CAD is diagnosed and managed in the future.

References

A Comparative Guide to Interobserver Agreement in Myocardial Perfusion Imaging: Flurpiridaz PET in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of interobserver agreement in the interpretation of Flurpiridaz (¹⁸F) PET myocardial perfusion imaging (MPI) with other established radiotracers and modalities. The data presented is compiled from key studies to offer a clear perspective on the reproducibility of these diagnostic tools.

Quantitative Comparison of Interobserver Agreement

The reliability of myocardial perfusion imaging is critically dependent on the consistency of interpretation between different observers. The following tables summarize quantitative data on interobserver agreement for this compound PET, alternative PET tracers (Rubidium-82 and Nitrogen-13 Ammonia), and SPECT.

Table 1: Interobserver Agreement for this compound (¹⁸F) PET Image Interpretation

Interpretation MethodStress TypeConditionAgreement Metric (Kappa)Level of Agreement
Automated Relative Quantitation PharmacologicalGlobal & Individual Territories0.80 - 1.00Almost Perfect
Treadmill ExerciseNormal, CAD ≥70%, CAD ≥50%0.91 - 1.00Almost Perfect
Visual Analysis Treadmill ExerciseNormal Territories0.20 - 0.40Fair
CAD Territories0.40 - 0.80Moderate to Substantial

Data sourced from the pivotal Phase III trial of ¹⁸F-Flurpiridaz, which highlights that automated quantitation demonstrates significantly less variability than visual reads.[1][2][3][4]

Table 2: Interobserver and Inter-Software Agreement for Alternative Myocardial Perfusion Imaging Modalities

Modality & TracerAnalysis TypeAgreement MetricValueLevel of Agreement
PET - Rubidium-82 (⁸²Rb) Quantitative MBF & MFR (Carimas Software)Intraclass Correlation Coefficient (ICC)> 0.75Excellent
Quantitative MBF (Automated Program)Reproducibility Coefficient (RPC%)5.0% (Stress-Rest MBF)Low Variability
PET - Nitrogen-13 (¹³N) Ammonia Quantitative MBF & CFRIntraclass Correlation Coefficient (ICC)≥ 0.77 (Rest-MBF)Good to Excellent
Moderate (Stress-MBF & CFR, NMC)Moderate
SPECT Semi-Quantitative (SSS, SRS) - Expert ReadersIntraclass Correlation Coefficient (ICC)0.87, 0.86Excellent
Categorical Variables - Expert ReadersFleiss' Kappa-Good to Excellent

MBF: Myocardial Blood Flow; MFR: Myocardial Flow Reserve; SSS: Summed Stress Score; SRS: Summed Rest Score; NMC: No Motion Correction. Data for Rb-82 and N-13 Ammonia primarily reflects the reproducibility of quantitative software, which is a key factor in interpretation. SPECT data reflects agreement among expert readers in a multi-center study.

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of research findings. The following sections outline the experimental workflows for the key studies cited.

This compound (¹⁸F) PET Interobserver Agreement Study Protocol

The interobserver agreement for ¹⁸F-Flurpiridaz PET was assessed as part of a large, multicenter Phase III clinical trial.

  • Patient Population: Participants with known or suspected coronary artery disease (CAD) were enrolled.

  • Image Acquisition: Patients underwent rest and stress (either pharmacological or treadmill exercise) ¹⁸F-Flurpiridaz PET imaging.

  • Image Interpretation:

    • Visual Analysis: A majority read from a core laboratory of blinded readers was used.

    • Automated Relative Quantitation: A proprietary automated software was used to generate perfusion data.

  • Interobserver Agreement Assessment: A derivation group of 90 studies was used to determine interobserver variability for both the automated and visual approaches. The agreement was assessed for detecting significant CAD, defined by invasive coronary angiography (≥50% or ≥70% stenosis).

  • Statistical Analysis: Kappa statistics were used to quantify the level of agreement between observers for categorical assessments of perfusion.

Rubidium-82 (⁸²Rb) PET Quantitative Reproducibility Study Protocol
  • Patient Population: Patients with suspected or known CAD were included.

  • Image Acquisition: Patients underwent rest and stress (pharmacological) dynamic ⁸²Rb PET scans.

  • Image Analysis: Myocardial blood flow (MBF) and myocardial flow reserve (MFR) were quantified using a highly automated software program. The analysis was performed by two operators (one novice, one expert) on two randomized datasets.

  • Reproducibility Assessment: Inter- and intra-operator variability were measured.

  • Statistical Analysis: Correlation and Bland-Altman reproducibility coefficients (RPC%) were used to assess the level of agreement between operators and within the same operator.

Nitrogen-13 (¹³N) Ammonia PET Inter-Software Reproducibility Study Protocol
  • Patient Population: Patients without myocardial ischemia or infarction were included in the study.

  • Image Acquisition: Patients underwent rest and stress (pharmacological) dynamic ¹³N-Ammonia PET/CT scans.

  • Image Analysis: MBF and coronary flow reserve (CFR) were calculated using three different software packages (QPET, Corridor-4DM, and syngo.MBF), with and without motion correction.

  • Reproducibility Assessment: The agreement of MBF and CFR values between the different software packages was evaluated.

  • Statistical Analysis: Intraclass correlation coefficients (ICC) and Bland-Altman plots were used to analyze the agreement.

SPECT Interobserver Agreement Study Protocol (IAEA-MPI Audit Project)
  • Study Design: An international clinical audit involving 24 participants from low- and middle-income countries (core participants) and 11 international experts.

  • Image Data: SPECT MPI studies were distributed in two phases: raw data for local processing and pre-processed images.

  • Image Interpretation: Participants reported on summed stress score (SSS), summed rest score (SRS), summed difference score (SDS), left ventricular ejection fraction (LVEF), and end-diastolic volume (EDV), as well as qualitative assessments.

  • Interobserver Agreement Assessment: Variability was assessed within the core participant group and the expert group.

  • Statistical Analysis: Intraclass correlation coefficient (ICC) was used for continuous measurements, and Fleiss' kappa was used for categorical variables to determine the level of agreement.

Visualizing the Interobserver Agreement Workflow

The following diagram illustrates a generalized workflow for conducting an interobserver agreement study in myocardial perfusion imaging.

G cluster_0 Study Preparation cluster_1 Image Interpretation Phase cluster_2 Data Analysis cluster_3 Results & Conclusion PatientSelection Patient Cohort Selection ImageAcquisition Myocardial Perfusion Image Acquisition (PET/SPECT) PatientSelection->ImageAcquisition ObserverSelection Selection of Independent Observers/Readers ImageAcquisition->ObserverSelection Blinding Blinding of Observers to Clinical Data ObserverSelection->Blinding IndependentInterpretation Independent Image Interpretation by Each Observer Blinding->IndependentInterpretation DataRecording Recording of Perfusion Findings (e.g., Defect Presence, Severity, Location) IndependentInterpretation->DataRecording DataCollation Collation of Interpretation Data DataRecording->DataCollation StatAnalysis Statistical Analysis (e.g., Kappa, ICC) DataCollation->StatAnalysis AgreementQuant Quantification of Interobserver Agreement StatAnalysis->AgreementQuant Interpretation Interpretation of Agreement Level (e.g., Fair, Good, Excellent) AgreementQuant->Interpretation Conclusion Conclusion on the Reproducibility of the Imaging Modality Interpretation->Conclusion

References

A Comparative Cost-Effectiveness Analysis of Flurpiridaz and Other PET Tracers for Myocardial Perfusion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of myocardial perfusion imaging (MPI) is continually evolving, with positron emission tomography (PET) offering significant advantages over traditional single-photon emission computed tomography (SPECT). The recent emergence of Flurpiridaz F-18, a novel PET tracer, prompts a thorough evaluation of its cost-effectiveness in comparison to established PET tracers such as Rubidium-82 (B1236357) (Rb-82) and Nitrogen-13 (N-13) Ammonia. This guide provides an objective comparison based on available experimental data, focusing on quantitative metrics, experimental protocols, and the logistical and clinical implications of each tracer.

Executive Summary

This compound F-18 distinguishes itself with a longer half-life, enabling centralized production and distribution, which can enhance accessibility and potentially lower costs for imaging centers by eliminating the need for expensive on-site generators or cyclotrons. While direct head-to-head cost-effectiveness studies comparing this compound with other PET tracers are still emerging, existing data suggests its superior diagnostic performance over SPECT may translate to long-term cost savings through reduced downstream healthcare utilization. In contrast, Rb-82 PET has demonstrated cost-effectiveness over SPECT in high-risk patient populations, and N-13 Ammonia PET has been shown to be cost-effective by positively impacting clinical decision-making and reducing the need for subsequent invasive procedures.

Quantitative Data Comparison

The following tables summarize the key characteristics, diagnostic performance, and available economic data for this compound, Rubidium-82, and N-13 Ammonia.

Table 1: General and Imaging Characteristics of PET Tracers

FeatureThis compound (¹⁸F)Rubidium-82 (⁸²Rb)Nitrogen-13 Ammonia (¹³N)
Half-life ~110 minutes[1][2]~75 seconds[1][2]~10 minutes[3]
Production Regional Cyclotron[1]Strontium-82/Rubidium-82 Generator[2]On-site Cyclotron[2][3]
Treadmill Stress Test Compatibility Yes[1]No[1][2]No[3]
Myocardial Extraction Fraction High (~94%)[4]ModerateHigh
Image Resolution High (shorter positron range)[1][2]Lower (longer positron range)[2]High
Radiation Dose (Effective) ~5-6 mSv (rest/stress protocol)Lower than SPECTVariable

Table 2: Diagnostic Performance (Primarily vs. SPECT)

TracerSensitivitySpecificityDiagnostic AccuracyKey Findings from Comparative Studies
This compound (¹⁸F) 78.8% (vs. 61.5% for SPECT)[5]76.5% (vs. 73.5% for SPECT)[5]Higher than SPECT (AUC 0.82 vs. 0.70)[5]Superior image quality and diagnostic certainty compared to SPECT[5].
Rubidium-82 (⁸²Rb) 90%[4]88%[4]Superior to SPECT[4]Higher diagnostic accuracy than SPECT, especially in obese patients.
Nitrogen-13 Ammonia (¹³N) High (reported as the quantitative reference standard)HighWell-established for identifying obstructive CADMay have lower specificity than Rb-82 in visual interpretation.

Table 3: Economic Evaluation Data

TracerCost-Effectiveness MetricKey Findings from Economic Studies
This compound (¹⁸F) Budget Impact (vs. SPECT)Nominal increase in per-member-per-month cost (
0.020.02-0.02−
0.05) with potential for downstream cost-savings due to reduced adverse cardiac events and invasive procedures.[6][7]
Rubidium-82 (⁸²Rb) Incremental Cost-Effectiveness Ratio (ICER) (vs. SPECT)Dominant (cost-saving and outcome-improving) in patients with a high pre-test probability of CAD, with a cost saving of €2730 per additional accurate diagnosis.[8]
Nitrogen-13 Ammonia (¹³N) Cost ReductionLowered costs by an average of €206 per patient by altering patient management and reducing the need for diagnostic angiography.

Experimental Protocols

Detailed methodologies are crucial for interpreting and comparing study outcomes. Below are summaries of key experimental protocols from cited studies.

This compound F-18 PET vs. SPECT MPI (Phase II Trial)
  • Study Design: A multi-center, head-to-head comparison where patients underwent both this compound F-18 PET and Tc-99m SPECT myocardial perfusion imaging.[5]

  • Patient Population: Patients referred for clinically indicated SPECT MPI or those who had undergone invasive coronary angiography (ICA) without intervention within 60 days.[5]

  • Imaging Protocol:

    • Stress Testing: Either exercise (standard Bruce protocol) or pharmacological stress (adenosine, regadenoson, or dipyridamole) was used consistently for both PET and SPECT scans for each patient.[5]

    • This compound PET: A rest scan was followed by a stress scan. For pharmacological stress, approximately 2.91 mCi of this compound F-18 was injected at rest, and 6.76 mCi at stress. For exercise stress, the doses were approximately 1.93 mCi and 6.48 mCi, respectively.[5]

    • SPECT MPI: Standard clinical protocols were followed using Tc-99m agents.[5]

  • Image Interpretation: Images were scored by three independent, blinded readers.[5]

  • Gold Standard: Invasive coronary angiography was used as the truth standard for determining the presence of significant coronary artery disease (CAD) (≥50% stenosis).[5]

This compound F-18 PET vs. Rubidium-82 PET (Case Study)
  • Study Design: A case study of a 71-year-old man with known coronary artery disease who underwent a clinically indicated Rb-82 PET MPI followed two weeks later by a research-based F-18 this compound PET MPI.[9]

  • Imaging Protocol:

    • Rb-82 PET: Performed according to clinical standards.

    • This compound PET: Performed for research purposes, allowing for a direct visual and quantitative comparison of image quality and myocardial blood flow in the same patient.[9]

This compound F-18 PET vs. N-13 Ammonia PET (Preclinical Study)
  • Study Design: A comparative experimental study in miniature pigs.[3][10]

  • Animal Model: Ten Bama minipigs were divided into a normal group and a myocardial infarction group.[10]

  • Imaging Protocol:

    • This compound PET: Imaging was performed to determine the optimal imaging time and to assess image quality and cardiac function parameters.[10]

    • N-13 Ammonia PET: Used as a traditional positron MPI agent for comparison of image quality and functional parameters.[3]

  • Data Analysis: Image quality scores, summed rest score (SRS), extent of perfusion defect, total perfusion deficit (TPD), and left ventricular ejection fraction (LVEF) were compared between the two tracers in the infarction group.[3][10]

Visualizing Workflows and Economic Influences

The following diagrams, created using the DOT language, illustrate the diagnostic workflow for a patient undergoing MPI with different tracers and the key factors influencing the cost-effectiveness of each agent.

Diagnostic_Workflow cluster_this compound This compound (¹⁸F) PET cluster_Rb82 Rubidium-82 (⁸²Rb) PET cluster_N13 N-13 Ammonia (¹³N) PET F_Start Patient Referral for MPI F_Tracer Order Unit Dose from Regional Cyclotron F_Start->F_Tracer F_Stress Treadmill or Pharmacological Stress F_Tracer->F_Stress F_Imaging PET/CT Imaging F_Stress->F_Imaging F_Diagnosis Diagnosis & Treatment Plan F_Imaging->F_Diagnosis R_Start Patient Referral for MPI R_Tracer On-site Generator (High Volume Required) R_Start->R_Tracer R_Stress Pharmacological Stress Only R_Tracer->R_Stress R_Imaging PET/CT Imaging R_Stress->R_Imaging R_Diagnosis Diagnosis & Treatment Plan R_Imaging->R_Diagnosis N_Start Patient Referral for MPI N_Tracer On-site Cyclotron Required N_Start->N_Tracer N_Stress Pharmacological Stress Only N_Tracer->N_Stress N_Imaging PET/CT Imaging N_Stress->N_Imaging N_Diagnosis Diagnosis & Treatment Plan N_Imaging->N_Diagnosis

Myocardial Perfusion Imaging Workflow Comparison.

Cost_Effectiveness_Factors cluster_this compound This compound (¹⁸F) cluster_Rb82 Rubidium-82 (⁸²Rb) cluster_N13 N-13 Ammonia (¹³N) F_Factors Cost-Effectiveness Drivers F_Cost Lower Upfront Cost (No Generator/Cyclotron) F_Factors->F_Cost F_Access Wider Accessibility F_Factors->F_Access F_Accuracy Improved Diagnostic Accuracy F_Factors->F_Accuracy F_Downstream Reduced Downstream Costs (Fewer Invasive Procedures) F_Factors->F_Downstream R_Factors Cost-Effectiveness Drivers R_Cost High Upfront & Maintenance Cost (Generator) R_Factors->R_Cost R_Volume Requires High Patient Volume R_Factors->R_Volume R_Accuracy High Diagnostic Accuracy R_Factors->R_Accuracy R_Downstream Reduced Downstream Costs in High-Risk Patients R_Factors->R_Downstream N_Factors Cost-Effectiveness Drivers N_Cost Very High Upfront Cost (On-site Cyclotron) N_Factors->N_Cost N_Access Limited Availability N_Factors->N_Access N_Accuracy Gold Standard for Flow Quantification N_Factors->N_Accuracy N_Downstream Improved Clinical Decision-Making & Reduced Invasive Procedures N_Factors->N_Downstream

References

Flurpiridaz PET Demonstrates Superiority in Identifying Multivessel Coronary Artery Disease

Author: BenchChem Technical Support Team. Date: December 2025

Flurpiridaz F-18 Positron Emission Tomography (PET) has emerged as a promising imaging agent for the diagnosis of coronary artery disease (CAD), consistently demonstrating superior diagnostic performance and image quality compared to the current standard, Single-Photon Emission Computed Tomography (SPECT) Myocardial Perfusion Imaging (MPI).[1][2][3] Clinical trial data indicates that this compound PET offers higher sensitivity and diagnostic certainty, particularly in challenging patient populations, and may lead to more accurate detection of multivessel CAD.[4][5][6]

This compound F-18 is a novel radiopharmaceutical that binds to mitochondrial complex I, allowing for the assessment of myocardial perfusion.[7][8] Its favorable physical properties, including a longer half-life and shorter positron range compared to some other PET tracers, contribute to higher resolution images and the feasibility of exercise stress testing.[7][9] These characteristics translate into improved image quality and a more confident interpretation of perfusion defects.[2][6]

Comparative Diagnostic Performance: this compound PET vs. SPECT

Clinical studies have consistently highlighted the diagnostic advantages of this compound PET over SPECT MPI. A phase 2 clinical trial revealed that this compound PET had a significantly higher sensitivity than SPECT (78.8% vs. 61.5%) for detecting CAD, with comparable specificity (76.5% vs. 73.5%).[2] The superiority of this compound PET was further supported by a larger area under the receiver-operating characteristic (ROC) curve (0.82 vs. 0.70).[2]

Subsequent phase 3 trials have reinforced these findings. One major phase 3 study reported that this compound PET demonstrated a sensitivity of 80.3% and a specificity of 63.8%, which was significantly higher than SPECT's sensitivity of 68.7% and comparable to its specificity of 61.7%.[10][11][12] Notably, the diagnostic performance of this compound PET was superior in the overall patient population, as well as in subgroups including women and obese patients, where SPECT imaging can be limited.[6][11]

For patients with multivessel disease, this compound PET has been shown to demonstrate more severe and extensive stress-induced perfusion abnormalities compared to SPECT, suggesting a greater ability to identify the extent of the disease.[4]

Performance MetricThis compound F-18 PETTechnetium-99m SPECTStudy Details
Sensitivity 78.8%61.5%Phase 2 Trial[2]
Specificity 76.5%73.5%Phase 2 Trial[2]
ROC Area Under Curve 0.820.70Phase 2 Trial[2]
Sensitivity 80.3%68.7%Phase 3 Trial[10][11][12]
Specificity 63.8%61.7%Phase 3 Trial[10][11][12]
Image Quality (Excellent/Good) 99.2% (Stress) / 96.9% (Rest)88.5% (Stress) / 66.4% (Rest)Phase 2 Trial[2]
Diagnostic Certainty 90.8%70.9%Phase 2 Trial[2]

Experimental Protocols

The evaluation of this compound PET has been conducted through rigorous, multicenter clinical trials. A typical phase 3 trial protocol involves the following key steps:

  • Patient Enrollment: Patients with suspected CAD are enrolled across multiple clinical sites.

  • Imaging Procedures: Enrolled patients undergo both a 1-day rest/stress this compound PET scan and a 1- or 2-day rest/stress Tc-99m labeled SPECT scan.

  • Stress Testing: Stress is induced either through exercise or pharmacological agents.

  • Invasive Coronary Angiography (ICA): All patients undergo ICA, which serves as the standard of truth for the presence and severity of CAD, defined as ≥50% stenosis.

  • Image Analysis: PET and SPECT images are interpreted by expert readers who are blinded to all clinical and ICA data.

  • Data Analysis: The diagnostic performance (sensitivity, specificity, etc.) of this compound PET is compared to that of SPECT, with ICA as the reference.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow of a clinical trial comparing this compound PET and SPECT for the diagnosis of coronary artery disease.

cluster_enrollment Patient Recruitment cluster_imaging Imaging Protocols cluster_ground_truth Reference Standard cluster_analysis Data Analysis enrollment Enrollment of Patients with Suspected CAD pet_scan Rest/Stress this compound PET Scan enrollment->pet_scan spect_scan Rest/Stress Tc-99m SPECT Scan enrollment->spect_scan angiography Invasive Coronary Angiography (ICA) enrollment->angiography blinding Blinded Image Interpretation pet_scan->blinding spect_scan->blinding comparison Comparison of Diagnostic Performance angiography->comparison blinding->comparison results Final Results and Conclusions comparison->results

Caption: Clinical trial workflow for comparing this compound PET and SPECT.

Advantages of this compound PET in Clinical Practice

The adoption of this compound PET in clinical practice offers several potential benefits. The superior image quality and diagnostic certainty can lead to more confident and accurate diagnoses of CAD.[1][2] This is particularly relevant for identifying multivessel disease, where precise localization and assessment of perfusion defects are crucial for patient management. Furthermore, the reduced radiation exposure associated with this compound PET compared to standard SPECT protocols is a significant advantage for patient safety.[2][10] The logistical benefit of a longer half-life allows for centralized production and distribution, potentially increasing the accessibility of PET imaging.[9]

References

Flurpiridaz F-18 Myocardial Perfusion Imaging: A Comparative Guide to its Emerging Role in Prognostication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flurpiridaz F-18 is a novel positron emission tomography (PET) radiotracer for myocardial perfusion imaging (MPI) that has demonstrated significant advantages in diagnostic accuracy for coronary artery disease (CAD) compared to conventional single-photon emission computed tomography (SPECT) imaging. While long-term prognostic data on the use of this compound F-18 for predicting major adverse cardiac events (MACE) are still emerging, its superior imaging characteristics and diagnostic performance suggest a promising future role in risk stratification. This guide provides a comprehensive comparison of this compound F-18 with other MPI agents, supported by available experimental data, and outlines the methodologies of key clinical trials.

Executive Summary

This compound F-18 PET imaging has consistently shown higher diagnostic sensitivity, superior image quality, and greater diagnostic certainty in the detection of CAD when compared to SPECT MPI.[1][2] These improvements are attributed to the favorable physical and pharmacokinetic properties of this compound F-18, including its high myocardial extraction fraction and the high spatial resolution of PET imaging.[1][3] Although dedicated long-term prognostic studies are not yet published, the enhanced ability to detect perfusion defects, particularly in patient populations where SPECT is less effective (e.g., women and obese patients), provides a strong rationale for its potential prognostic value.[2] Economic modeling also suggests that the improved diagnostic accuracy of this compound-PET may lead to a reduction in adverse cardiac events and associated costs.

Comparative Performance Data

The following tables summarize the key performance metrics of this compound F-18 PET compared to SPECT MPI from major clinical trials.

Table 1: Diagnostic Accuracy of this compound F-18 PET vs. SPECT MPI (Phase III AURORA Trial)

Performance MetricThis compound F-18 PETSPECT MPIp-value
Sensitivity 80.3%68.7%0.0003
Specificity 63.8%61.7%0.0004 (non-inferiority)
Area Under ROC Curve (Overall) 0.800.68<0.001
Area Under ROC Curve (Women) 0.840.700.0091
Area Under ROC Curve (Obese Patients) 0.790.670.0008

Data sourced from the AURORA Phase III trial, which compared this compound PET to Tc-99m labeled SPECT, with invasive coronary angiography as the standard of truth for detecting ≥50% stenosis.[4][5]

Table 2: Diagnostic Performance from Phase II and Initial Phase III Trials

Performance MetricThis compound F-18 PETSPECT MPIStudy Phase
Sensitivity 78.8%61.5%Phase II[1]
Specificity 76.5%73.5%Phase II[1]
Area Under ROC Curve 0.820.70Phase II[1]
Sensitivity 71.9%53.7%First Phase III[2][3]
Specificity 76.2%86.6%First Phase III[2][3]

The initial Phase III trial demonstrated superior sensitivity for this compound PET but did not meet the non-inferiority criterion for specificity, which was addressed in the subsequent AURORA trial.[3]

Table 3: Qualitative and Physical Characteristics of Myocardial Perfusion Tracers

CharacteristicThis compound F-18 (PET)Rubidium-82 (PET)99mTc-Sestamibi/Tetrofosmin (SPECT)
Half-life ~110 minutes~75 seconds~6 hours
Image Resolution HighModerateLower
Myocardial Extraction Fraction High (~0.94)Lower, flow-dependentModerate, flow-dependent
Exercise Stress Compatibility YesNoYes
Radiation Exposure LowerLowerHigher
Logistics Centralized cyclotron productionOn-site generator requiredOn-site generator/kit preparation

This compound's longer half-life allows for exercise stress testing, which is not feasible with Rubidium-82.[3][6] Its high extraction fraction results in a more linear relationship with myocardial blood flow, enabling more accurate quantification and detection of milder perfusion defects.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial results. The following outlines the typical experimental protocol for the diagnostic efficacy studies of this compound F-18.

Patient Population: Patients with suspected CAD referred for invasive coronary angiography (ICA).[7] Key exclusion criteria often include prior myocardial infarction, previous revascularization, and contraindications to stress testing or the imaging agents.[8]

Imaging Protocol:

  • Patient Preparation: Patients are typically instructed to fast for at least 6 hours and abstain from caffeine (B1668208) for 24 hours prior to the study.[9]

  • SPECT Imaging: A 1- or 2-day rest/stress protocol is performed using a technetium-99m labeled tracer (e.g., sestamibi or tetrofosmin) according to standard clinical guidelines.

  • PET Imaging: A 1-day rest/stress protocol is performed with this compound F-18.

    • Rest Imaging: An injection of this compound F-18 is administered intravenously, followed by a 10-15 minute PET scan.

    • Stress Imaging: Pharmacologic stress (e.g., regadenoson, adenosine) or exercise stress is induced. At peak stress, a second, higher dose of this compound F-18 is injected. A 10-15 minute PET scan is acquired after stress. A delay of 30-60 minutes between rest and stress injections is common to allow for decay of the initial dose.[9]

  • Image Interpretation: Both PET and SPECT images are interpreted by multiple expert readers blinded to all other clinical and imaging data. Perfusion defects are scored visually.[2]

  • Standard of Truth: All patients undergo invasive coronary angiography. Significant CAD is typically defined as ≥50% stenosis in a major coronary artery, as determined by quantitative coronary angiography (QCA).[7]

Visualizations

Signaling Pathway and Mechanism of Action

This compound F-18 is a structural analog of the insecticide pyridaben.[1] It is taken up by myocardial cells and binds with high affinity to the mitochondrial complex I, a key component of the electron transport chain. This binding is proportional to myocardial blood flow, allowing for the visualization and quantification of perfusion.

cluster_blood Bloodstream cluster_myocyte Myocardial Cell cluster_mito Mitochondrion Flurpiridaz_blood This compound F-18 Flurpiridaz_cell This compound F-18 Flurpiridaz_blood->Flurpiridaz_cell Uptake proportional to blood flow ComplexI Mitochondrial Complex I Flurpiridaz_cell->ComplexI Diffusion Flurpiridaz_bound Bound this compound F-18 ComplexI->Flurpiridaz_bound High-affinity binding PET_Signal PET Signal Detection Flurpiridaz_bound->PET_Signal Positron Emission

Caption: Mechanism of this compound F-18 uptake and retention in myocardial cells.

Experimental Workflow for Diagnostic Studies

The clinical trials evaluating this compound F-18 followed a rigorous workflow to compare its diagnostic performance against the standard of care, SPECT, using invasive angiography as the definitive reference.

cluster_workflow Experimental Workflow Patient Patient with Suspected CAD SPECT Rest/Stress SPECT MPI Patient->SPECT Imaging Procedures PET Rest/Stress This compound PET Patient->PET Imaging Procedures ICA Invasive Coronary Angiography (QCA) SPECT->ICA Analysis Blinded Image Interpretation SPECT->Analysis PET->ICA PET->Analysis ICA->Analysis Comparison Diagnostic Performance Comparison Analysis->Comparison

Caption: Workflow of Phase III trials comparing this compound PET with SPECT MPI.

Logical Framework for Prognostic Value

While direct evidence is pending, a logical framework can be constructed to illustrate how the superior diagnostic characteristics of this compound F-18 are hypothesized to translate into improved long-term prognostic value for predicting MACE.

cluster_prognosis Hypothesized Prognostic Framework This compound This compound F-18 PET MPI Characteristics Superior Image Quality High Diagnostic Certainty Accurate Flow Quantification This compound->Characteristics Detection Improved Detection of - High-Risk CAD - Milder Perfusion Defects - Balanced Ischemia Characteristics->Detection Stratification More Accurate Risk Stratification Detection->Stratification Management Optimized Patient Management Stratification->Management Outcome Improved Prediction of Long-Term MACE Management->Outcome

Caption: Logical relationship from this compound imaging to improved prognostication.

Conclusion and Future Directions

This compound F-18 represents a significant advancement in myocardial perfusion imaging, offering superior diagnostic performance over the current standard of care, SPECT. Its favorable characteristics are expected to translate into more accurate patient risk stratification and, consequently, improved long-term prognostic value. However, dedicated studies with long-term follow-up for MACE are required to definitively establish its prognostic utility. As this novel tracer becomes more widely adopted, future research should focus on these outcome-based studies to solidify its role in the clinical management of patients with coronary artery disease.

References

Safety Operating Guide

Personal protective equipment for handling Flurpiridaz

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Flurpiridaz. It outlines essential personal protective equipment (PPE), step-by-step handling procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure safety when handling this compound, a radioactive diagnostic drug.[1][2][3] The following table summarizes the recommended PPE.

Protection TypeRecommended PPESpecifications & Notes
Hand Protection Waterproof GlovesUse waterproof gloves when handling this compound.[3] For handling vials and administering the substance, double gloving may be appropriate.
Body Protection Lab CoatA standard lab coat should be worn to protect against minor spills and contamination.
Eye Protection Safety Glasses with Side Shields or GogglesTo protect eyes from splashes of the solution.
Radiation Shielding Effective ShieldingUse effective shielding, such as lead-glass syringe shields, when handling and administering this compound to minimize radiation exposure.[3]

Emergency Procedures for Exposure

In the event of an accidental exposure to this compound, immediate and appropriate first-aid measures are critical. The following table outlines the initial steps to be taken. Medical attention is required in all cases of exposure.[4]

Exposure RouteFirst-Aid Measures
Inhalation Move the individual to fresh air and have them rest in a position that is comfortable for breathing. If symptoms develop or persist, seek medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[4]
Eye Contact Rinse eyes with pure water for at least 15 minutes. Consult a doctor.[4]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4]

Safe Handling and Disposal Protocol

A systematic approach to handling and disposing of this compound is essential to maintain a safe laboratory environment.

Experimental Protocol: Standard Operating Procedure for this compound
  • Preparation and Planning:

    • Ensure all personnel are trained in handling radioactive materials.[3]

    • Designate a specific area for handling this compound.

    • Assemble all necessary materials, including PPE, shielding, and waste containers, before beginning work.

    • Verify that all equipment, including radiation detection instruments, is calibrated and functioning correctly.

  • Handling Procedure:

    • Don all required PPE as specified in the table above.

    • Handle this compound within a designated containment area, such as a fume hood or a shielded hot cell, to minimize the risk of inhalation and external radiation exposure.

    • Use appropriate shielding for vials and syringes containing this compound.[3]

    • Employ forceps or other remote handling tools to increase the distance from the radioactive source.

    • Work efficiently to minimize handling time.

  • Post-Handling and Decontamination:

    • After handling, monitor work surfaces, equipment, and yourself for radioactive contamination using a suitable survey meter.

    • Decontaminate any contaminated areas or equipment according to established laboratory procedures for radioactive materials.

    • Remove PPE carefully to avoid cross-contamination. Dispose of single-use items in the appropriate radioactive waste container.

  • Waste Disposal:

    • All waste contaminated with this compound, including unused product, contaminated PPE, and other materials, must be disposed of as radioactive waste.

    • Segregate waste according to its physical form (liquid, solid, sharps).

    • Store radioactive waste in clearly labeled, shielded containers.

    • Dispose of the waste through a licensed hazardous material disposal company, ensuring compliance with all federal and local regulations.[4]

Visual Workflow and Decision-Making Guides

The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for managing spills.

Standard Operating Procedure for Handling this compound cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Training Training Area_Designation Area_Designation Training->Area_Designation Assemble_Materials Assemble_Materials Area_Designation->Assemble_Materials Don_PPE Don_PPE Assemble_Materials->Don_PPE Work_in_Containment Work_in_Containment Don_PPE->Work_in_Containment Use_Shielding_and_Tools Use_Shielding_and_Tools Work_in_Containment->Use_Shielding_and_Tools Monitor_for_Contamination Monitor_for_Contamination Use_Shielding_and_Tools->Monitor_for_Contamination Decontaminate Decontaminate Monitor_for_Contamination->Decontaminate Dispose_of_Waste Dispose_of_Waste Decontaminate->Dispose_of_Waste

Caption: Workflow for handling this compound.

This compound Spill Response Plan Spill_Occurs Spill_Occurs Evacuate_Area Evacuate_Area Spill_Occurs->Evacuate_Area Notify_Safety_Officer Notify_Safety_Officer Evacuate_Area->Notify_Safety_Officer Assess_Spill Assess_Spill Notify_Safety_Officer->Assess_Spill Minor_Spill Minor_Spill Assess_Spill->Minor_Spill Minor Major_Spill Major_Spill Assess_Spill->Major_Spill Major Contain_Spill Contain_Spill Minor_Spill->Contain_Spill Wait_for_Response_Team Wait_for_Response_Team Major_Spill->Wait_for_Response_Team Decontaminate Decontaminate Contain_Spill->Decontaminate Monitor_Area Monitor_Area Decontaminate->Monitor_Area

Caption: Decision-making for this compound spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.